molecular formula C7H4ClN3O2 B1593139 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid CAS No. 933750-74-4

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Cat. No.: B1593139
CAS No.: 933750-74-4
M. Wt: 197.58 g/mol
InChI Key: YNJRKEMASYTHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJRKEMASYTHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647986
Record name 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933750-74-4
Record name 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the Imidazo[4,5-b]pyridine Scaffold, Centered on the Synthetic Precursor: 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Introduction: The Privileged Scaffold

The imidazo[4,5-b]pyridine core, a structural isostere of natural purines also known as 1-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to the building blocks of DNA and RNA has made it a focal point for biological investigation, leading to the development of compounds with a vast array of therapeutic applications.[2][3] Molecules built upon this framework have demonstrated potent activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4]

This guide delves into the rich biological landscape of imidazo[4,5-b]pyridine derivatives. While direct, extensive biological activity data for the specific molecule This compound (CAS No. 933750-74-4) is not prevalent in public literature, its structure is of profound interest.[5] It serves not as an end-effector molecule, but as a highly versatile synthetic intermediate. The presence of a carboxylic acid at the 2-position and a chlorine atom at the 5-position provides two distinct chemical handles for diversification, enabling chemists to systematically generate libraries of novel compounds for drug discovery campaigns.

This document will, therefore, explore the known biological activities of closely related imidazo[4,5-b]pyridine derivatives to illuminate the therapeutic potential that can be unlocked starting from this key precursor.

Part 1: The Imidazo[4,5-b]pyridine Core: A Foundation for Diverse Biological Functions

The therapeutic versatility of the imidazo[4,5-b]pyridine scaffold stems from its ability to interact with a wide range of biological targets. This has led to its investigation in numerous disease contexts.

Kinase Inhibition: A Cornerstone of Anticancer Research

A significant portion of research into imidazo[4,5-b]pyridines has focused on their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in cancer.[1][3]

  • Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for the proper execution of mitosis, including mitotic spindle formation and chromosome segregation.[6] Their overexpression is linked to various cancers, making them a prime target for therapeutic intervention.[6] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[7][8] For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) was discovered as a potent inhibitor of Aurora-A, -B, and -C.[8]

  • Other Kinase Targets: Beyond Aurora kinases, derivatives have shown inhibitory activity against other key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[6]

G cluster_0 Cancer Cell cluster_1 Mitosis ATP ATP Aurora Aurora Kinase (Overexpressed) ATP->Aurora Substrate Protein Substrate Substrate->Aurora PhosphoSubstrate Phosphorylated Substrate Aurora->PhosphoSubstrate Phosphorylation Spindle Mitotic Spindle Formation Segregation Chromosome Segregation Proliferation Uncontrolled Cell Proliferation Segregation->Proliferation PhosphoSubstrate->Spindle Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Aurora Binds to ATP Pocket

Caption: Mechanism of Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives.

Antimicrobial, Antiviral, and Antiparasitic Activities

The purine-like structure of the scaffold also makes it effective against various pathogens.

  • Antibacterial Activity: Certain derivatives, particularly those with chlorine substitutions, have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6]

  • Antiparasitic Activity: Imidazo[4,5-b]pyridine compounds have shown potent activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[6] This is achieved through the inhibition of essential enzymes like methionyl-tRNA synthetase.[6]

  • Antiviral Activity: Activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, has been reported, often by targeting the viral RNA-dependent RNA polymerase.[6]

Anti-inflammatory and Other Activities

The biological reach of this scaffold extends to other important therapeutic areas:

  • Anti-inflammatory Effects: Selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response, has been demonstrated.[6] Overexpression of iNOS can contribute to pathological conditions, making its selective inhibition a valuable therapeutic strategy.[6]

  • Antiglycation and Antioxidant Properties: 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit glycation (a reaction implicated in diabetic complications) and for their antioxidant potential.[9]

  • Enzyme Inhibition: The same series of 6-chloro derivatives also showed significant inhibition of the β-glucuronidase enzyme.[9]

  • CNS Activity: Further chemical modifications of the core, such as the formation of imidazo[4,5-b]pyridin-2-ones, have yielded compounds that act as corticotropin-releasing factor-1 (CRF-1) antagonists or positive allosteric modulators (PAMs) of metabotropic glutamate subtype-2 (mGlu2) receptors, indicating potential applications in psychiatric disorders.[10][11]

Part 2: Quantitative Analysis of Biological Activity

To provide a clearer perspective on the potency of these derivatives, the following table summarizes key inhibitory concentrations (IC₅₀) reported in the literature.

Compound Class/ExampleTargetBiological ActivityReported IC₅₀Reference
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Cpd 31)Aurora-A KinaseAnticancer0.042 µM (42 nM)[8]
Compound 31Aurora-B KinaseAnticancer0.198 µM (198 nM)[8]
Compound 31Aurora-C KinaseAnticancer0.227 µM (227 nM)[8]
Imidazopyridine 20T. brucei MetRSAntiparasitic< 50 nM[6]
6-Chloro-2-(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine (Cpd 3)β-GlucuronidaseEnzyme Inhibition29.25 ± 0.50 µM[9]
6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine (Cpd 1)β-GlucuronidaseEnzyme Inhibition30.10 ± 0.60 µM[9]
6-Chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine (Cpd 4)AntiglycationAntidiabetic240.30 ± 2.90 µM[9]

Part 3: Synthetic Strategies and Experimental Protocols

The synthesis of the imidazo[4,5-b]pyridine core is well-established, typically involving the condensation of a diaminopyridine with a carboxylic acid or its derivative.[6] The use of this compound as a starting material implies that this core has already been formed, and subsequent steps would involve derivatization of the carboxylic acid and/or substitution of the chlorine atom.

General Synthesis of the Imidazo[4,5-b]pyridine Core

A common and straightforward method involves the reaction of 2,3-diaminopyridine with a carboxylic acid or aldehyde.[6][12]

G cluster_0 Reaction Vessel Reactant1 2,3-Diaminopyridine Condensation Condensation (e.g., heat, catalyst) Reactant1->Condensation Reactant2 R-COOH (Carboxylic Acid) Reactant2->Condensation Cyclization Dehydrative Cyclization Condensation->Cyclization Product 2-Substituted Imidazo[4,5-b]pyridine Cyclization->Product

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This structural mimicry allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications. This guide focuses on a specific derivative, 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, and puts forth a scientifically-grounded, hypothesized mechanism of action centered on protein kinase inhibition. We will detail a comprehensive experimental strategy to rigorously validate this hypothesis, providing in-depth protocols and data interpretation frameworks. This document is intended to serve as a technical manual for researchers investigating the pharmacological properties of this compound and related molecules.

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a fused heterocyclic system that bears a strong structural resemblance to purines, the fundamental building blocks of nucleic acids and key signaling molecules like ATP.[1][2] This purine-like structure is a key factor in the broad bioactivity of its derivatives, as they can potentially interact with the active sites of enzymes and receptors that recognize purines.[3][4]

The versatility of the imidazo[4,5-b]pyridine scaffold is evidenced by the wide range of biological activities reported for its derivatives. These include:

  • Anticancer Activity: Notably, some derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, making them promising candidates for cancer therapy.[5]

  • Central Nervous System (CNS) Modulation: Imidazopyridines have been developed as positive allosteric modulators of GABA-A receptors and antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor, indicating their potential in treating anxiety, depression, and other neurological disorders.

  • Anti-inflammatory and Antimicrobial Properties: Various derivatives have shown promise in combating inflammation and microbial infections.

Given this landscape, this compound (Figure 1) is a compound of significant interest. Its chemical structure, featuring a chlorine atom at the 5-position and a carboxylic acid at the 2-position, suggests specific interactions within a biological target's binding pocket.

Figure 1: Chemical Structure of this compound

Molecular Formula: C7H4ClN3O2[6]

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Based on the established anticancer activity of imidazo[4,5-b]pyridine derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases.[5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7]

Specifically, we hypothesize that this compound acts as an ATP-competitive inhibitor of a protein kinase, such as CDK9. The purine-like core of the molecule could facilitate its entry into the ATP-binding pocket of the kinase, while the chloro and carboxyl substituents could form specific interactions that confer potency and selectivity. Dysregulation of the CDK9 pathway has been observed in various cancers, making it a valuable anticancer target.[7]

The following sections will outline a detailed experimental workflow to systematically investigate and validate this hypothesis.

Experimental Validation of the Kinase Inhibition Hypothesis

This section provides a comprehensive, step-by-step guide to the experimental procedures required to test the hypothesis that this compound functions as a protein kinase inhibitor.

Part A: In Vitro Kinase Inhibition Assays

The initial step is to screen the compound against a panel of protein kinases to identify potential targets and determine its inhibitory potency (IC50). A luminescence-based assay that measures ATP consumption is a common and robust method.[8][9]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of 2-fold dilutions in DMSO to generate a concentration range for IC50 determination (e.g., from 100 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 50 nL of each compound dilution or DMSO (as a negative control).

    • Add 5 µL of a solution containing the kinase and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The kinase concentration should be in the linear range of the assay.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP in kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 5 µL of a commercially available ADP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (µM) of this compound
CDK9/cyclin T1 0.85
CDK2/cyclin E12.5
MAPK1> 100
PI3Kα> 100
AKT155.0

This table presents hypothetical data for illustrative purposes.

dot

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Mix Prepare ATP Solution Initiate_Reaction Add ATP to Initiate Reaction ATP_Mix->Initiate_Reaction Dispense_Compound->Add_Kinase Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP Detection Reagent Incubate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Luminescence Measure Luminescence Generate_Signal->Read_Luminescence Plot_Data Plot Inhibition vs. Concentration Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Part B: Cellular Assays to Confirm Target Engagement

Once a primary kinase target is identified (e.g., CDK9), it is crucial to confirm that the compound engages and inhibits the target within a cellular context. A Western blot analysis of the phosphorylation status of a known downstream substrate of the target kinase is a standard method.[11][12] For CDK9, a key substrate is the C-terminal domain (CTD) of RNA Polymerase II at the serine 2 position (pSer2-RNAPII).[13]

Experimental Protocol: Western Blot for Phosphorylated RNAPII [11][14]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, HCT116) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (based on the IC50 from the in vitro assay) for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][14]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.[12][14]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pSer2-RNAPII.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody for total RNAPII or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Interpretation: A dose-dependent decrease in the pSer2-RNAPII signal, relative to the total RNAPII or loading control, would indicate successful inhibition of CDK9 activity in the cells.

dot

CDK9_Signaling_Pathway CDK9 CDK9/cyclin T1 pRNAPII Phosphorylated RNAPII (pSer2) CDK9->pRNAPII Phosphorylation RNAPII RNA Polymerase II (RNAPII) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Compound 5-Chloro-1H-imidazo[4,5-b]pyridine- 2-carboxylic acid Compound->CDK9 Inhibition

Caption: Hypothesized inhibition of the CDK9 signaling pathway.

Part C: Biophysical Assays to Determine Binding Affinity

To further characterize the interaction between the compound and its kinase target, a biophysical assay such as Surface Plasmon Resonance (SPR) can be employed. SPR provides real-time, label-free measurement of binding kinetics, allowing for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15][16]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis [15][17]

  • Kinase Immobilization:

    • Covalently immobilize the purified recombinant kinase (e.g., CDK9/cyclin T1) onto a sensor chip surface using amine coupling chemistry.

    • A control flow cell should be prepared with no immobilized protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the kinase-immobilized and control flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal from the kinase-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Data Presentation: Hypothetical SPR Kinetic Data

ParameterValue
ka (1/Ms)1.5 x 10^5
kd (1/s)3.0 x 10^-2
KD (nM) 200

This table presents hypothetical data for illustrative purposes.

Broader Biological Profiling and Secondary Mechanisms

While the primary hypothesis focuses on kinase inhibition, the broad bioactivity of the imidazo[4,5-b]pyridine scaffold warrants a wider investigation into other potential mechanisms.[1] Based on the literature, secondary screening panels could include assays for:

  • GABA-A Receptor Modulation: Radioligand binding assays using [3H]muscimol or [3H]flumazenil can determine if the compound interacts with the GABA-A receptor complex.[18][19]

  • CRF1 Receptor Antagonism: A functional assay measuring CRF-stimulated cyclic AMP (cAMP) production can assess the compound's ability to antagonize the CRF1 receptor.[20][21]

  • mGlu2 Receptor Modulation: Assays measuring the potentiation of glutamate-induced responses can identify positive allosteric modulators (PAMs) of the mGlu2 receptor.[22][23]

These secondary assays will provide a more complete pharmacological profile of this compound and could reveal novel mechanisms of action.

Conclusion

This technical guide has outlined a robust and systematic approach to elucidating the mechanism of action of this compound. By starting with a well-reasoned hypothesis based on the known pharmacology of the imidazo[4,5-b]pyridine scaffold, we have detailed a series of in vitro, cellular, and biophysical experiments to rigorously test this hypothesis. The provided protocols and data interpretation frameworks serve as a practical guide for researchers in the field of drug discovery and development. The successful execution of this experimental plan will not only define the primary mechanism of action for this specific compound but will also contribute to a deeper understanding of the structure-activity relationships within this important class of bioactive molecules.

References

  • Andersson, K., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 18(3), 253-263.
  • Asghar, U., et al. (2015). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers, 7(3), 1386-1426.
  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.
  • Miyahisa, I., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 450, 19-27.
  • PDSP. GABA-A Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill.
  • RxList. (2025). How Do Corticotropin-Releasing Factor Receptor Antagonists Work?. RxList.
  • Romani, F., et al. (2013). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. Journal of Oncology, 2013, 854721.
  • Patsnap Synapse. (2024). What are CRF receptor antagonists and how do they work?. Patsnap.
  • O'Keeffe, B., et al. (2012). Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway. Journal of Cellular Physiology, 227(2), 609-617.
  • Hoare, S. R., et al. (2001). Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists. Molecular Pharmacology, 60(5), 1073-1083.
  • Zorrilla, E. P., & Koob, G. F. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today, 15(9-10), 371-383.
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad.
  • ResearchGate. Mechanism of Corticotropin-Releasing Factor Type I Receptor Regulation by Nonpeptide Antagonists. ResearchGate.
  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7.
  • ResearchGate. CDK9 is a central hub for proper signaling of each step in the transcription cycle. ResearchGate.
  • Taylor & Francis Online. CDK9 – Knowledge and References. Taylor & Francis.
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
  • Sharma, R. A., et al. (1973). Synthesis and biological activity of some imidazo(4,5-b)pyrazines and their ribonucleosides as purine analogs. Journal of Medicinal Chemistry, 16(6), 643-647.
  • ResearchGate. A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate.
  • Martens, S. (2024). In vitro kinase assay. Protocols.io.
  • Cui, J., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 844-848.
  • Rook, J. M., et al. (2015). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. Molecular Pharmacology, 88(4), 717-726.
  • Sławiński, J., & Bączek, T. (2017).
  • SCI. Discovery of a potent and orally bioavailable Positive Allosteric Modulator of mGluR2 for the treatment of CNS disorders. SCI.
  • Johnson, M. P., et al. (2012). Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence. Journal of Medicinal Chemistry, 55(15), 6940-6955.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8619.
  • Glavač, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3169.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • ACS Publications. Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Publications.
  • ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and.... ResearchGate.
  • LIDE PHARMACEUTICALS LTD. This compound CAS NO.933750-74-4. LookChem.
  • PMC. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line. PMC.
  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Acros Pharmatech. This compound. Acros Pharmatech.
  • PubChem. CID 160849382 | C12H10N6. PubChem.
  • PubChem. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. PubChem.

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, owing to its structural analogy to endogenous purines, which allows for competitive interaction with a multitude of biological targets, most notably protein kinases. This guide delineates a comprehensive strategy for the identification and validation of novel therapeutic targets for the specific compound, 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid. In the absence of direct experimental data for this molecule, we present a robust, multi-pronged approach that begins with in silico target prediction, leveraging the known pharmacophoric features of the parent scaffold and the specific electronic and steric contributions of its chloro and carboxylic acid substituents. Subsequently, this guide provides detailed, field-proven experimental workflows for the validation of computationally-hypothesized targets, with a significant focus on kinase inhibition, a frequently observed bioactivity for this class of compounds. The methodologies outlined herein are designed to provide a self-validating framework, ensuring scientific rigor and reproducibility. This document is intended to serve as a practical and authoritative resource for researchers embarking on the characterization of novel small molecule therapeutics.

Introduction: The Rationale for Target Exploration

The therapeutic potential of imidazo[4,5-b]pyridine derivatives is well-established, with numerous examples demonstrating efficacy in oncology, inflammation, and infectious diseases.[1][2] Their biological activity is largely attributed to their ability to mimic purine bases, enabling them to interact with ATP-binding sites of various enzymes, particularly protein kinases.[3][4]

The subject of this guide, this compound, possesses two key substituents that are anticipated to significantly influence its target profile:

  • 5-Chloro Group: Halogenation, particularly chlorination, at this position has been shown in related scaffolds to enhance binding affinity and modulate selectivity, potentially through favorable interactions within the hydrophobic pocket of the target protein.

  • 2-Carboxylic Acid Group: This polar moiety is expected to increase the molecule's solubility and introduce the potential for strong hydrogen bonding interactions with target residues, which could be critical for both affinity and selectivity.

Given these structural features, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. This guide will therefore focus on a systematic approach to first predict and then empirically validate these potential kinase targets.

In Silico Target Prediction: A Hypothesis-Generating Engine

In the initial stages of drug discovery, in silico methods provide a time- and cost-effective means of generating testable hypotheses about a compound's biological targets.[5] For this compound, we will utilize publicly available, validated web servers that predict targets based on the principle of chemical similarity.[6]

Obtaining the Molecular Input: The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. The SMILES string for this compound is: O=C(O)c1nc2c(Cl)cc[nH]c2n1. This string will be the input for the target prediction servers.

Recommended Target Prediction Platforms

Several robust and freely accessible web servers can be employed for this purpose:

  • SwissTargetPrediction: This tool predicts targets based on a combination of 2D and 3D similarity to known ligands.[6]

  • SuperPred: This server uses machine learning models trained on chemical fingerprints to predict targets and ATC codes.[7]

  • NetInfer: This platform employs network-based inference to predict drug-target interactions.[8]

Hypothetical In Silico Prediction Workflow and Data Interpretation

The following diagram illustrates the workflow for in silico target prediction:

in_silico_workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Output cluster_analysis Analysis smiles SMILES String O=C(O)c1nc2c(Cl)cc[nH]c2n1 swiss SwissTargetPrediction smiles->swiss Input superpred SuperPred smiles->superpred Input netinfer NetInfer smiles->netinfer Input target_list Ranked List of Predicted Targets swiss->target_list superpred->target_list netinfer->target_list pathway_analysis Pathway Enrichment Analysis target_list->pathway_analysis literature_review Literature Review of Top Hits target_list->literature_review target_selection Selection of High-Confidence Targets for Validation pathway_analysis->target_selection literature_review->target_selection

Figure 1: In Silico Target Prediction Workflow.

Upon submitting the SMILES string to these platforms, a ranked list of potential protein targets will be generated. The output should be critically analyzed:

  • Consensus Scoring: Targets that are predicted by multiple independent algorithms should be prioritized.

  • Probability Scores: Each platform will provide a score indicating the likelihood of the interaction. Higher scores suggest greater confidence.

  • Target Class Enrichment: Given the imidazo[4,5-b]pyridine scaffold, an enrichment of protein kinases in the high-scoring hits would be expected and would lend credence to the predictions.

For the purpose of this guide, let us hypothesize a plausible set of high-confidence predicted targets based on the known pharmacology of related compounds.

Predicted Target FamilySpecific ExamplesRationale
Tyrosine Kinases EGFR, VEGFR2, FLT3, AblFrequently implicated as targets for imidazopyridine derivatives in oncology.
Serine/Threonine Kinases Aurora Kinases, CDKs, MAP KinasesKey regulators of the cell cycle and signaling pathways often dysregulated in cancer.
Inflammatory Kinases JAK family, SYKImidazopyridine compounds have shown anti-inflammatory potential.

Experimental Validation of Predicted Targets

Computational predictions, while informative, must be validated through rigorous experimental assays.[9][10] The following section details a tiered approach to validating the predicted kinase targets, moving from broad, high-throughput screening to specific, mechanistic studies.

Tier 1: Broad Kinome Profiling

The initial step is to assess the compound's activity against a large panel of kinases to gain an unbiased view of its selectivity profile. Several commercial services offer kinome profiling.[2][11][12]

Experimental Protocol: Kinome Profiling Service

  • Compound Submission: Provide this compound at a specified concentration (typically 1-10 µM) to a commercial kinome profiling vendor.

  • Assay Principle: These services typically employ radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of purified kinases (often >300).

  • Data Analysis: The output is typically presented as a percentage of inhibition for each kinase at the tested concentration. This allows for the identification of primary targets and potential off-targets.

The following diagram illustrates the kinome profiling workflow:

kinome_profiling compound 5-Chloro-1H-imidazo[4,5-B]pyridine- 2-carboxylic acid service Kinome Profiling Service (>300 kinases) compound->service data Data Analysis: % Inhibition vs. Kinase service->data heatmap Selectivity Heatmap data->heatmap hits Identification of Primary and Off-Targets heatmap->hits

Figure 2: Kinome Profiling Workflow.
Tier 2: Determination of Potency (IC50)

For the top hits identified in the kinome screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining IC50 values.[13]

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare assay buffer containing the purified kinase, a biotinylated substrate peptide, and ATP.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin.

  • Assay Procedure:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the detection solution to stop the reaction and initiate the FRET signal.

    • Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cell-Based Target Engagement and Functional Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, it is essential to confirm that the compound can enter cells and engage its target in a physiological context.[1][14][15]

Experimental Protocol: Phospho-Specific Western Blotting

This protocol assesses the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.[16][17][18]

  • Cell Culture and Treatment:

    • Culture a cell line known to have high activity of the target kinase.

    • Treat the cells with a dose range of this compound for a specified time.

    • Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway).

  • Lysate Preparation:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

    • A dose-dependent decrease in the phosphorylation of the substrate indicates cellular target engagement.

The following diagram illustrates the phospho-specific western blot workflow:

western_blot cell_culture Cell Culture and Compound Treatment lysis Cell Lysis with Phosphatase Inhibitors cell_culture->lysis sds_page SDS-PAGE and PVDF Transfer lysis->sds_page blocking Blocking with BSA sds_page->blocking primary_ab Primary Antibody (Anti-Phospho-Substrate) blocking->primary_ab secondary_ab HRP-Conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Band Quantification and Normalization detection->analysis

Figure 3: Phospho-Specific Western Blot Workflow.

Experimental Protocol: Cell Proliferation/Viability Assay

If the target kinase is known to be involved in cell survival or proliferation, a functional assay can be performed.

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's activity in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability (e.g., CellTiter-Glo®, which measures ATP levels).

  • Data Analysis: Read the luminescence on a plate reader and plot the signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Tier 4: Biophysical Characterization of Binding

To definitively confirm a direct interaction between the compound and the purified target protein and to determine the binding kinetics, biophysical methods such as Surface Plasmon Resonance (SPR) can be employed.[19][20][21]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified target kinase onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the identification and validation of potential therapeutic targets for this compound. By integrating in silico prediction with a tiered experimental validation approach, researchers can efficiently and rigorously characterize the mechanism of action of this novel compound. The successful identification of a potent and selective kinase target through these methodologies will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. The principles and protocols outlined herein are broadly applicable to the characterization of other novel small molecule entities and represent a best-practice approach in modern drug discovery.

References

  • Profacgen. Cell-based Kinase Assays. [Link]
  • MtoZ Biolabs. Kinome Profiling Service. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
  • Oncolines B.V. Kinome Profiling. [Link]
  • Creative Biolabs. In Silico Target Prediction. [Link]
  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Reaction Biology.
  • Can AI identify new drug targets that were previously missed by traditional methods?. (2025). LinkedIn. [Link]
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]
  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
  • What Makes a Kinase Assay Reliable for Screening Inhibitors. (2025). BellBrook Labs. [Link]
  • In Silico Target Prediction for Small Molecules. (2018). SciSpace. [Link]
  • Validation guidelines for drug-target prediction methods. (n.d.).
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155502. [Link]
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. [Link]
  • Kinase Activity-Tagged Western Blotting Assay. (2021). Taylor & Francis Online. [Link]
  • Validation guidelines for drug-target prediction methods. (n.d.). ScienceOpen. [Link]
  • Validation guidelines for drug-target prediction methods. (n.d.). Semantic Scholar. [Link]
  • SuperPred. (n.d.). SuperPred. [Link]
  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
  • SuperPred - bio.tools · Bioinformatics Tools and Services Discovery Portal. (n.d.). bio.tools. [Link]
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
  • NetInfer: Index. (n.d.). NetInfer. [Link]
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2006). PubMed Central. [Link]
  • Nicoya. Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. [Link]
  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
  • Comprehensive survey of target prediction web servers for Traditional Chinese Medicine. (2023). PMC. [Link]
  • Ge, S. X., Jung, D., & Yao, R. (2020). ShinyGO: a graphical gene-set enrichment tool for animals and plants.
  • Acros Pharmatech. This compound. [Link]

Sources

The Purine Façade: A Technical Guide to 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural and electronic similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines has established this heterocyclic system as a "privileged scaffold" in medicinal chemistry. Its ability to mimic purine bases allows for interaction with a wide array of biological targets, leading to the development of novel therapeutic agents. This guide focuses on a specific, yet under-documented member of this family: 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid . We will explore its synthetic rationale, its potential as a purine analog, and provide a framework for its investigation in a research and development setting.

The Scientific Imperative: Why Imidazo[4,5-b]pyridines as Purine Analogs?

Purines, such as adenine and guanine, are fundamental to cellular life, forming the building blocks of nucleic acids and serving as key signaling molecules and enzymatic cofactors. The therapeutic strategy of purine analog design hinges on creating molecules that are similar enough to be recognized by biological systems but different enough to disrupt pathological processes.

The imidazo[4,5-b]pyridine core is an excellent isostere of purine. The fusion of an imidazole and a pyridine ring mimics the bicyclic structure of purines, while the nitrogen atoms are positioned to engage in similar hydrogen bonding interactions as their natural counterparts. This mimicry allows them to function as competitive inhibitors or modulators of enzymes and receptors that recognize purines. The diverse biological activities of imidazo[4,5-b]pyridine derivatives, including their roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, underscore the therapeutic potential of this chemical class.[1][2]

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The logical starting materials for the synthesis of this compound are 5-chloro-2,3-diaminopyridine and an oxalic acid derivative .

Synthetic Pathway A 5-chloro-2,3-diaminopyridine C Condensation & Cyclization A->C B Oxalic acid derivative (e.g., diethyl oxalate) B->C D Hydrolysis C->D Intermediate ester E This compound D->E

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic methodologies for imidazo[4,5-b]pyridines and should be optimized for specific laboratory conditions.

Step 1: Condensation and Cyclization

  • To a solution of 5-chloro-2,3-diaminopyridine (1 mmol) in a suitable high-boiling solvent such as ethanol or dioxane, add an equimolar amount of diethyl oxalate (1 mmol).

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate may precipitate and can be collected by filtration.

Step 2: Saponification (Hydrolysis)

  • Suspend the crude intermediate ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The desired product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Physicochemical Properties
PropertyValueSource
CAS Number 933750-74-4[4]
Molecular Formula C₇H₄ClN₃O₂[4]
Molecular Weight 197.58 g/mol Calculated
Appearance Likely a solidInferred

Mechanism of Action as a Purine Analog: A Focus on Kinase Inhibition

The structural similarity of imidazo[4,5-b]pyridines to adenine suggests their potential as ATP-competitive inhibitors of protein kinases. The ATP-binding site of kinases is a highly conserved region that accommodates the purine ring of ATP. Imidazo[4,5-b]pyridine derivatives can occupy this site, forming hydrogen bonds and other interactions that mimic those of ATP, thereby preventing the binding of the natural substrate and inhibiting kinase activity.

Numerous studies have demonstrated the potent inhibitory activity of imidazo[4,5-b]pyridine derivatives against various kinases, including Aurora kinases, which are critical regulators of cell division and are often dysregulated in cancer.[5][6]

Kinase Inhibition cluster_0 Kinase Active Site ATP_binding_site ATP Binding Pocket Kinase_Activity Kinase Activity (Phosphorylation) ATP_binding_site->Kinase_Activity Enables ATP ATP ATP->ATP_binding_site Binds Purine_Analog 5-Chloro-1H-imidazo[4,5-b]pyridine- 2-carboxylic acid Purine_Analog->ATP_binding_site Competitively Binds & Inhibits Cellular_Processes Downstream Cellular Processes (e.g., Proliferation, Survival) Kinase_Activity->Cellular_Processes Regulates

Caption: Competitive inhibition of kinase activity by a purine analog.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are necessary. The following protocols are representative of those used for the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate

  • ATP

  • Test compound (this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., HTRF®, LanthaScreen™, or similar)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents according to the manufacturer's protocol.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116 colon cancer cells)

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ value.

Experimental Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay (e.g., Aurora Kinase A) A->B C Cellular Proliferation Assay (e.g., HCT116 cells) A->C D Data Analysis (IC50 / GI50 Determination) B->D C->D E Lead Optimization or Further Mechanistic Studies D->E

Caption: A typical workflow for the initial biological evaluation of a novel compound.

Potential Applications and Future Directions

While specific biological data for this compound is not yet in the public domain, its structural features suggest several promising avenues for research:

  • Oncology: As a potential kinase inhibitor, this compound could be investigated for its efficacy against various cancers, particularly those driven by kinases that are sensitive to this class of inhibitors.

  • Infectious Diseases: The purine-like structure could be exploited to target enzymes essential for the replication of viruses, bacteria, or parasites.

  • Inflammatory Diseases: Certain kinases play crucial roles in inflammatory signaling pathways, making this compound a candidate for investigation in autoimmune and inflammatory disorders.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of kinases and other relevant biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of purine analogs. Its synthesis is rationally approachable based on established chemical principles. The imidazo[4,5-b]pyridine core provides a strong foundation for its potential as a modulator of purine-binding proteins, particularly kinases. The experimental frameworks provided in this guide offer a clear path for the scientific community to unlock the therapeutic potential of this and related compounds, contributing to the ongoing quest for novel and effective therapeutic agents.

References

  • Dymińska, L., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.
  • Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-34.
  • Kale, A. D., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of ChemTech Research, 6(5), 2828-2832.
  • Bavetsias, V., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(23), 9550-64.
  • El-Sayed, M. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(8), 3362.
  • A. F. M. Motiur Rahman, et al. (2017). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Journal of Chemical and Pharmaceutical Research, 9(7), 214-231.
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-7.
  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829.
  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28.
  • Sun, C., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-34.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 566-583.
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-7.
  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28.

Sources

The Imidazo[4,5-b]pyridine Core: A Historical and Synthetic Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Imidazo[4,5-b]pyridine Compounds

For researchers, scientists, and drug development professionals, the imidazo[4,5-b]pyridine scaffold represents a "privileged" structure in medicinal chemistry. Its remarkable versatility and wide spectrum of biological activities have cemented its importance in the quest for novel therapeutics. This guide provides a comprehensive exploration of the discovery and historical evolution of this fascinating heterocyclic system, offering insights into its synthesis and the scientific rationale that has driven its development.

The Genesis of a Privileged Scaffold: Structural Mimicry and Early Discoveries

The journey of the imidazo[4,5-b]pyridine ring system is intrinsically linked to the study of purines, the fundamental building blocks of nucleic acids. The striking structural resemblance between the two has been a guiding principle for chemists and biologists for decades. This bioisosteric relationship has been the impetus for the synthesis and investigation of imidazo[4,5-b]pyridines as potential modulators of biological processes involving purines.[1][2]

While the imidazo[4,5-b]pyridine framework is considered one of the oldest known heteroaromatic derivatives, pinpointing a singular "discovery" is challenging.[3] Its early history is intertwined with the development of synthetic methodologies for related fused heterocyclic systems. The foundational work on pyridine chemistry by scientists like Aleksei Chichibabin in the early 20th century, particularly the Chichibabin pyridine synthesis reported in 1924, laid the groundwork for constructing complex nitrogen-containing heterocycles.[4][5] Although the Chichibabin reaction is primarily associated with the synthesis of pyridines and imidazo[1,2-a]pyridines, the underlying principles of cyclocondensation reactions were pivotal for the eventual synthesis of the imidazo[4,5-b]pyridine core.

The most direct and classical approach to the imidazo[4,5-b]pyridine skeleton is analogous to the Phillips benzimidazole synthesis . This method involves the condensation of an ortho-diamino-substituted pyridine, namely 2,3-diaminopyridine , with a carboxylic acid or its derivative. This fundamental reaction remains a cornerstone of imidazo[4,5-b]pyridine synthesis to this day.

The Evolution of Synthetic Strategies: From Classical Condensations to Modern Catalysis

The synthetic accessibility of the imidazo[4,5-b]pyridine core has been a key driver of its exploration in medicinal chemistry. Over the years, the synthetic toolbox has expanded significantly, offering researchers a variety of methods to construct and functionalize this scaffold with increasing efficiency and diversity.

The Cornerstone: Synthesis from 2,3-Diaminopyridine

The most prevalent and historically significant route to imidazo[4,5-b]pyridines commences with 2,3-diaminopyridine. The cyclization of this precursor with various one-carbon synthons forms the imidazole ring.

The reaction of 2,3-diaminopyridine with carboxylic acids, often under acidic conditions and high temperatures (e.g., in polyphosphoric acid), is a robust and widely used method.[6] This approach allows for the introduction of a wide range of substituents at the 2-position of the imidazo[4,5-b]pyridine ring.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine via Phillips-type Condensation

  • Reactants: 5-bromo-2,3-diaminopyridine (1 g, 5.31 mmol), Benzaldehyde (0.6 mL, 5.84 mmol), Iodine (0.09 g, 0.531 mmol), Ethanol (40 mL).

  • Procedure:

    • Dissolve 5-bromo-2,3-diaminopyridine in ethanol in a round-bottom flask.

    • Add benzaldehyde dropwise to the solution.

    • Add a catalytic amount of iodine.

    • Reflux the reaction mixture with magnetic stirring at 90°C for 24 hours.

    • A brown solid will form during the reaction.

    • After cooling, filter the solid and wash it three times with distilled water.

    • Dry the product in an oven.

  • Expected Outcome: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is obtained as a brown solid.[7]

The reaction of 2,3-diaminopyridine with aldehydes, followed by an oxidative cyclization, is another classical and efficient method. Various oxidizing agents can be employed, and in some cases, air oxidation is sufficient.[1]

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine via Oxidative Cyclocondensation

  • Reactants: 5-Bromopyridine-2,3-diamine, Benzaldehyde.

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • In a model reaction to optimize conditions, various solvents can be tested, with DMF often proving to be the most effective.

    • The condensation reaction between 5-bromopyridine-2,3-diamine and benzaldehyde is carried out in the chosen solvent.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.

  • Expected Outcome: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is obtained.[8]

Modern Synthetic Innovations

While classical methods are still widely used, the demand for greater synthetic efficiency, functional group tolerance, and molecular diversity has spurred the development of more sophisticated synthetic strategies.

An alternative approach involves the use of 2-amino-3-nitropyridine as a starting material. This method typically involves the reaction with an aldehyde or ketone, followed by a reductive cyclization of the nitro group to form the imidazole ring. Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are commonly used for the reduction.[1][6]

Caption: Reductive cyclization pathway to imidazo[4,5-b]pyridines.

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic molecules, including imidazo[4,5-b]pyridines. These methods allow for the construction of the ring system and the introduction of diverse substituents with high precision and efficiency. For instance, palladium-catalyzed amidation reactions have been employed to construct the imidazo[4,5-b]pyridine core.

A Scaffold of Diverse Biological Activity: From Purine Antagonists to Kinase Inhibitors

The initial interest in imidazo[4,5-b]pyridines as purine isosteres naturally led to their investigation as potential anticancer and antiviral agents.[9] The hypothesis was that these compounds could interfere with the metabolic pathways of purines, thereby inhibiting cell proliferation or viral replication.

Over time, the pharmacological profile of imidazo[4,5-b]pyridines has expanded dramatically. They have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 1: Selected Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Biological Target/ActivityTherapeutic AreaReference(s)
Kinase Inhibition
p21-Activated Kinase 4 (PAK4)Cancer[10]
Aurora A KinaseCancer[11]
Nek2Cancer[12]
Antimicrobial Activity
TuberculostaticInfectious Disease[13]
General AntibacterialInfectious Disease[14]
Other Activities
AntiviralInfectious Disease[1]
Antitubercular (DprE1 inhibitors)Infectious Disease[15]
Src Family Kinase InhibitionGlioblastoma[16]
Imidazo[4,5-b]pyridines as Kinase Inhibitors

The development of imidazo[4,5-b]pyridine-based kinase inhibitors represents a significant chapter in the history of this scaffold. Their ability to fit into the ATP-binding pocket of various kinases has made them attractive candidates for targeted cancer therapy.

  • p21-Activated Kinase 4 (PAK4) Inhibitors: The discovery of imidazo[4,5-b]pyridine-based PAK4 inhibitors, such as KY-04045, has provided a valuable starting point for the development of novel anticancer agents.[10] The crystal structure of KY-04045 co-crystallized with PAK4 revealed key interactions between the imidazopyridine core and the kinase hinge loop, offering a structural basis for further optimization.[10]

  • Aurora Kinase Inhibitors: Structure-activity relationship (SAR) studies on imidazo[4,5-b]pyridine derivatives have identified potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in tumors.[11][17] These studies have elucidated the structural requirements for potent inhibitory activity, guiding the design of new and more effective analogues.[11]

SAR_Kinase_Inhibitors cluster_0 Imidazo[4,5-b]pyridine Core cluster_1 Key Substitutions cluster_2 Biological Activity Core Imidazo[4,5-b]pyridine R2 Substituent at C2 Core->R2 Modulates binding pocket interactions R6 Substituent at C6 Core->R6 Influences solubility and cell permeability N1_N3 Substitution at N1 or N3 Core->N1_N3 Affects metabolic stability and pharmacokinetics Activity Kinase Inhibition R2->Activity R6->Activity N1_N3->Activity

Caption: Key structural elements influencing the kinase inhibitory activity of imidazo[4,5-b]pyridines.

Conclusion and Future Perspectives

The journey of the imidazo[4,5-b]pyridine scaffold, from its conceptualization as a purine isostere to its current status as a versatile pharmacophore, is a testament to the power of rational drug design and the continuous evolution of synthetic chemistry. The historical development of its synthesis, from classical condensation reactions to modern catalytic methods, has enabled the exploration of a vast chemical space, leading to the discovery of compounds with a wide array of biological activities.

For researchers in drug discovery, the imidazo[4,5-b]pyridine core remains a fertile ground for innovation. The deep understanding of its synthesis and structure-activity relationships provides a solid foundation for the design of next-generation therapeutics targeting a range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders. The continued development of novel synthetic methodologies will undoubtedly unlock even greater potential for this remarkable heterocyclic system.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activ
  • Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. PubMed.
  • Design, synthesis, and structure activity relationship (SAR)
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.
  • Synthesis and biological activity of some imidazo(4,5-b)pyrazines and their ribonucleosides as purine analogs. PubMed.
  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform.
  • Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity.
  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
  • Chichibabin reaction. Wikipedia.
  • Chichibabin pyridine synthesis. Wikipedia.
  • Chichibabin Reaction. Slideshare.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.

Sources

structure-activity relationship of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic Acid Derivatives

Abstract

The 1H-imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to function as a privileged scaffold in drug design.[1][2] This structural analogy grants it access to a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1][2] The introduction of a chlorine atom at the C5 position and a carboxylic acid at the C2 position creates the this compound core, a framework with distinct electronic and steric properties that has been explored for various therapeutic applications. This guide provides a detailed examination of the structure-activity relationships (SAR) of this specific class of derivatives, synthesizing data from key studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present detailed protocols, and offer a forward-looking perspective on the therapeutic potential of this molecular architecture.

The Strategic Importance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system is isomeric with purine, a fundamental component of nucleic acids and cellular signaling molecules like ATP. This inherent bio-isosterism is a primary driver of its therapeutic relevance. The nitrogen atoms in the fused ring system act as key hydrogen bond donors and acceptors, mimicking the interaction patterns of purines with their target proteins.[3] Consequently, derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including potent inhibition of Aurora kinases for oncology, antagonism of thromboxane A2 receptors for anti-platelet therapy, and antimicrobial effects.[3][4][5][6]

The specific focus of this guide, the 5-chloro-2-carboxylic acid framework, anchors the molecule with two critical functional groups that dictate its interaction profile and overall pharmacological properties.

  • The 2-Carboxylic Acid: This group serves as a potent hydrogen bond donor and acceptor, and, in its deprotonated carboxylate form, can form crucial ionic interactions (salt bridges) with positively charged amino acid residues (e.g., Lysine, Arginine) in a target's binding site.

  • The 5-Chloro Group: This halogen substituent significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, and its electron-withdrawing nature modulates the pKa of the imidazole nitrogens. Furthermore, the chlorine atom can occupy specific hydrophobic pockets within a protein, adding to binding affinity and selectivity.

Synthetic Pathways: Accessing the Core Scaffold

The construction of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation of a 2,3-diaminopyridine with a suitable C2 precursor.[1][7] For the title compounds, this involves the reaction of 5-chloro-2,3-diaminopyridine with a carboxylic acid derivative. The choice of reaction conditions is critical and often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to drive the cyclization.[7] More contemporary methods may utilize catalysts to achieve higher yields under milder conditions.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-Chloro-2,3-diaminopyridine P1 Condensation & Cyclization R1->P1 R2 Dicarboxylic Acid Derivative (e.g., Oxalic Acid) R2->P1 Prod 5-Chloro-1H-imidazo[4,5-B]pyridine- 2-carboxylic acid P1->Prod Dehydration (e.g., PPA, heat) SAR_C2 cluster_core Imidazo[4,5-b]pyridine Core cluster_substituents C2 Side Chain cluster_activity Receptor Affinity Core Core Optimal 3,3-Dimethylbutanoic Acid Suboptimal Shorter Alkanoic Acids (e.g., Acetic, Propanoic) High High Affinity (Low nM Ki) Optimal->High Optimal Fit Low Low Affinity (µM Ki) Suboptimal->Low Poor Fit

Caption: SAR logic at the C2 position for TXA2 receptor antagonists.

Positions 1 and 3: The Imidazole Nitrogens

Alkylation or arylation of the imidazole nitrogens is a common strategy to extend the molecule into different regions of the binding site and to modulate physicochemical properties like solubility and metabolic stability.

  • Targeting Hydrophobic Pockets: For the TXA2 antagonists, attaching a 3-benzyl group was found to be highly effective. [4]Further substitution on this benzyl ring, particularly with a 4-chloro atom, maintained or improved potency, suggesting the benzyl group occupies a hydrophobic pocket that tolerates halogen substitution. [4]* Regioselectivity: It is crucial to note that alkylation of the imidazole can lead to a mixture of N1 and N3 isomers. [9][10]The precise location of the substituent can have a profound impact on the molecule's 3D geometry and its ability to bind the target. Therefore, unambiguous characterization (e.g., via 2D-NMR techniques like NOESY and HMBC) is a self-validating requirement for any rigorous SAR study. [10]

The Pyridine Ring: Positions 5, 6, and 7

While the core topic is 5-chloro derivatives, SAR exploration is never confined to a single position. The entire pyridine portion of the scaffold is a canvas for optimization.

  • Position 5/6 Halogenation: The presence of a chloro or bromo group at C5 or C6 is a recurring theme in potent imidazo[4,5-b]pyridine inhibitors. [3][4][5]In the development of dual FLT3/Aurora kinase inhibitors, a 6-chloro substituent was a key feature of the lead compounds. [3]This highlights the general utility of a halogen at this position for kinase inhibition, likely by interacting with a conserved hydrophobic region near the kinase hinge.

  • Position 7 Substitution for Kinase Inhibition: For kinase inhibitors, the C7 position has proven to be a critical vector for achieving high potency and tuning pharmacokinetic properties. Optimization studies for Aurora kinase inhibitors showed that introducing large, often solubilizing groups like a 1-benzylpiperazinyl motif at C7 led to highly potent and orally bioavailable compounds. [5]

Summary of Key SAR Findings
Position of SubstitutionSubstituent TypeGeneral Effect on ActivityTarget Class ExampleReference(s)
C2 Long, bulky alkanoic acid (e.g., 3,3-dimethylbutanoic acid)Increases affinity significantlyThromboxane A2 Receptor[4]
C2 Short alkanoic acid (e.g., acetic acid)Decreases affinity dramaticallyThromboxane A2 Receptor[4]
N3 Substituted Benzyl (e.g., 4-chlorobenzyl)Increases affinityThromboxane A2 Receptor[4]
C5/C6 Chloro or BromoOften Increases potencyKinases, GPCRs[3][4][5]
C7 Large piperazinyl motifsIncreases potency and bioavailabilityAurora/FLT3 Kinases[3][5]

Experimental Methodologies: A Self-Validating System

Trustworthiness in SAR studies stems from robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of a C2-Alkanoic Acid Derivative

This protocol is adapted from the synthesis of thromboxane A2 receptor antagonists. [4]

  • Step 1: Condensation. To a solution of 5-chloro-2,3-diaminopyridine (1 eq) in polyphosphoric acid (PPA, 10-20 wt eq) at 100°C, add 4,4-dimethyl-5-oxotetrahydrofuran-2-carboxylic acid (1.2 eq) portion-wise.

  • Step 2: Cyclization. Heat the reaction mixture to 180-200°C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Step 3: Work-up. Allow the mixture to cool to approximately 80°C and pour it carefully onto crushed ice. Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH4OH) to precipitate the crude product.

  • Step 4: Purification. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography (silica gel, using a gradient of dichloromethane/methanol) or recrystallization to yield the pure 4-(5-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-3,3-dimethylbutanoic acid.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a standard method for determining the binding affinity of a compound to its target receptor. [4]

  • Preparation: Prepare washed human platelet membranes, which are a rich source of TXA2 receptors.

  • Reaction Mixture: In a 96-well plate, combine the platelet membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [125I]PTA-OH), and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and tunable platform for drug discovery. The structure-activity relationships discussed herein reveal a clear logic for its interaction with diverse biological targets.

  • The C2-carboxylic acid side chain must be precisely tailored in length and steric bulk to fit the specific topology of the target's active site.

  • The N1/N3 positions offer vectors for exploring nearby hydrophobic regions and fine-tuning physicochemical properties.

  • Halogenation at C5/C6 is a generally favorable strategy for enhancing potency, particularly in kinase inhibitors.

  • The C7 position is a key handle for introducing larger substituents to dramatically improve potency and oral bioavailability.

Future research in this area should focus on expanding the diversity of substituents at these key positions, exploring novel bioisosteric replacements for the carboxylic acid moiety to improve drug-like properties, and applying this privileged scaffold to a broader range of therapeutic targets. The integration of computational modeling with empirical synthesis and testing will undoubtedly accelerate the discovery of new clinical candidates based on this promising molecular framework.

References

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Wiley Online Library.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PubMed Central.
  • This compound CAS NO.933750-74-4. (n.d.). LIDE PHARMACEUTICALS LTD.
  • Synthesis and structure-activity relationships of novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists. (1996). PubMed.
  • Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PubMed Central.
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). PubMed.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Semantic Scholar.
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). Semantic Scholar.
  • Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. (2017). ResearchGate.
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). PubMed.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2020). PubMed Central.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI.
  • This compound. (n.d.). Acros Pharmatech.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PubMed Central.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed.

Sources

An In-Depth Technical Guide to Computational Docking Studies of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid with Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for conducting computational docking studies on 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid, a novel compound of interest, with Aurora Kinase A as a putative target. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will move beyond a simple recitation of steps to explore the causal logic behind each methodological choice, ensuring a robust and reproducible in-silico experiment.

Introduction: The Scientific Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This mimicry allows it to interact with a wide array of biological targets, most notably protein kinases.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases, making them attractive candidates for development as therapeutic agents, particularly in oncology.[2] Aurora kinase A, a serine/threonine kinase, is a critical regulator of mitotic progression and is frequently overexpressed in a variety of human cancers, making it a well-validated target for cancer therapy.[3][4][5]

Given the established precedent of imidazo[4,5-b]pyridines as kinase inhibitors, we hypothesize that this compound may also exhibit inhibitory activity against Aurora kinase A. Computational docking provides a powerful, resource-efficient preliminary method to test this hypothesis. By predicting the binding conformation and estimating the binding affinity of our ligand within the kinase's active site, we can generate valuable insights to guide further experimental validation.[6][7][8]

For this study, we will utilize the high-resolution crystal structure of human Aurora kinase A in complex with the known inhibitor VX-680 (PDB ID: 3E5A).[9] This structure provides a biologically relevant conformation of the active site and a reference ligand for validating our docking protocol.

The Computational Workflow: A Conceptual Overview

A successful docking study is a multi-stage process that requires careful preparation of both the protein receptor and the small molecule ligand. The process culminates in the docking simulation and a thorough analysis of the resulting poses.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Select & Download Receptor PDB (3E5A) PrepReceptor Receptor Preparation (Cleaning, H+ addition) PDB->PrepReceptor Ligand Construct & Optimize Ligand Structure PrepLigand Ligand Preparation (H+ addition, Charges) Ligand->PrepLigand Grid Grid Box Generation (Define Binding Site) PrepReceptor->Grid Dock Molecular Docking (AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Pose) Dock->Analyze Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize

Figure 1: High-level overview of the computational docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section details the hands-on procedures for the docking study. We will reference widely-used, freely available software tools. The choice of software is justified by its extensive validation in scientific literature and robust performance.

Ligand Preparation

The initial step is to generate a high-quality 3D structure of our ligand, this compound. An accurate 3D conformation with a proper ionization state is critical for meaningful docking results.[10][11]

Protocol 3.1.1: Ligand Construction and Optimization

  • Software: Avogadro or similar molecular editor.[12][13]

  • Step 1: 2D Sketching. Draw the 2D structure of this compound.

  • Step 2: Conversion to 3D. Convert the 2D sketch into a 3D structure.

  • Step 3: Hydrogen Addition. Add hydrogen atoms. It is crucial to consider the physiological pH (typically 7.4) to ensure correct protonation states of acidic and basic groups. The carboxylic acid group on our ligand will likely be deprotonated at this pH.[14]

  • Step 4: Energy Minimization. Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a low-energy conformation of the ligand.[10] The process is complete when the change in energy (ΔE) between steps approaches zero.[15]

  • Step 5: File Export. Save the optimized structure in a .mol2 or .pdb format for the next stage.

Receptor Preparation

The crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It is a static snapshot and often contains non-essential molecules (like water) and lacks hydrogen atoms.[16][17][18]

Protocol 3.2.1: Preparing Aurora Kinase A (PDB: 3E5A)

  • Software: UCSF Chimera or AutoDockTools (ADT).[17][19][20]

  • Step 1: Fetch PDB Structure. Load the PDB file for 3E5A into the software.[9] This structure contains the Aurora A kinase domain, a portion of the TPX2 protein, the inhibitor VX-680, and water molecules.

  • Step 2: Clean the Structure.

    • Remove Water Molecules: Delete all water molecules (HOH). Water molecules can interfere with the docking algorithm unless specific hydration models are being used.[21]

    • Remove Co-crystallized Ligand and other Heteroatoms: Delete the VX-680 inhibitor and the TPX2 peptide. We are performing a new docking experiment, so the original ligand must be removed. We will save it to a separate file for redocking validation later.

    • Rationale: The goal is to have a clean apo-like binding pocket for our new ligand.

  • Step 3: Add Hydrogens. Add polar hydrogen atoms to the protein. This is critical for correctly defining hydrogen bond donors and acceptors.[7][22]

  • Step 4: Assign Partial Charges. Assign partial charges to all atoms (e.g., Gasteiger charges in ADT). The scoring functions in docking software use these charges to calculate electrostatic interactions, a key component of binding energy.[21]

  • Step 5: Save the Prepared Receptor. Save the processed protein structure in the .pdbqt format. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.[14]

Molecular Docking Simulation

With the prepared ligand and receptor, we can now perform the docking simulation. We will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[6]

G cluster_grid Grid Box Definition cluster_config Vina Configuration File (conf.txt) cluster_execution Execution Center Center Coordinates (X, Y, Z) [Based on co-crystallized ligand] GridParams center_x, center_y, center_z size_x, size_y, size_z Center->GridParams Dimensions Box Dimensions (Å) [To encompass the binding site] Dimensions->GridParams ReceptorFile receptor = protein.pdbqt LigandFile ligand = ligand.pdbqt CommandLine > vina --config conf.txt --log results.log GridParams->CommandLine Output out = results.pdbqt Exhaust exhaustiveness = 8

Figure 2: Configuration and execution of an AutoDock Vina simulation.

Protocol 3.3.1: Docking with AutoDock Vina

  • Step 1: Prepare Ligand in PDBQT format. Using AutoDockTools, open the optimized ligand .mol2 or .pdb file. The software will automatically detect rotatable bonds. Save the ligand in .pdbqt format.

  • Step 2: Define the Binding Site (Grid Box).

    • The binding site is the region of the protein where the ligand is expected to bind. In structure-based docking, this is typically the active site.

    • Method: The most reliable way to define the grid box is to use the position of the co-crystallized ligand (VX-680 in 3E5A) as a reference.[11] In ADT or Chimera, center the grid box on the coordinates of the original inhibitor and ensure its dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate the ligand and allow for rotational and translational freedom.[14]

    • Rationale: This focuses the search space on the biologically relevant pocket, increasing computational efficiency and the likelihood of finding a correct binding mode.

  • Step 3: Create a Configuration File. Create a text file (e.g., conf.txt) specifying the input files and search parameters. This includes the names of the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the output file name.

  • Step 4: Run AutoDock Vina. Execute Vina from the command line, pointing to the configuration file. Vina will then perform the docking simulation, exploring different conformations of the ligand within the specified grid box and scoring them.[23]

Results Analysis and Interpretation

The output of a Vina simulation is a .pdbqt file containing multiple binding modes (typically 9 by default) ranked by their predicted binding affinity, and a log file summarizing these scores.

Quantitative Analysis

The primary quantitative metric is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[8][22][24]

Table 1: Example Docking Results Summary

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.50.000
2-9.21.352
3-9.11.876
4-8.82.451
.........
  • Interpretation: The top-ranked pose with the lowest binding energy is generally considered the most likely binding mode. However, it is crucial to inspect other high-ranking poses as well. A small Root Mean Square Deviation (RMSD) between top poses suggests a well-defined binding pocket and a more confident prediction.[22][25]

Qualitative and Structural Analysis

Quantitative scores alone are insufficient. A visual inspection of the ligand-protein interactions is essential for a complete understanding.[22][24]

Protocol 4.2.1: Visualizing Interactions

  • Software: PyMOL or Discovery Studio Visualizer.

  • Step 1: Load Structures. Open the prepared receptor .pdbqt file and the docking output .pdbqt file containing the ligand poses.

  • Step 2: Analyze Interactions. Focus on the best-scoring pose. Identify and analyze key molecular interactions:

    • Hydrogen Bonds: These are strong, directional interactions and are critical for binding specificity. Measure the distance (typically < 3.5 Å) and geometry.

    • Hydrophobic Interactions: Identify non-polar regions of the ligand interacting with hydrophobic residues of the protein (e.g., Alanine, Valine, Leucine).

    • Pi-Pi Stacking: Look for interactions between aromatic rings of the ligand and protein residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Step 3: Compare with Known Inhibitors. If possible, compare the binding mode of your ligand to that of known inhibitors (like VX-680 for Aurora A). Similar interaction patterns with key active site residues can increase confidence in the docking result.

Table 2: Predicted Interactions for Best Pose of Ligand

Interaction TypeProtein ResidueLigand Atom(s)Distance (Å)
Hydrogen BondLys162Carboxylate O2.8
Hydrogen BondGlu211Imidazole NH3.1
Pi-Pi StackingPhe275Pyridine Ring3.8

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational docking of this compound with Aurora kinase A. The results of such a study, including a favorable predicted binding affinity and key interactions with active site residues, would provide strong evidence to classify this compound as a promising candidate for further investigation.

It is imperative to remember that computational docking is a predictive tool. The results generated provide a structural hypothesis for binding. The next logical steps would involve experimental validation through in-vitro kinase assays to determine the IC50 value, followed by further structural biology studies (e.g., X-ray co-crystallography) to confirm the predicted binding mode.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
  • Harris, C. J., et al. (2012). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4478-4481. [Link]
  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • Bavetsias, V., et al. (2016). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 59(4), 1388-1409. [Link]
  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
  • Sloane, D. A., et al. (2010). Drug-resistant aurora A mutants for cellular target validation of the small-molecule kinase inhibitors MLN8054 and MLN8237. ACS Chemical Biology, 5(6), 563-576. [Link]
  • Graphviz. (n.d.). DOT Language.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
  • Cichoń, T., et al. (2021).
  • Wikipedia. (2023, December 19). Aurora kinase A. [Link]
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • RCSB PDB. (2008). 3E5A: Crystal structure of Aurora A in complex with VX-680 and TPX2. [Link]
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
  • ScotCHEM. (n.d.). 6. Preparing the protein and ligand for docking.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • University of Delaware. (n.d.). Tutorial: Visualization of Macromolecules.
  • Chemic Pandi. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]
  • Learn-at-ease. (2022, August 31).
  • ScotCHEM. (n.d.). 5. Creating / modifying ligand molecules.
  • RCSB PDB. (2021, December 15). Tutorial 1 – Getting Started with UCSF Chimera [Video]. YouTube. [Link]
  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?[Link]
  • Sketchviz. (n.d.). GraphViz Examples and Tutorial.
  • Dr. A. S. M. Rubayet Ul Alam. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]
  • Reddit. (2024, March 22).
  • Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. [Link]
  • Graphviz. (n.d.). DOT Language.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • GitHub. (n.d.). pinczakko/GraphViz-Samples.
  • Richards, M. W., et al. (2016). Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain. Open Biology, 6(10), 160168. [Link]
  • DevTools daily. (2020, January 16). Real examples of Graphviz. [Link]
  • Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Bio Tutorials. (2021, January 24). Avogadro tutorial (create a PDB for a ligand) [Video]. YouTube. [Link]

Sources

A Technical Guide to the Antitumor Properties of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines.[1][2][3] This structural mimicry allows these compounds to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[1][3][4] Initially explored for various therapeutic applications, their potential as potent anticancer agents has become a primary focus of modern drug discovery.[5] This guide provides a comprehensive technical overview of the antitumor properties of imidazo[4,5-b]pyridine derivatives, synthesizing key findings on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation. We will delve into their role as kinase inhibitors, inducers of apoptosis, and provide detailed protocols to empower researchers in this promising field.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Oncology

The fusion of an imidazole ring with a pyridine moiety creates the imidazo[4,5-b]pyridine core, an isostere of natural purines.[6] This inherent similarity allows these molecules to function as "hinge-binding" motifs, effectively competing with adenosine triphosphate (ATP) for the active sites of numerous enzymes, particularly protein kinases.[1][2][7] The versatility of this scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability, combined with a potent and diverse range of antitumor activities, has established the imidazo[4,5-b]pyridine ring system as a "privileged scaffold" in the development of novel cancer therapeutics.[5]

Core Antitumor Mechanisms of Action

Imidazo[4,5-b]pyridine derivatives exert their anticancer effects through several well-defined molecular mechanisms. The most prominent of these involves the targeted inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Protein Kinase Inhibition

Over-activation of protein kinases is a hallmark of many cancers. Imidazo[4,5-b]pyridines have been successfully developed to target several key oncogenic kinases.

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a crucial regulator of transcription elongation. Its inhibition leads to the rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1.[8] This loss of pro-survival signaling effectively triggers apoptosis in cancer cells. Several N-phenyl-imidazo[4,5-b]pyridin-2-amine derivatives have demonstrated potent CDK9 inhibitory activity, leading to cancer cell apoptosis.[8][9][10]

  • B-Raf Kinase: The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in various cancers, including melanoma. Specific imidazo[4,5-b]pyridine derivatives have been engineered to act as potent inhibitors of B-Raf.[11] These compounds uniquely bind to a "DFG-in, αC-helix out" conformation of the kinase, a binding mode associated with high selectivity.[11]

  • Aurora Kinases: Aurora A kinase (AURKA) plays a critical role in mitotic progression, and its overexpression is linked to carcinogenesis in numerous tumors.[3] Imidazo[4,5-b]pyridine derivatives have been identified as effective inhibitors of AURKA, disrupting the proper execution of mitosis and leading to cell death.[3]

Kinase_Inhibition cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome ATP ATP Kinase Oncogenic Kinase (e.g., CDK9, B-Raf) ATP->Kinase Binds to active site Substrate Protein Substrate Substrate->Kinase pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylates Block BLOCK Kinase->Block Proliferation Cancer Cell Proliferation & Survival pSubstrate->Proliferation Drives Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->Kinase Competitively Inhibits

Fig 1: Mechanism of Oncogenic Kinase Inhibition.
Induction of Apoptosis

Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives can directly engage the apoptotic machinery.

  • Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Lead compounds have been shown to significantly activate effector caspases 3 and 7, which are responsible for executing the final stages of cell death.[8]

  • PARP Cleavage: Treatment with these compounds often results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3 and a well-established marker of apoptosis.[12]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins governs cell fate. By inhibiting kinases like CDK9, these derivatives cause a downstream reduction in Mcl-1 levels, tipping the balance in favor of apoptosis.[8]

Apoptosis_Pathway cluster_0 Upstream Signaling cluster_1 Caspase Cascade cluster_2 Cellular Execution Imidazopyridine Imidazo[4,5-b]pyridine Derivative CDK9 CDK9 Inhibition Imidazopyridine->CDK9 Mcl1 ↓ Mcl-1 levels CDK9->Mcl1 Casp9 Initiator Caspases (e.g., Caspase-9) Mcl1->Casp9 Activates Casp37 Effector Caspases (Caspase-3/7) Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis Executes

Fig 2: Apoptosis Induction Pathway.
Other Mechanisms

While kinase inhibition is the most studied mechanism, other modes of action contribute to the antitumor profile of this class:

  • Tubulin Polymerization Inhibition: Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptosis.[4]

  • DNA/RNA Interactions: Larger, planar tetracyclic imidazo[4,5-b]pyridine systems can function as DNA and RNA intercalators, interfering with replication and transcription processes.[5]

Structure-Activity Relationship (SAR) Insights

The antitumor potency of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies provide a rational basis for designing more effective agents.[6]

Position/ModificationSubstituent/FeatureImpact on Antitumor ActivityReference
C2 Phenyl or Heteroaryl groupsOften essential for activity. Substitutions on this ring (e.g., cyano, amidino) can dramatically increase potency.[4]
C6 Bromine atomGenerally increases antiproliferative activity.[4][13]
N3 Diaryl pharmacophoreCan confer cytotoxic and anti-inflammatory (COX-2 inhibitory) properties.[14]
Tetracyclic Systems Amino side chainsThe position of amino side chains and the nitrogen atom in the pyridine ring significantly enhances antiproliferative effects.[5]
Phenyl Ring at C2 N-hydroxy-carboximidamide groupDemonstrated very high cytotoxic activity (IC50 = 0.082 µM) against MCF-7 breast cancer cells.[3]

Synthesis and Biological Evaluation: Key Protocols

Advancing imidazo[4,5-b]pyridine derivatives from concept to clinical candidates requires robust synthetic and analytical methodologies.

General Synthesis Workflow

The most common route involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid.[3] Both conventional heating and microwave-assisted methods are employed, with the latter often providing higher yields and shorter reaction times.[13][15][16]

Synthesis_Workflow Start 2,3-Diaminopyridine Derivative Reaction Condensation/ Cyclization Start->Reaction Reagent Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) Reagent->Reaction Product Imidazo[4,5-b]pyridine Core Structure Reaction->Product Purify Purification (Crystallization/ Chromatography) Product->Purify Final Characterized Final Compound Purify->Final

Fig 3: General Synthetic Workflow.
Protocol 1: Microwave-Assisted Synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from methodologies described for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[13][16]

Rationale: This method utilizes microwave irradiation to accelerate the condensation and cyclization reaction between a diaminopyridine and an aldehyde. N,N-Dimethylformamide (DMF) serves as a high-boiling polar solvent, and glacial acetic acid acts as a catalyst.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Benzaldehyde

  • N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Microwave reactor with sealed vessels

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave reaction vessel, combine 5-Bromopyridine-2,3-diamine (1.0 mmol, 188 mg) and Benzaldehyde (1.0 mmol, 106 mg).

  • Add 3 mL of DMF as the solvent.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 20 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

  • Dry the final product under vacuum and characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, K562).[9][14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds (imidazo[4,5-b]pyridine derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for dissolving formazan).

  • 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Summary of Antitumor Activity

The following table summarizes the activity of selected imidazo[4,5-b]pyridine derivatives against various cancer-related targets and cell lines, showcasing the potency achieved with this scaffold.

Compound Type/ReferenceTarget(s)Cell Line(s)Reported Activity (IC50)
CDK9 Inhibitors [9]CDK9MCF-7 (Breast), HCT116 (Colon)0.63 - 1.32 µM (CDK9)
B-Raf Inhibitor (Compound 23) [11]B-Raf KinaseN/A (Enzyme Assay)Excellent enzyme/cell potency
N-hydroxy-carboximidamide deriv. [3]General CytotoxicityMCF-7 (Breast)0.082 µM
Bromo-substituted deriv. (Compound 3h/3j) [13][15]General CytotoxicityMCF-7, BT-474 (Breast)Prominent anticancer activity
Amidino-substituted deriv. (Compound 10/14) [4]General CytotoxicitySW620 (Colon)0.4 µM and 0.7 µM
Diaryl-substituted deriv. (Compound 3f) [14]COX-2, CytotoxicityK562 (Leukemia)9.2 µM (COX-2); Most sensitive cell line

Conclusion and Future Directions

Imidazo[4,5-b]pyridine derivatives represent a highly versatile and potent class of antitumor agents. Their success is rooted in their purine-like structure, which enables effective targeting of critical oncogenic pathways, most notably protein kinases like CDK9 and B-Raf. The extensive SAR data available provides a clear roadmap for medicinal chemists to rationally design next-generation compounds with improved potency and selectivity.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical settings. Exploring novel drug delivery systems and combination therapies with existing chemotherapeutic agents could further enhance their therapeutic potential. As our understanding of cancer biology deepens, the adaptable imidazo[4,5-b]pyridine scaffold will undoubtedly continue to be a valuable starting point for the development of targeted and effective cancer treatments.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
  • Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
  • Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
  • Harris, P. A., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5899. [Link]
  • Saczewski, J., & Rybczyńska, A. (2018).
  • Kamal, A., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
  • Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1). [Link]
  • Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3110. [Link]
  • ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. [Link]
  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Perin, N., et al. (2019).
  • Kirwen, M. E., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • ResearchGate. (2012).
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. The University of Liverpool Repository. [Link]

Sources

The Antiviral Potential of Imidazo[4,5-b]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the heterocyclic compounds that have garnered significant attention, the imidazo[4,5-b]pyridine scaffold stands out as a privileged structure in medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with key viral and host cell components, disrupting the viral life cycle. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antiviral activity of imidazo[4,5-b]pyridine compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Introduction: The Imidazo[4,5-b]pyridine Core as a Versatile Antiviral Scaffold

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a bioisostere of natural purines. This inherent structural similarity is a cornerstone of its diverse biological activities, including its potential as an antiviral agent.[1] The ability of these compounds to mimic purine nucleosides allows them to interfere with various enzymatic processes essential for viral replication.[2] Over the years, numerous derivatives of this scaffold have been synthesized and evaluated, demonstrating a broad spectrum of antiviral activity against several human and animal viruses.[2][3] This guide delves into the scientific underpinnings of their antiviral properties, offering insights into their design and development as next-generation therapeutics.

Mechanisms of Antiviral Action: Targeting Key Viral Processes

The antiviral efficacy of imidazo[4,5-b]pyridine derivatives stems from their ability to inhibit critical steps in the viral replication cycle. The primary mechanisms of action identified to date involve the targeting of viral enzymes, particularly polymerases and reverse transcriptases.

Inhibition of Viral Polymerases

A significant number of imidazo[4,5-b]pyridine compounds exert their antiviral effects by inhibiting viral RNA-dependent RNA polymerase (RdRp).[2] This enzyme is crucial for the replication of the genomes of many RNA viruses. For instance, certain imidazo[4,5-c]pyridine derivatives have been shown to be highly potent and selective inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus (HCV).[2][4] The mechanism involves the compound binding to the viral RdRp, thereby obstructing its function.[2] Similarly, potent activity against HCV has been achieved through modifications of the imidazo[4,5-c]pyridine scaffold, leading to inhibitors of HCV replication.[2][5]

Viral_Polymerase_Inhibition Mechanism of Viral Polymerase Inhibition cluster_virus Virus cluster_cell Host Cell Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template for Replication Viral RNA Replication RdRp->Replication Catalyzes New_Virions Assembly of New Virions Replication->New_Virions Leads to Imidazo_Pyridine Imidazo[4,5-b]pyridine Compound Imidazo_Pyridine->RdRp Inhibits

Caption: Inhibition of viral RNA-dependent RNA polymerase (RdRp) by imidazo[4,5-b]pyridine compounds.

Inhibition of Reverse Transcriptase

For retroviruses like the Human Immunodeficiency Virus (HIV), reverse transcriptase (RT) is a prime target for antiviral therapy. Imidazo[4,5-b]pyridine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][6] These compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that inactivates it and halts the conversion of viral RNA into DNA, a critical step for viral integration into the host genome.[6] The development of these compounds offers a promising avenue for new anti-HIV drugs, particularly in combating drug-resistant strains.[6]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The antiviral potency and selectivity of imidazo[4,5-b]pyridine compounds are highly dependent on the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antiviral agents.

Systematic modifications of the imidazo[4,5-b]pyridine scaffold have revealed several key insights:

  • Substituents at the 2-position: The nature of the substituent at the 2-position significantly influences antiviral activity. For example, in a series of compounds targeting BVDV, the presence of a phenyl ring at this position was important for activity.[2] Furthermore, the introduction of a fluorine atom on this phenyl ring was found to shift the activity from anti-pestivirus to anti-HCV.[5]

  • Substituents at the 5-position: Modifications at the 5-position (N-position of the imidazole ring) have also been shown to be critical. For instance, the presence of a benzyl group, particularly with specific substitutions on the phenyl ring, was associated with potent anti-HCV activity.[2]

  • Substituents on the Pyridine Ring: Substitution on the pyridine portion of the scaffold can also modulate activity. For example, bromo-substitution has been shown to enhance the antiproliferative activity of some derivatives.[3]

Position of SubstitutionSubstituent TypeEffect on Antiviral ActivityTarget Virus(es)Reference(s)
2-position PhenylEssential for activityBVDV[2]
2-FluorophenylShifted activity to anti-HCVHCV[5]
5-position (N-imidazole) Substituted BenzylPotent activityHCV[2]
Pyridine Ring BromoEnhanced antiproliferative activity-[3]
General Amide and Sulfamide groupsFavorable for anti-HIV activityHIV[2]

Table 1: Summary of Key Structure-Activity Relationships for Antiviral Imidazo[4,5-b]pyridines.

Experimental Protocols for Antiviral Evaluation

The discovery and development of novel antiviral agents rely on robust and reproducible in vitro assays. The following sections detail standard protocols for assessing the antiviral activity and cytotoxicity of imidazo[4,5-b]pyridine compounds.

Cytotoxicity Assays

Before evaluating antiviral efficacy, it is essential to determine the cytotoxicity of the compounds to the host cells. This ensures that any observed antiviral effect is not merely a consequence of cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, MT-4) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]

  • Compound Addition: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in cell culture medium and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[8]

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[8]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[7]

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow (MTT) Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Serial Dilutions of Compounds Seed_Cells->Add_Compounds Incubate_Plate Incubate for 48-72h Add_Compounds->Incubate_Plate Add_MTT Add MTT Reagent Incubate_Plate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Value Read_Absorbance->Calculate_CC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antiviral Activity Assays

Various assays can be employed to measure the ability of a compound to inhibit viral replication. The choice of assay depends on the specific virus and the desired endpoint.

Protocol: Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of many viruses and the efficacy of antiviral compounds.

  • Cell Monolayer: Seed host cells in 6- or 12-well plates to form a confluent monolayer.[8]

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., multiplicity of infection of 0.01) for 1-2 hours.[8]

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the imidazo[4,5-b]pyridine compound.[8]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death caused by the virus).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8] The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of a compound.[7]

Quantitative Data on Antiviral Activity

The following table summarizes the reported antiviral activity of selected imidazo[4,5-b]pyridine and related imidazopyridine derivatives against various viruses. This data highlights the potential of this chemical class as a source of broad-spectrum antiviral agents.

Compound ID/ReferenceVirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Compound 25 (amide derivative)HIV-1 (IIIB)MT-4Not specifiedNot specifiedHigher than nevirapine[2]
Compound 26 (sulfamide derivative)HIV-1 (IIIB)MT-4Not specifiedNot specifiedHigher than nevirapine[2]
BPIPCSFV (Wingene)PK(15)0.8 ± 0.2>25>31[9]
Bromo-substituted derivative 7RSVNot specified21>100>4.8[3][10]
para-cyano-substituted derivative 17RSVNot specified58>100>1.7[3][10]
Imidazo[4,5-c]pyridine derivativeBVDVNot specified0.004>100>25000[2]
2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine derivativeHCVReplicon systemSubmicromolarNot specifiedSelective[5]

Table 2: Antiviral Activity of Selected Imidazo[4,5-b]pyridine and Related Compounds.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a highly promising platform for the discovery of novel antiviral agents. Their structural similarity to purines provides a rational basis for their interaction with key viral enzymes, leading to the inhibition of viral replication. The extensive research into their synthesis and structure-activity relationships has provided a solid foundation for the rational design of more potent and selective inhibitors.

Future efforts in this field should focus on:

  • Exploring a broader range of viral targets: While polymerases and reverse transcriptases are well-established targets, the potential of imidazo[4,5-b]pyridines to inhibit other viral or host proteins involved in the viral life cycle should be investigated.

  • Optimizing pharmacokinetic properties: Lead compounds with excellent in vitro activity need to be optimized for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure their efficacy in vivo.

  • Combating drug resistance: The design of imidazo[4,5-b]pyridine derivatives that are active against drug-resistant viral strains is a critical area of research.

  • Leveraging computational modeling: In silico approaches, such as molecular docking and molecular dynamics simulations, can be instrumental in understanding the binding modes of these inhibitors and in guiding the design of new analogs with improved activity.

By integrating synthetic chemistry, virology, and computational approaches, the full therapeutic potential of imidazo[4,5-b]pyridine compounds can be unlocked, paving the way for the development of new and effective treatments for a wide range of viral diseases.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and comput
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH.
  • Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals. [Link]
  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and comput
  • Antiviral imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridine derivatives.
  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH. [Link]
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. [Link]
  • Cytotoxic and Antiviral Properties of Novel Dehydroabietylamine Salts.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing. [Link]
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
  • Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evalu
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Unknown Source. [Link]
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]
  • Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase. Unknown Source. [Link]
  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. PubMed. [Link]
  • Synthesis, antiviral activity and structure-activity relationship of 1-(1-aryl-4,5-dihydro-1H-imidazoline)
  • Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines. PubMed. [Link]
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents.
  • Synthesis and in Vitro Microbiological Evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. PubMed. [Link]
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Unknown Source. [Link]
  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hep
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed and scientifically grounded guide for the synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, offering in-depth explanations for experimental choices to ensure both success and safety in the laboratory setting. We will explore a two-step synthetic pathway, commencing with the crucial condensation of 2,3-diamino-5-chloropyridine with diethyl oxalate, followed by the saponification of the resulting ester to yield the target carboxylic acid. This guide is supplemented with detailed safety protocols, characterization guidelines, and a mechanistic overview to provide a comprehensive resource for researchers.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a privileged heterocyclic motif, structurally analogous to purines, which has garnered substantial attention from the medicinal chemistry community.[1] This structural similarity allows compounds bearing this scaffold to interact with a wide array of biological targets, often acting as antagonists or inhibitors.[2][3] Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potential as antiviral, anticancer, and inotropic agents.[2][4]

The target molecule, this compound, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The chloro-substituent at the 5-position and the carboxylic acid at the 2-position provide reactive handles for further chemical modifications, enabling the generation of diverse compound libraries for drug screening and development.

This guide will focus on a reliable and well-established synthetic strategy: the condensation-cyclization of a diamino-pyridine with a derivative of oxalic acid, a method widely employed for the synthesis of the imidazo[4,5-b]pyridine core.[5][6]

Synthetic Strategy Overview

The synthesis of this compound is approached through a two-step sequence. The first step involves the Phillips-Ladenburg condensation reaction between 2,3-diamino-5-chloropyridine and diethyl oxalate to form the intermediate ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate. The subsequent step is the hydrolysis (saponification) of this ester to the final carboxylic acid product.

Synthesis_Workflow Start Starting Materials: 2,3-diamino-5-chloropyridine Diethyl oxalate Step1 Step 1: Condensation/ Cyclization Start->Step1 Intermediate Intermediate: Ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate Step1->Intermediate Step2 Step 2: Saponification Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification and Characterization Product->Purification

Caption: High-level workflow for the synthesis of the target compound.

Starting Materials and Reagents

Key Reactants
ReagentCAS NumberMolecular FormulaMolecular WeightSupplier Notes
2,3-Diamino-5-chloropyridine25710-20-7C₅H₆ClN₃143.57 g/mol Commercially available from major chemical suppliers.[7]
Diethyl oxalate95-92-1C₆H₁₀O₄146.14 g/mol Ensure anhydrous grade for best results.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00 g/mol ACS grade or higher.
Hydrochloric Acid (HCl)7647-01-0HCl36.46 g/mol Concentrated, ACS grade.
Ethanol (EtOH)64-17-5C₂H₅OH46.07 g/mol Anhydrous, 200 proof.
Water7732-18-5H₂O18.02 g/mol Deionized or distilled.
Synthesis of 2,3-Diamino-5-chloropyridine (if required)

While 2,3-diamino-5-chloropyridine is commercially available, it can be synthesized from 2-amino-5-chloropyridine. This involves a nitration step to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine. A common method for the reduction of a nitro group to an amine is catalytic hydrogenation.[8] Another approach involves the chlorination of 2-aminopyridine.[9]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate

This step involves the condensation and subsequent cyclization of 2,3-diamino-5-chloropyridine with diethyl oxalate. The reaction is typically heated to drive the dehydration and ring closure.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diamino-5-chloropyridine (10.0 g, 0.069 mol).

  • Reagent Addition: To the flask, add diethyl oxalate (20.2 g, 20 mL, 0.138 mol, 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid precipitate and wash it with cold ethanol (2 x 20 mL) to remove any unreacted diethyl oxalate and other impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the crude ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate.

Step 2: Synthesis of this compound

This step involves the saponification of the ethyl ester intermediate to the desired carboxylic acid.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate (from Step 1) in a solution of 10% aqueous sodium hydroxide (100 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 2-3 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water if necessary.

Mechanistic Insights

The formation of the imidazo[4,5-b]pyridine ring system in this synthesis follows the Phillips-Ladenburg condensation mechanism.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Intramolecular Cyclization and Dehydration cluster_step3 Step 3: Saponification Diaminopyridine AmideIntermediate Diaminopyridine->AmideIntermediate + Diethyl Oxalate DiethylOxalate Cyclization Intramolecular Nucleophilic Attack AmideIntermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration EsterProduct Dehydration->EsterProduct Hydrolysis Base-mediated Hydrolysis EsterProduct->Hydrolysis Acidification Protonation Hydrolysis->Acidification FinalProduct Acidification->FinalProduct

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, a bioisostere of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry.[1] This structural similarity allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, often by mimicking the binding of adenine.[2][3] Consequently, derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The development of efficient and versatile synthetic routes to functionalize the imidazo[4,5-b]pyridine core is therefore of paramount importance for the discovery of new therapeutic agents.[4][5]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7] These methodologies are particularly well-suited for the late-stage functionalization of heterocyclic cores, providing rapid access to diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides an in-depth overview and detailed protocols for the most pivotal palladium-catalyzed reactions used in the synthesis and derivatization of imidazo[4,5-b]pyridines.

Strategic Overview: Functionalization via Cross-Coupling

A common and highly effective strategy for generating diverse imidazo[4,5-b]pyridine libraries involves the use of a halogenated derivative as a versatile synthetic handle. Starting with a pre-formed 2-halo- or 6-halo-imidazo[4,5-b]pyridine, various substituents can be introduced using a suite of palladium-catalyzed reactions. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Alternatively, palladium catalysis can be employed to construct the heterocyclic core itself through elegant tandem reactions, offering a convergent route to complex, substituted products from simpler starting materials.[6][8]

G cluster_0 Core Construction cluster_1 Core Functionalization A 2-Chloro-3-aminopyridine + Amide B N1, C2-Substituted Imidazo[4,5-b]pyridine A->B Pd-Catalyzed Amidation/ Cyclization C Halo-Imidazo[4,5-b]pyridine E Functionalized Imidazo[4,5-b]pyridine C->E Pd-Catalyzed Cross-Coupling D Coupling Partner (Boronic Acid, Amine, Alkyne) D->E Pd-Catalyzed Cross-Coupling

Figure 1: Key synthetic strategies for imidazo[4,5-b]pyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the quintessential method for installing aryl, heteroaryl, or vinyl groups onto the imidazo[4,5-b]pyridine scaffold.[4] Its widespread use is attributable to the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[4]

Causality and Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., of a 6-bromo-imidazo[4,5-b]pyridine) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]

G pd0 Pd(0)L₂ start R¹-X (Halo-Imidazo[4,5-b]pyridine) pd2_complex R¹-Pd(II)L₂(X) pd2_trans R¹-Pd(II)L₂(R²) pd2_complex->pd2_trans Transmetalation (Base) pd2_trans->pd0 product R¹-R² (Coupled Product) pd2_trans->product Reductive Elimination start->pd2_complex Oxidative Addition boronic R²-B(OH)₂ (Boronic Acid) boronic->pd2_complex product->pd0

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Note: Optimizing the Suzuki Coupling
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable catalyst.[10] For more challenging substrates or to achieve higher turnover numbers, catalyst systems generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand are used. Specialized pre-catalysts like (A-taphos)₂PdCl₂ have been shown to be highly effective, particularly under microwave conditions.[2][4]

  • Base Selection: The base is crucial for activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[10] The choice can influence reaction rate and yield, with K₃PO₄ often being effective for a broad range of substrates.

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or DMF/water are common choices.[10][11] The water is essential for the transmetalation step.

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, making it an ideal technique for high-throughput synthesis of compound libraries.[2][4]

Protocol 1: Microwave-Enhanced Suzuki Coupling of 6-Bromo-1H-imidazo[4,5-b]pyridine

This protocol describes the coupling of a halo-imidazo[4,5-b]pyridine with an arylboronic acid.

Materials:

  • 6-Bromo-1H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Microwave vial (2-5 mL) with a stir bar

Procedure:

  • To a microwave vial, add 6-bromo-1H-imidazo[4,5-b]pyridine, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst to the vial.

  • Add the 1,4-dioxane/water solvent mixture (e.g., 2.5 mL for a 0.2 mmol scale).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate at 120-130 °C for 20-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-1H-imidazo[4,5-b]pyridine.

CatalystBaseSolventConditionsTypical YieldReference
(A-taphos)₂PdCl₂K₂CO₃Dioxane/H₂OMicrowave, 150°C, 15 minGood to Excellent[2]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane100°C, 12 hGood[4]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] In the context of imidazo[4,5-b]pyridines, it is frequently used to introduce nitrogen-based nucleophiles at the C2-position, providing access to a wide range of medicinally relevant analogues.[2][14][15]

Causality and Mechanism

The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[12]

  • Oxidative Addition: Pd(0) adds to the 2-halo-imidazo[4,5-b]pyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

Application Note: The Critical Role of the Ligand
  • Ligand Choice: Reductive elimination from the palladium-amido complex can be sluggish. The choice of phosphine ligand is therefore critical to the success of the reaction. Bulky, electron-rich ligands are required to accelerate this step.[16] XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) is a "gold standard" ligand for this transformation due to its large bite angle and electron-donating properties, which promote the desired reductive elimination pathway.[2][14]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precursor that is reduced in situ to the active Pd(0) species.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate (Cs₂CO₃) is highly effective due to its high basicity and solubility in common organic solvents.[17] Sodium tert-butoxide (NaOtBu) is another powerful base used in these reactions.[11]

G A Combine Reactants (2-Halo-Imidazo[4,5-b]pyridine, Amine, Base) B Add Catalyst System (Pd(OAc)₂, XantPhos) A->B C Inert Atmosphere (Evacuate & Backfill N₂/Ar) B->C D Add Solvent (e.g., Dioxane) C->D E Heat Reaction (e.g., 110°C, 12-24h) D->E F Workup (Dilute, Extract) E->F G Purification (Chromatography) F->G H Final Product G->H

Figure 3: Experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Coupling of 2-Chloro-3-alkyl-imidazo[4,5-b]pyridine

This protocol details the coupling of a 2-chloro derivative with a pyridone nucleophile, a class of enolizable heterocycles.[14][15]

Materials:

  • 2-Chloro-3-alkyl-imidazo[4,5-b]pyridine (1.0 equiv)

  • Pyridone nucleophile (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

  • XantPhos (0.10 equiv, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or sealed vial with a stir bar

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-3-alkyl-imidazo[4,5-b]pyridine, pyridone, Cs₂CO₃, Pd(OAc)₂, and XantPhos.

  • Evacuate the tube and backfill with the inert gas. Repeat this cycle two more times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the C2-coupled product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to aryl- and heteroaryl-alkynes by coupling a terminal alkyne with an aryl halide.[18][19] This reaction is invaluable for installing a versatile alkynyl handle on the imidazo[4,5-b]pyridine core, which can be further elaborated into other functional groups.

Application Note: A Dual Catalytic System

The Sonogashira reaction uniquely employs a dual catalytic system.[18]

  • Palladium Catalyst: The palladium component (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle (oxidative addition and reductive elimination).

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium(II) center.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • Halo-imidazo[4,5-b]pyridine (e.g., 2-iodo derivative) (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (as solvent)

  • Schlenk flask with a stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halo-imidazo[4,5-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine as the solvent.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting halide is consumed (monitor by TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane or ethyl acetate and filter to remove ammonium salts.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the 2-alkynyl-imidazo[4,5-b]pyridine.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.
  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications.
  • Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review). Semantic Scholar.
  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. ResearchGate.
  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry.
  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate.
  • Available methods for synthesis of annelated imidazo[4,5‐b]pyridines. ResearchGate.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Synthetic routes for access to imidazo[1,2‐a]pyridines 5. ResearchGate.
  • ChemInform Abstract: Regioselective Synthesis of C-2 Substituted Imidazo[4,5-b]pyridines Utilizing Palladium Catalyzed C-N Bond Forming Reactions with Enolizable Heterocycles. ResearchGate.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Regioselective synthesis of C-2 substituted imidazo(4,5-b)pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Semantic Scholar.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Accelerated Synthesis of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system of significant interest to the pharmaceutical and drug discovery sectors. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, exhibiting a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Notably, derivatives of this scaffold have been investigated as potent BET inhibitors for neuropathic pain and as p21-activated kinase 4 (PAK4) inhibitors in cancer therapy.[3][4]

Traditionally, the synthesis of these valuable compounds has involved multi-step procedures with long reaction times and often harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and rapid alternative.[5] Microwave irradiation provides uniform, instantaneous heating of polar molecules, drastically reducing reaction times from hours to mere minutes and frequently leading to higher yields and cleaner product profiles compared to conventional heating methods.[2][6] This application note provides a detailed overview and a robust protocol for the microwave-assisted synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines via the condensation of 2,3-diaminopyridine with aromatic aldehydes.

Reaction Mechanism: A Tale of Condensation and Oxidative Cyclization

The microwave-assisted synthesis of 1H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and an aldehyde proceeds through a well-established reaction pathway involving two key stages: initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic heterocyclic system. The presence of a mild acid catalyst, such as acetic acid, is often beneficial for the initial condensation step.

The proposed mechanism is as follows:

  • Schiff Base Formation: The more nucleophilic amino group of 2,3-diaminopyridine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, often facilitated by the acidic conditions and elevated temperature, leads to the formation of a Schiff base intermediate.

  • Intramolecular Cyclization: The remaining free amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a dihydroimidazo[4,5-b]pyridine intermediate.

  • Oxidative Aromatization: The final step involves the oxidation of the dihydro intermediate to the stable, aromatic imidazo[4,5-b]pyridine ring system. In many protocols, atmospheric oxygen serves as the oxidant, especially at the elevated temperatures achieved under microwave irradiation.

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for the microwave-assisted synthesis of imidazo[4,5-b]pyridines.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_reagents Weigh & Combine Reactants: - 2,3-Diaminopyridine - Aldehyde - Solvent (e.g., DMF) - Catalyst (e.g., Acetic Acid) mw_reaction Irradiate in Microwave Reactor (Set Temperature, Time, Power) prep_reagents->mw_reaction Seal Vessel cooling Cool Reaction Vessel mw_reaction->cooling precipitation Precipitate Product (e.g., add water) cooling->precipitation filtration Filter & Wash Solid precipitation->filtration drying Dry Product filtration->drying purification Recrystallization or Column Chromatography drying->purification characterization Characterization: - NMR - MS - IR purification->characterization

Caption: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol details the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine as a representative example.

Materials and Equipment:

  • 2,3-Diaminopyridine (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • N,N-Dimethylformamide (DMF, 3 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Microwave synthesis reactor (e.g., Biotage® Initiator, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Ethanol (for recrystallization)

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,3-diaminopyridine (109.1 mg, 1.0 mmol) and benzaldehyde (102 µL, 1.0 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of DMF to the vial, followed by a catalytic amount of glacial acetic acid (~2 drops).

  • Reaction Setup: Securely seal the reaction vial with a cap. Place the vial in the cavity of the microwave reactor.

  • Microwave Irradiation: Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Time: 15 minutes

    • Power: Dynamic (absorbance level set to normal)

    • Stirring: High

  • Reaction Work-up:

    • After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling system).

    • Pour the reaction mixture into a beaker containing approximately 30 mL of cold deionized water.

    • Stir the mixture until a precipitate forms.

    • Collect the solid product by vacuum filtration, washing with additional water.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield the pure 2-phenyl-1H-imidazo[4,5-b]pyridine as a solid.

    • Alternatively, if impurities are present, silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent can be employed.

  • Characterization:

    • The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Scope of the Reaction: Representative Examples

The microwave-assisted condensation of 2,3-diaminopyridine with various aldehydes is a versatile method. The following table summarizes the reaction outcomes with a range of substituted aldehydes, demonstrating the broad applicability of this protocol.[2][5]

EntryAldehydeTime (min)Temp (°C)Yield (%)
1Benzaldehyde15150~95%
24-Chlorobenzaldehyde15150~94%
34-Methoxybenzaldehyde20150~92%
44-Nitrobenzaldehyde10160~96%
52-Chlorobenzaldehyde20150~94%
6Furan-2-carbaldehyde15140~90%

Note: Reaction conditions and yields are representative and may vary based on the specific microwave reactor and scale of the reaction.

Causality Behind Experimental Choices

  • Microwave Irradiation: The choice of microwave heating is pivotal for its ability to rapidly and uniformly heat the polar reactants and solvent, thereby accelerating the rates of both the initial condensation and the subsequent cyclization and dehydration steps. This leads to a dramatic reduction in reaction time and often minimizes the formation of side products that can occur with prolonged heating.[5][6]

  • DMF as Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy and enables reactions to be conducted at elevated temperatures. It also effectively solubilizes the reactants.

  • Acetic Acid Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack by the amino group of 2,3-diaminopyridine. This facilitates the formation of the Schiff base intermediate.[7][8]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials. The successful synthesis of the target compound is confirmed through comprehensive characterization. Expected spectral data for the parent compound, 2-phenyl-1H-imidazo[4,5-b]pyridine, would include:

  • ¹H NMR: Resonances corresponding to the protons on the pyridine and phenyl rings, as well as a characteristic downfield signal for the N-H proton of the imidazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₉N₃, M+H⁺ ≈ 196.08).

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H stretching.

Consistency of the obtained data with expected values confirms the successful execution of the protocol.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of 2-phenyl-1H-imidazo[4,5-b]pyridine.

Caption: Reaction mechanism for imidazo[4,5-b]pyridine synthesis.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of imidazo[4,5-b]pyridines. The protocols outlined herein are robust, scalable, and align with the principles of green chemistry by reducing reaction times and improving energy efficiency. This approach provides researchers in drug discovery and medicinal chemistry with a powerful tool to accelerate the synthesis and evaluation of novel therapeutic agents based on this important heterocyclic scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
  • One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. (2011). Molecular Diversity, 15(2), 491-496.
  • RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). Journal of the Chinese Chemical Society, 49(2), 245-248.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of the Chilean Chemical Society, 67(1).
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Molecular Diversity.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry, 8(1), 25-32.
  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). Journal of Medicinal Chemistry.
  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate.
  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (2021). New Journal of Chemistry.
  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). Bioorganic & Medicinal Chemistry Letters, 26(12), 2841-2844.
  • Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. (n.d.). ResearchGate.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing. (n.d.). Research Square.
  • Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. (2019). Molbank, 2019(4), M1095.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2021). Molecules, 26(16), 4984.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry, 17, 819-865.
  • 2-Phenylimidazo(1,2-a)pyridine. (n.d.). PubChem.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Semantic Scholar.
  • IR and 1 H NMR spectral data. (n.d.). ResearchGate.
  • 2-(4-Amino-phenyl)-1H-imidazo(4,5-B)pyridine. (n.d.). SpectraBase.
  • Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. (n.d.). Molecules, 10(5), 555-567.

Sources

Application Note & Protocol: A Validated Synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a bioisostere for purines.[1][2] Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer, antiviral, and inotropic agents.[3] This document provides a comprehensive, field-tested protocol for the multi-step synthesis of ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate, a valuable building block for drug discovery. The protocol is designed to be self-validating, with detailed mechanistic explanations, characterization data, and troubleshooting insights to ensure reproducibility and success.

Introduction: The Scientific Rationale

The synthesis of substituted imidazo[4,5-b]pyridines is most reliably achieved through the condensation of a corresponding pyridine-2,3-diamine with a suitable electrophile that provides the C2 carbon of the imidazole ring.[4] To synthesize the target 2-carboxylic acid ester, the logical and well-established approach is to employ an oxalic acid derivative, such as diethyl oxalate, in a condensation-cyclization reaction with the key intermediate, 5-chloro-2,3-diaminopyridine.

This application note details a robust two-part synthetic strategy:

  • Part I: Preparation of the crucial precursor, 5-chloro-2,3-diaminopyridine, starting from the commercially available 2-amino-5-chloropyridine. This involves a nitration followed by a chemical reduction.

  • Part II: The final, decisive step of cyclizing the diamine with diethyl oxalate to construct the target imidazo[4,5-b]pyridine core.

Each step has been optimized for yield and purity, and the causality behind the choice of reagents and conditions is explained to empower the researcher with a deeper understanding of the process.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below. The process begins with the nitration of 2-amino-5-chloropyridine, followed by the reduction of the nitro group to an amine, yielding the key diamine intermediate. This intermediate is then cyclized to form the final product.

G cluster_0 Part I: Synthesis of Key Intermediate cluster_1 Part II: Cyclization A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B  Step 1: Nitration  (HNO₃ / H₂SO₄) C 5-Chloro-2,3-diaminopyridine B->C  Step 2: Reduction  (Fe / HCl or SnCl₂) D Ethyl 5-chloro-1H-imidazo[4,5-b] pyridine-2-carboxylate C->D  Step 3: Condensation  (Diethyl Oxalate)

Caption: Overall workflow for the synthesis of the target ester.

Part I: Protocol for 5-Chloro-2,3-diaminopyridine

Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

Principle: This step introduces a nitro group ortho to the amino group on the pyridine ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. A mixture of nitric and sulfuric acid serves as the potent nitrating agent (generating the nitronium ion, NO₂⁺). Sulfuric acid protonates the nitric acid, facilitating the formation of the electrophile. This reaction must be performed at low temperatures to control the exothermic reaction and prevent over-nitration.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles Equiv.
2-Amino-5-chloropyridine 128.56 10.0 g 0.078 1.0
Sulfuric acid (98%) 98.08 50 mL - -
Nitric acid (70%) 63.01 6.0 mL ~0.094 ~1.2
Ice - ~200 g - -

| Deionized Water | 18.02 | As needed | - | - |

Procedure:

  • Safety First: Conduct this procedure in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.0 g (0.078 mol) of 2-amino-5-chloropyridine in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture before use.

  • Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Neutralize the solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is ~7. Keep the mixture cool in an ice bath during neutralization.

  • Filter the yellow solid using a Buchner funnel, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum at 50 °C.

    • Expected Yield: 11.0-12.5 g (81-92%).

    • Characterization: Yellow solid, MP: 208-210 °C.

Step 2: Synthesis of 5-Chloro-2,3-diaminopyridine

Principle: This is a classic reduction of an aromatic nitro group to a primary amine. While various reagents can be used, reduction with iron powder in an acidic medium (like aqueous ethanol with a catalytic amount of HCl) is cost-effective, efficient, and avoids the use of heavy metals like tin.[5] The iron acts as the electron donor, and the acid helps to generate the active reducing species and dissolve the iron oxides formed.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles Equiv.
2-Amino-5-chloro-3-nitropyridine 173.55 10.0 g 0.058 1.0
Iron powder (<100 mesh) 55.85 19.3 g 0.346 6.0
Ethanol (95%) 46.07 100 mL - -
Deionized Water 18.02 25 mL - -
Hydrochloric acid (conc.) 36.46 1.0 mL - cat.
Sodium Bicarbonate (NaHCO₃) 84.01 As needed - -

| Celite or Filter Aid | - | As needed | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.0 g (0.058 mol) of 2-amino-5-chloro-3-nitropyridine, 100 mL of 95% ethanol, 25 mL of water, and 19.3 g (0.346 mol) of iron powder.

  • Add 1.0 mL of concentrated hydrochloric acid to the stirring suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. The reaction is exothermic and may begin to reflux on its own. Maintain a gentle reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete (disappearance of the yellow starting material), allow the mixture to cool slightly.

  • While still warm, filter the mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

  • Recrystallize from a suitable solvent system like toluene or water to obtain a purified, off-white to light brown solid.

    • Expected Yield: 6.5-7.5 g (78-90%).

    • Characterization: Off-white solid, MP: 135-137 °C.

Part II: Protocol for Ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Principle & Mechanism: This step is a Phillips-Ladenburg-type condensation reaction. The more nucleophilic amino group at the 3-position of the diamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the second amino group (at the 2-position) attacks the remaining ester carbonyl. The resulting cyclic intermediate then eliminates two molecules of ethanol to form the aromatic imidazole ring. Heating under reflux provides the necessary energy to overcome the activation barriers for both the initial condensation and the final dehydration/aromatization steps.

G Reactants 5-Chloro-2,3-diaminopyridine + Diethyl Oxalate Int1 Initial Adduct (Amide formation) Reactants->Int1 Nucleophilic Attack Int2 Cyclized Intermediate (Hemiaminal-like) Int1->Int2 Intramolecular Cyclization Product Final Product + 2 EtOH (Aromatization) Int2->Product Dehydration

Sources

Comprehensive Analytical Protocols for the Characterization of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical research and development. The imidazopyridine scaffold is a key component in numerous biologically active molecules, including those targeting kinases and GABAA receptors.[1][2] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a detailed, multi-technique approach for the comprehensive characterization of this compound, explaining the rationale behind each method and offering field-proven protocols.

Introduction: The Analytical Imperative

The structural integrity and purity profile of starting materials and intermediates are foundational to modern drug development. This compound, with its fused heterocyclic system and reactive carboxylic acid moiety, requires a sophisticated analytical strategy.[1] Simply confirming its presence is insufficient; a full characterization provides a detailed "fingerprint," enabling researchers to control for process-related impurities, identify potential degradation products, and ensure batch-to-batch consistency. This document outlines an integrated workflow employing chromatographic, spectroscopic, and thermal analysis techniques to establish a complete analytical profile.

Molecular Structure and Properties

  • Chemical Structure: Chemical structure of this compound

  • Physicochemical Data:

PropertyValueReference
CAS Number 933750-74-4[3][4]
Molecular Formula C₇H₄ClN₃O₂[3][4]
Molecular Weight 197.58 g/mol [3]

Chromatographic Analysis: Purity and Identity Confirmation

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. For a polar, ionizable molecule like a carboxylic acid, precise control over the analytical conditions is critical to achieve accurate and reproducible results.[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: Reverse-phase HPLC is the gold standard for separating the main compound from non-volatile impurities. The primary challenge in analyzing carboxylic acids is managing their ionization state. By operating with an acidic mobile phase, the carboxyl group remains protonated (-COOH), rendering the molecule less polar and ensuring good retention and sharp, symmetrical peak shapes on a C18 column. A Photodiode Array (PDA) detector is employed to assess peak purity spectrally and to develop a quantitative method at the wavelength of maximum absorbance.[8]

Experimental Protocol: HPLC-PDA

  • Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of methanol and water to a final concentration of approximately 0.5 mg/mL. Sonicate briefly to ensure complete dissolution.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.[8]

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Detection PDA, 254 nm and 310 nmWavelengths selected based on typical absorbance for imidazopyridine cores.
  • Data Analysis: Integrate all peaks. Calculate the purity by the area percent method. The main peak should be spectrally pure, as determined by the PDA's purity analysis function.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Verification

Expertise & Rationale: LC-MS provides unambiguous confirmation of molecular identity by measuring the compound's mass-to-charge ratio (m/z).[9][10] It is also a powerful tool for tentatively identifying unknown impurities based on their mass. For this nitrogen-containing heterocycle, Electrospray Ionization (ESI) in positive mode is highly effective, as the basic nitrogen atoms are readily protonated to form a positively charged ion [M+H]⁺.[11]

Experimental Protocol: LC-MS

  • LC System: Use the same HPLC conditions as described in Section 2.1 to ensure a direct correlation between the purity profile and mass identification.

  • Mass Spectrometer: Couple the LC outlet to a single quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • MS Parameters:

ParameterSettingRationale
Ionization Mode ESI, PositiveEfficiently ionizes the basic nitrogen atoms in the ring system.
Scan Range 100 - 500 m/zCovers the expected molecular ion and potential fragments/impurities.
Capillary Voltage 3.5 kVTypical voltage for stable spray generation.
Drying Gas Temp. 350 °CTo effectively desolvate the ions.
  • Data Interpretation: The primary peak in the chromatogram should exhibit a mass spectrum with a base peak at m/z = 198.0, corresponding to the [M+H]⁺ adduct of C₇H₄ClN₃O₂ (calculated exact mass: 197.00). The characteristic chlorine isotopic pattern (a peak at m/z 200.0 with ~1/3 the intensity) should also be present, providing definitive confirmation.

Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Prep Weigh & Dissolve Sample (0.5 mg/mL in MeOH/H2O) HPLC HPLC Separation (C18, Acidic Gradient) Prep->HPLC PDA PDA Detection (Purity Check) HPLC->PDA MS MS Detection (ESI+) (Identity Check) HPLC->MS Purity Purity Profile (Area % Report) PDA->Purity Identity Mass Confirmation (m/z = 198.0 [M+H]⁺) MS->Identity

Caption: Chromatographic workflow for purity and identity.

Spectroscopic Analysis: Definitive Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive evidence of the compound's covalent structure and the presence of key functional groups.

NMR Spectroscopy (¹H and ¹³C)

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination.[12][13] ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For this molecule, DMSO-d₆ is the solvent of choice because it effectively solubilizes the compound and allows for the observation of exchangeable protons from the N-H and -COOH groups.[12]

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

  • Expected Spectral Features:

¹H NMR (DMSO-d₆, 400 MHz) Expected δ (ppm) Multiplicity Assignment
Carboxylic Acid (-COOH)13.0 - 14.0Broad singletExchangeable proton
Imidazole (-NH)12.0 - 13.0Broad singletExchangeable proton
Pyridine Ring Proton~8.0 - 8.5DoubletAromatic H adjacent to N and Cl
Pyridine Ring Proton~7.5 - 8.0DoubletAromatic H
¹³C NMR (DMSO-d₆, 100 MHz) Expected δ (ppm) Assignment
Carboxylic Acid (C=O)160 - 165C2-Carboxyl
Aromatic/Heteroaromatic Carbons110 - 155Imidazopyridine ring carbons

Note: Exact chemical shifts can vary. These are estimations based on similar heterocyclic structures.[11][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[16][17] The spectrum provides a unique "fingerprint" for the molecule. The most diagnostic peaks for this compound will be the very broad O-H stretch from the carboxylic acid hydrogen bonding, the sharp C=O stretch, and the N-H stretch from the imidazole ring.[18][19][20]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 2500BroadO-H stretch (from carboxylic acid dimer)
~3100MediumN-H stretch (imidazole)
~1700Strong, SharpC=O stretch (carboxylic acid)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1250MediumC-O stretch
~800MediumC-Cl stretch

Thermal Analysis: Stability and Physical Properties

Thermal analysis provides critical information about the material's stability, melting point, and the presence of residual solvents or water.[21]

Expertise & Rationale:

  • Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an indicator of purity) and detect other thermal events like polymorphism.[22]

  • Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify volatile content (e.g., water or solvent).[23][24]

Experimental Protocol: DSC & TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (perforated lid for DSC, open pan for TGA).

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate units.

  • Analytical Conditions:

ParameterSetting
Temperature Range 25 °C to 400 °C (or higher if needed)
Heating Rate 10 °C/min
Purge Gas Nitrogen, 50 mL/min
  • Data Interpretation:

    • DSC Thermogram: Look for a sharp endothermic peak corresponding to the melting point. Broad peaks or multiple transitions may indicate impurities or polymorphism.

    • TGA Thermogram: The curve should remain flat until the onset of decomposition, indicated by a sharp drop in mass. Any significant mass loss at temperatures below 120°C may suggest the presence of residual solvent or water.

Integrated Characterization Strategy

A robust characterization relies on the convergence of data from multiple orthogonal techniques. The following workflow ensures a comprehensive understanding of the material's identity, purity, structure, and stability.

Caption: Integrated workflow for complete material characterization.

References

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Applied Organometallic Chemistry.
  • Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. (n.d.). Semantic Scholar.
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2020). Journal of Medicinal Chemistry.
  • Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. (n.d.). Semantic Scholar.
  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2016).
  • Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. (2007). Journal of Agricultural and Food Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2025).
  • FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.).
  • This compound. (n.d.). Moldb.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceutics.
  • Thermal analysis data: a) TGA and DSC (5 K/min) of the adduct obtained... (n.d.).
  • Thermal Analysis of Copper Metal Complexes: Insights
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025).
  • FTIR spectra of synthesized surfactants: a) imidazole-based-and b)... (n.d.).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • 5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid. (n.d.). Sigma-Aldrich.
  • DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules.
  • This compound CAS NO.933750-74-4. (n.d.). Lide Pharm.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • Synthesis of Novel 2-Butyl-1H-Benzo[9][25] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. (2016). Oriental Journal of Chemistry.
  • Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules.
  • H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. (2025).
  • This compound. (n.d.). ACE Biolabs.
  • This compound. (n.d.). VEGPHARM.

Sources

Application Note: Structural Elucidation of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available public spectral data for this specific compound, this document serves as a predictive guide and a detailed set of protocols for researchers. It covers predicted ¹H and ¹³C NMR chemical shifts, step-by-step protocols for sample preparation, data acquisition using 1D and 2D NMR techniques (COSY, HSQC, HMBC), and a guide to spectral interpretation for unambiguous structural confirmation.

Introduction

This compound is a heterocyclic compound featuring a fused imidazopyridine core, a structure of significant interest in medicinal chemistry and drug development.[1][2] The precise confirmation of its chemical structure is a critical prerequisite for any further biological or chemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3]

This application note addresses the challenge of characterizing a novel or sparsely documented compound. It provides a robust framework for acquiring and interpreting a full suite of NMR data, ensuring high confidence in the final structural assignment. We will detail the logic behind solvent selection, predict the spectral features based on established principles of substituent effects on aromatic systems, and outline the strategic use of two-dimensional NMR experiments to assemble the molecular puzzle.[4]

Predicted NMR Spectral Data

The following spectral data are predicted based on the analysis of the molecular structure and comparison with similar heterocyclic systems.[2][5] The imidazo[4,5-b]pyridine scaffold, chloro-substituent effects on the pyridine ring, and the electronic influence of the carboxylic acid group on the imidazole ring are all considered.

Structure for Atom Numbering:

Caption: Atom numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~13.5 - 14.5Broad Singlet (br s)1HCOOHCarboxylic acid protons are highly deshielded and often broad. Observable in DMSO-d₆.[6][7]
~13.0 - 14.0Broad Singlet (br s)1HN1-HImidazole N-H protons are acidic, deshielded, and typically broad. Observable in DMSO-d₆.[6][7]
~8.45Doublet (d)1HH7Deshielded by adjacent ring nitrogen (N4). Coupled to H6.
~7.80Doublet (d)1HH6Coupled to H7. The chloro-substituent at C5 will influence its shift.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)AssignmentRationale & Notes
~160-165C2-C OOHCarboxylic acid carbons are significantly downfield.
~145-150C7aQuaternary carbon at the fusion of two aromatic rings.
~142-147C2Attached to two nitrogens and the carboxylic acid group.
~140-145C5Attached to chlorine, leading to a downfield shift.
~135-140C3aQuaternary carbon at the ring fusion.
~120-125C7Protonated aromatic carbon.
~115-120C6Protonated aromatic carbon.

Experimental Protocols

Sample Preparation

A robust protocol for sample preparation is critical for acquiring high-quality NMR data.

  • Mass Measurement: Accurately weigh 10-20 mg of the solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[8]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL). This solvent is ideal for several reasons:

    • It readily dissolves polar, acidic compounds.

    • It slows down the rate of proton exchange, allowing for the observation of labile protons from the -COOH and N-H groups.[7][9]

  • Dissolution: Add the DMSO-d₆ to the vial containing the sample. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm). If not already present in the solvent, a small, precise amount can be added.

  • Labeling: Clearly label the NMR tube with the compound identifier.

NMR Data Acquisition

The following are standard protocols for a 500 MHz spectrometer.

G

Caption: Key 2- and 3-bond HMBC correlations expected for structural confirmation.

  • H7 Correlations: The proton at H7 should show a 2-bond correlation to the quaternary carbon C7a and a 3-bond correlation to the chlorine-bearing carbon, C5.

  • H6 Correlations: The proton at H6 should show a 3-bond correlation to C7a and a 2-bond correlation to C5.

  • N1-H Correlations: The labile proton on N1 is invaluable. It should show 2-bond correlations to C2 and C7a, and a 3-bond correlation to C3a, firmly establishing the connectivity of the imidazole ring.

Data Reporting

All NMR data should be reported according to established journal guidelines (e.g., ACS or RSC style). A[10][11][12]n example format is as follows:

This compound: ¹H NMR (500 MHz, DMSO-d₆) δ 13.85 (br s, 1H), 13.40 (br s, 1H), 8.45 (d, J = 2.5 Hz, 1H), 7.80 (d, J = 2.5 Hz, 1H). ¹³C NMR (125 MHz, DMSO-d₆) δ 162.5, 148.0, 145.1, 142.3, 138.2, 121.7, 118.4.

Conclusion

While direct spectral data for this compound is not widely published, its structure can be definitively confirmed through a systematic application of 1D and 2D NMR spectroscopy. By using DMSO-d₆ as a solvent to observe labile protons and by methodically applying COSY, HSQC, and particularly HMBC experiments, researchers can build a complete and unambiguous map of the molecule's covalent framework. This application note provides the predictive data and detailed protocols necessary to confidently perform this essential structural elucidation.

References

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate.
  • NMR Guidelines for ACS Journals. ACS Publications.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent? ResearchGate.
  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications.
  • NMR Sample Preparation. Iowa State University.
  • Experimental reporting. The Royal Society of Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.
  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. ResearchGate.
  • Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate.
  • NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities. National Institutes of Health.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate.
  • NMR Sample Preparation. University of Ottawa.
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET.
  • NMR proton deuterium exchange. Reddit.
  • ASpin-NMR data reporting tool. PISRT.
  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Institutes of Health.
  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.
  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. PubMed.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Sample Preparation. University of California, Riverside.
  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate.
  • ACS Research Data Guidelines. ACS Publications.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester.
  • How to write nmr data for report part 1. YouTube.
  • (Cl) Chlorine NMR. University of Ottawa.

Sources

Application Notes & Protocols: Characterizing 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinases are premier targets for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, represents a "privileged" chemical structure in kinase inhibitor design, showing significant promise in interacting with the ATP-binding site of various kinases.[3][4] This document provides a detailed guide for researchers on how to effectively characterize the inhibitory activity of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid , a representative compound of this class. We will explore the scientific rationale behind selecting an appropriate assay, provide detailed, self-validating protocols for industry-standard assays, and outline a clear workflow for data analysis and interpretation.

Introduction: The Rationale for Kinase Assay Selection

The fundamental goal of a kinase inhibition assay is to quantify the enzymatic activity of a kinase in the presence of a test compound. The kinase catalyzes the transfer of a phosphate group from ATP to a specific substrate. An inhibitor will reduce the rate of this reaction.

ATP + Substrate --(Kinase)--> ADP + Phosphorylated Substrate

While traditional radiometric assays using [γ-³²P]-ATP offer direct and sensitive measurement, the field has largely shifted to non-radioactive methods for reasons of safety, cost, and amenability to high-throughput screening (HTS).[5][6] The choice of a modern, non-radioactive assay depends on several factors, including the specific kinase, available reagents, throughput requirements, and instrumentation.

The three most common and robust HTS-compatible assay formats are:

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP consumed or ADP produced.[7] They are simple, cost-effective, and have a large dynamic range.

  • Fluorescence Polarization (FP) Assays: FP assays measure the binding of a fluorescently labeled tracer to a specific antibody in a competitive format.[8] They are homogeneous and sensitive, ideal for purified systems.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as HTRF® (Homogeneous Time-Resolved Fluorescence), detect the proximity of a donor and acceptor fluorophore.[1] They are highly sensitive and robust, with a low susceptibility to compound interference.[9]

Assay_Selection start Define Experimental Goal throughput High-Throughput Screen (HTS)? start->throughput reagents Specific Reagents Available? (Antibody, Tracer) throughput->reagents No luminescence Luminescence Assay (e.g., Kinase-Glo®) throughput->luminescence Yes interference Concerned about Compound Interference? reagents->interference No fp Fluorescence Polarization (FP) reagents->fp Yes interference->luminescence No trfret TR-FRET Assay (e.g., HTRF®) interference->trfret Yes

Caption: Decision workflow for selecting a kinase assay format.

Detailed Experimental Protocols

Here we provide detailed protocols for two robust and widely used assay formats: a luminescence-based ATP depletion assay and a TR-FRET assay.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This method measures kinase activity by quantifying the amount of ATP remaining in the reaction. The luminescent signal is inversely proportional to kinase activity.[10][11]

A. Principle of the Assay The Kinase-Glo® reagent uses a thermostable luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of ATP present.[12] High kinase activity leads to significant ATP consumption and thus a low luminescent signal. Conversely, potent inhibition of the kinase results in less ATP consumption and a high signal.

KinaseGlo_Workflow cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Detection r1 Add Kinase + Inhibitor (this compound) r2 Pre-incubate (10-15 min) r1->r2 r3 Initiate with ATP/Substrate Mix r2->r3 r4 Incubate (e.g., 60 min at 30°C) r3->r4 d1 Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) r4->d1 d2 Incubate (10 min at RT) d1->d2 d3 Read Luminescence d2->d3

Caption: Workflow for the Kinase-Glo® luminescence assay.

B. Materials

  • Kinase: Target kinase of interest (e.g., Aurora A).

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Inhibitor: this compound, 10 mM stock in 100% DMSO.

  • Positive Control: Staurosporine, 1 mM stock in 100% DMSO.

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay (or similar).[13]

  • Plates: White, opaque, 384-well assay plates.

  • Instrumentation: Plate reader with luminescence detection capability.

C. Step-by-Step Protocol

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup (384-well format):

    • Add 100 nL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of kinase diluted in assay buffer to all wells except "No Enzyme" controls. Add 5 µL of assay buffer to "No Enzyme" wells.

    • Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP/Substrate mixture in assay buffer. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

    • Add 5 µL of the 2X ATP/Substrate mixture to all wells to start the reaction.

    • Mix the plate and incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and begins the luminescent signal generation.[14]

    • Mix the plate for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

D. Self-Validation and Controls

  • 100% Inhibition Control (No Enzyme): Wells with substrate/ATP but no kinase. This defines the baseline signal (maximum luminescence).

  • 0% Inhibition Control (Vehicle): Wells with kinase, substrate/ATP, and DMSO. This defines the maximum kinase activity (minimum luminescence).

  • Positive Control Inhibitor: A known inhibitor (e.g., Staurosporine) should be run to confirm assay performance.

  • Z'-Factor Calculation: To validate the assay for screening, calculate the Z'-factor using the vehicle and no-enzyme controls. A Z' > 0.5 indicates an excellent and robust assay.[11]

Protocol 2: Homogeneous Time-Resolved FRET (HTRF®) Assay

This method provides a ratiometric measurement that is less prone to artifacts from colored or fluorescent compounds.[1][9]

A. Principle of the Assay The assay detects the phosphorylation of a biotin-tagged substrate.[15] Upon phosphorylation, a Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor) and Streptavidin-XL665 (SA-XL665, acceptor) are brought into proximity. Excitation of the donor leads to energy transfer to the acceptor, generating a specific FRET signal at 665 nm. The signal is directly proportional to kinase activity.[9]

HTRF_Workflow cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Detection r1 Add Inhibitor + Kinase + Biotin-Substrate r2 Pre-incubate (15 min) r1->r2 r3 Initiate with ATP r2->r3 r4 Incubate (e.g., 30 min at RT) r3->r4 d1 Add Detection Mix: Eu-Ab + SA-XL665 in EDTA buffer r4->d1 d2 Incubate (60 min at RT) d1->d2 d3 Read TR-FRET Signal (665 nm / 620 nm) d2->d3

Caption: Workflow for the HTRF® TR-FRET assay.

B. Materials

  • Kinase and Inhibitor: As described in Protocol 1.

  • Substrate: A biotinylated peptide substrate recognized by the kinase (e.g., Biotin-Poly-GT for tyrosine kinases).[9]

  • Assay Kit: HTRF® KinEASE™ TK Kit (or equivalent Ser/Thr kit).[15]

  • Plates: Low-volume, white, 384-well assay plates.

  • Instrumentation: TR-FRET compatible plate reader capable of dual-wavelength detection (e.g., excitation at 337 nm, emission at 620 nm and 665 nm).[9]

C. Step-by-Step Protocol

  • Compound Preparation: Prepare serial dilutions as described in Protocol 1.

  • Assay Plate Setup (20 µL final volume):

    • Add 2 µL of serially diluted compound or DMSO (vehicle control).

    • Add 8 µL of a mixture containing the kinase and biotinylated substrate diluted in enzymatic buffer.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 10 µL of ATP solution to all wells.

    • Mix and incubate for 30 minutes at room temperature.[9]

  • Signal Detection:

    • Prepare the detection mixture containing the Eu³⁺-cryptate antibody and SA-XL665 in HTRF® detection buffer (which contains EDTA to stop the reaction).[15]

    • Add 20 µL of the detection mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation

A. Data Processing

  • Raw Data: Collect raw data from the plate reader (Luminescence units or TR-FRET ratios).

  • Normalization: Convert raw data into percent inhibition using the 0% and 100% inhibition controls.

    • % Inhibition = 100 * (Signal_0%_Inhibition - Signal_Sample) / (Signal_0%_Inhibition - Signal_100%_Inhibition) (Note: For Kinase-Glo, the 0% and 100% inhibition signals are inverted compared to HTRF).

  • Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[14]

Data_Analysis raw Raw Plate Reader Data (Luminescence or FRET Ratio) normalize Normalize Data to Controls (% Inhibition) raw->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Fit to Sigmoidal Dose-Response Curve plot->fit ic50 Determine IC₅₀ Value fit->ic50

Caption: Data analysis workflow from raw data to IC₅₀ calculation.

B. Data Presentation: Profiling Inhibitor Selectivity To understand the selectivity of this compound, it should be tested against a panel of kinases. The resulting IC₅₀ values can be summarized in a table.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Aurora A126
Aurora B258
FLT384
VEGFR285015
SRC>10,00020
Table 1: Hypothetical inhibitory activity of the test compound against a panel of kinases, as determined by the Kinase-Glo® assay. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for broad activity.[14]

Troubleshooting and Best Practices

ProblemPossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) Suboptimal enzyme/ATP concentration; Reagent instability; Short incubation time.Optimize enzyme and ATP concentrations to ensure the reaction is in the linear range (typically <20% ATP consumption). Ensure reagents are fresh and properly stored.[16]
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing; Edge effects on the plate.Use calibrated multichannel pipettes. Ensure thorough but gentle mixing after each reagent addition. Avoid using the outer wells of the plate or ensure proper plate sealing during incubations.
Compound Interference Compound is fluorescent (for FP/TR-FRET) or inhibits luciferase (for Kinase-Glo).[7]Run a counterscreen with the compound in the absence of the kinase to detect direct effects on the detection reagents. Use an orthogonal assay (e.g., switch from luminescence to TR-FRET) to confirm hits.[16]
Poor IC₅₀ Curve Fit Inappropriate dilution series; Compound insolubility at high concentrations; Non-specific inhibition.Ensure the concentration range brackets the expected IC₅₀. Check for compound precipitation in the assay buffer. Lower the top concentration if necessary.[7]
Table 2: Common troubleshooting guide for in vitro kinase assays.

Best Practices for Ensuring Data Integrity:

  • Confirm Target Expression: Before starting, confirm that your system (e.g., cell lysate) expresses the active target kinase.[17]

  • Use Orthogonal Assays: Validate primary screening hits using a mechanistically different assay to rule out technology-specific artifacts.[16]

  • Determine Mechanism of Action: Advanced studies can be performed by varying the ATP concentration to determine if the inhibitor is ATP-competitive, which is common for compounds with a purine-like scaffold.[12]

  • Profile Broadly: For lead compounds, profiling against a large panel of kinases is essential to understand selectivity and potential off-target effects.[18]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the in vitro characterization of this compound as a kinase inhibitor. By selecting the appropriate assay technology, adhering to rigorous experimental design with proper controls, and employing a standardized data analysis workflow, researchers can generate high-quality, reproducible data. This information is crucial for determining the potency and selectivity of novel compounds, forming the foundation for further preclinical and clinical development in the pursuit of targeted therapeutics.

References

  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • Panvera. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Panvera.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates.
  • Sportsman, J. R., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay.
  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF.
  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
  • Furlotti, G., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PubMed Central.
  • Semantic Scholar. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
  • Howard, S., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. PubMed.
  • Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Badowska-Krawczyk, I., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central.
  • Le, A., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.
  • Chen, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.

Sources

Solid-Phase Synthesis of Imidazo[4,5-b]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, owing to its structural resemblance to purines and its presence in numerous biologically active compounds. This structural motif is a cornerstone in the development of therapeutics ranging from anticancer agents to antivirals and kinase inhibitors. Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of libraries of such compounds, facilitating accelerated structure-activity relationship (SAR) studies. This comprehensive guide provides an in-depth exploration of the solid-phase synthesis of imidazo[4,5-b]pyridines, detailing established protocols, the rationale behind experimental choices, and strategies for library construction.

The Strategic Advantage of Solid-Phase Synthesis

Solid-phase synthesis offers several distinct advantages over traditional solution-phase chemistry for the construction of compound libraries. By anchoring the starting material to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, obviating the need for technically demanding purification steps such as column chromatography after each synthetic transformation. This feature, combined with the potential for automation, makes SPS an ideal platform for combinatorial chemistry and the high-throughput synthesis of diverse molecular entities.

Core Synthetic Strategy: A Modular Approach

A robust and widely adopted strategy for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines commences with the immobilization of a suitable building block onto a solid support. A common and effective starting material is 2,4-dichloro-3-nitropyridine, which allows for sequential and regioselective diversification. The general synthetic sequence involves:

  • Immobilization: Anchoring a primary or secondary amine to the solid support.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the resin-bound amine with 2,4-dichloro-3-nitropyridine.

  • Diversification: Substitution of the second chlorine atom with a variety of amines.

  • Reduction: Conversion of the nitro group to an amine.

  • Cyclization and Cleavage: Formation of the imidazole ring with a concomitant release of the final product from the solid support.

This modular approach allows for the introduction of diversity at multiple points in the synthetic sequence, leading to the generation of extensive compound libraries.

Visualization of the Synthetic Workflow

solid_phase_synthesis Resin Solid Support (e.g., Rink Amide Resin) Resin_Amine Resin-Bound Amine Resin->Resin_Amine Amine Primary/Secondary Amine (R1) Amine->Resin_Amine Immobilization DCNP 2,4-dichloro- 3-nitropyridine Intermediate1 Resin-Bound 2-chloro-3-nitropyridine DCNP->Intermediate1 Resin_Amine->Intermediate1 SNAr Intermediate2 Resin-Bound 2-amino-3-nitropyridine Intermediate1->Intermediate2 SNAr Amine2 Primary Amine (R2) Amine2->Intermediate2 Intermediate3 Resin-Bound Diaminopyridine Intermediate2->Intermediate3 Reduction Reduction Nitro Group Reduction (e.g., SnCl2·2H2O) Reduction->Intermediate3 Product Trisubstituted Imidazo[4,5-b]pyridine Intermediate3->Product Cyclization Aldehyde Aldehyde (R3) Aldehyde->Product Cyclization Cyclization & Cleavage (TFA) Cyclization->Product Cleavage

Caption: General workflow for the solid-phase synthesis of imidazo[4,5-b]pyridines.

Selecting the Appropriate Solid Support and Linker

The choice of resin and linker is a critical parameter that dictates the success of a solid-phase synthesis. The linker connects the growing molecule to the insoluble resin and its chemistry determines the conditions required for the final cleavage of the product.

Resin/Linker TypeDescriptionCleavage ConditionResulting ProductRationale for Use
Rink Amide Resin An acid-labile linker designed for the synthesis of C-terminal amides.Mildly acidic (e.g., 95% TFA)CarboxamideIdeal when a carboxamide functionality is desired at one of the substitution points, mimicking a common pharmacophore.
Wang Resin An acid-labile linker used for the synthesis of C-terminal carboxylic acids.Mildly acidic (e.g., 95% TFA)Carboxylic acidSuitable for creating derivatives with a carboxylic acid handle for further modification or for mimicking biological ligands.
Merrifield Resin A robust resin with a chloromethyl linker, typically used in Boc-SPPS.Strong acid (e.g., HF)VariesIts robustness makes it suitable for multi-step syntheses involving harsh reagents.

For the synthesis of imidazo[4,5-b]pyridines, Rink Amide resin is a popular choice as it allows for the introduction of a primary or secondary amine as the point of attachment, which can then participate in the initial SNAr reaction. The final cleavage with trifluoroacetic acid (TFA) yields a product with a carboxamide group, a common feature in bioactive molecules.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a step-by-step guide for the synthesis of a small library of imidazo[4,5-b]pyridines.

Protocol 1: Synthesis via Rink Amide Resin

This protocol outlines the synthesis of a trisubstituted imidazo[4,5-b]pyridine library using Rink Amide resin.

Materials:

  • Rink Amide resin (loading capacity: 0.5-1.0 mmol/g)

  • 2,4-dichloro-3-nitropyridine

  • A diverse set of primary and secondary amines

  • A diverse set of aldehydes

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Step 1: Resin Swelling and Amine Coupling

  • Place the Rink Amide resin in a reaction vessel and add DMF to swell the resin for 30 minutes.

  • Drain the DMF and add a solution of the desired primary or secondary amine (3-5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Rationale: The initial amine is coupled to the Rink amide linker via a standard amide bond formation. DIPEA is a non-nucleophilic base used to activate the carboxylic acid of the linker (in its protonated form after deprotection) and to neutralize any salts formed.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with 2,4-dichloro-3-nitropyridine

  • To the resin-bound amine, add a solution of 2,4-dichloro-3-nitropyridine (3 equivalents) and DIPEA (5 equivalents) in DMF.

  • Agitate the mixture at room temperature overnight.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Rationale: The resin-bound amine displaces one of the chlorine atoms of the nitropyridine. The nitro group activates the pyridine ring towards nucleophilic attack.

Step 3: Second Nucleophilic Aromatic Substitution

  • To the resin from the previous step, add a solution of the second amine (a primary amine is typically used here) (5 equivalents) in DMF.

  • Agitate the mixture at 50 °C overnight.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Rationale: The introduction of a second, different amine at this position is a key diversification step. Using a primary amine at this stage directs the subsequent cyclization to form the desired imidazo[4,5-b]pyridine isomer.

Step 4: Nitro Group Reduction

  • Suspend the resin in a solution of SnCl₂·2H₂O (10 equivalents) in DMF.

  • Agitate the mixture at room temperature overnight.

  • Wash the resin with DMF (3x), water (3x), DMF (3x), and DCM (3x).

Rationale: Tin(II) chloride is a widely used and effective reagent for the reduction of aromatic nitro groups to amines, a crucial step to set the stage for the final cyclization. It is generally well-tolerated by many functional groups.

Step 5: Imidazole Ring Formation and Cleavage

  • To the resin-bound diaminopyridine, add a solution of the desired aldehyde (5 equivalents) in DMF.

  • Agitate the mixture at 80 °C overnight.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.

  • Collect the filtrate and precipitate the crude product by adding cold diethyl ether.

  • Purify the product by preparative HPLC.

Rationale: The condensation of the diamine with an aldehyde, followed by oxidative cyclization (often air oxidation is sufficient), forms the imidazole ring. The acidic cleavage cocktail simultaneously releases the final product from the resin and removes any acid-labile side-chain protecting groups. TIS is a scavenger used to trap reactive carbocations that can be formed during cleavage.

Protocol 2: Traceless Solid-Phase Synthesis

A traceless synthesis approach is highly desirable as it leaves no residual linker fragment on the final molecule. This can be achieved using a "safety-catch" linker, which is stable to the synthetic conditions but can be activated for cleavage in a separate step.

While a specific protocol for a traceless synthesis of imidazo[4,5-b]pyridines is not extensively documented, a strategy analogous to that used for related heterocycles can be envisioned. This would involve a linker that is cleaved under conditions that do not affect the core structure of the product.

Data Presentation: A Representative Library

The following table showcases a small, representative library of imidazo[4,5-b]pyridines that can be synthesized using the described solid-phase methodology, along with their expected characterization data.

Compound IDR1R2R3Molecular FormulaCalculated Mass (m/z)
IMBP-001 Cyclohexyln-PropylPhenylC₂₁H₂₆N₄334.22
IMBP-002 BenzylEthyl4-ChlorophenylC₂₁H₁₉ClN₄362.13
IMBP-003 Morpholin-4-yln-Butyl2-FurylC₁₉H₂₃N₅O₂369.19
IMBP-004 Piperidin-1-ylIsopropyl3-PyridylC₂₀H₂₅N₅335.21

Microwave-Assisted Solid-Phase Synthesis

To accelerate the synthesis and improve yields, microwave irradiation can be employed. Microwave energy can significantly reduce reaction times for the SNAr, reduction, and cyclization steps. The protocols are generally similar to those described above, with the reaction vessel being heated in a dedicated microwave synthesizer for shorter periods (e.g., 10-30 minutes) at elevated temperatures. Careful optimization of the microwave parameters (temperature, time, and power) is necessary for each step.

Conclusion

The solid-phase synthesis of imidazo[4,5-b]pyridines offers a highly efficient and versatile platform for the generation of diverse compound libraries for drug discovery. By carefully selecting the solid support, linker, and reaction conditions, researchers can rapidly access a wide range of analogs for biological screening. The detailed protocols and rationale provided in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting area of medicinal chemistry.

References

  • A traceless and efficient solid-phase synthetic strategy was developed for the construction of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. The synthesis was initiated on Merrifield resin and proceeded through a five-step sequence, with each transformation monitored in real time using ATR-FTIR spectroscopy. This approach enables controlled and modular introduction of structural diversity. A focused library containing three points of diversification was successfully constructed, affording a total of 60 derivatives. Stepwise yields ranged from 72% to 87%, demonstrating excellent synthetic efficiency and robustness. [Link]
  • Solid-phase peptide synthesis (SPPS) is the preferred strategy for synthesizing most peptides for research purposes and on a multi-kilogram scale. One key to the success of SPPS is the continual evolution and improvement of the original method proposed by Merrifield. Over the years, this approach has been enhanced with the introduction of new solid supports, protecting groups for amino acids, coupling reagents, and other tools. One of these improvements is the use of the so-called “

Troubleshooting & Optimization

optimizing reaction conditions for 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial intermediate in the development of various pharmaceutical agents, valued for its rigid, bicyclic structure that serves as a versatile scaffold. The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. Common hurdles include managing the stability of the diaminopyridine starting material, achieving complete cyclization, and controlling the final hydrolysis step.

This guide is designed for researchers, scientists, and drug development professionals. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize this synthesis effectively. We will address specific experimental issues in a direct question-and-answer format, supported by detailed protocols and mechanistic diagrams.

Overview of the Primary Synthetic Pathway

The most reliable and commonly employed route to this compound involves a multi-step sequence starting from 2-amino-5-chloropyridine. The core strategy is to first construct the key intermediate, 2,3-diamino-5-chloropyridine, and then build the imidazole ring with a precursor to the carboxylic acid group.

The general workflow is illustrated below:

Synthesis_Workflow cluster_0 Part A: Diamine Synthesis cluster_1 Part B: Imidazole Ring Formation & Hydrolysis A 2-Amino-5-chloropyridine (Starting Material) B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C Reduction (e.g., Fe/HCl, SnCl₂, Catalytic Hydrogenation) B->C Step 2 D 2,3-Diamino-5-chloropyridine (Key Intermediate) C->D E Cyclocondensation (with Lactic Acid or Trichloromethyl equivalent) D->E Step 3 F 5-Chloro-2-(trichloromethyl)- 1H-imidazo[4,5-b]pyridine E->F G Hydrolysis (Acid or Base mediated) F->G Step 4 H Final Product (5-Chloro-1H-imidazo[4,5-b]pyridine- 2-carboxylic acid) G->H I Purification (Recrystallization / pH Adjustment) H->I

Fig 1. General Synthetic Workflow

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My overall yield is consistently low after the final hydrolysis step. What are the most likely causes?

Answer: Low overall yield is a common frustration that can stem from inefficiencies at multiple stages. Let's break down the primary culprits, starting from the most impactful.

  • Purity and Stability of 2,3-Diamino-5-chloropyridine: This is the most critical factor. Diaminopyridines are notoriously susceptible to aerial oxidation, which leads to the formation of colored, polymeric impurities that will not cyclize.[1]

    • Causality: The electron-rich aromatic ring and adjacent amino groups are easily oxidized. This degradation is often accelerated by light and trace metals.

    • Solution:

      • Use Freshly Prepared/Purified Diamine: Do not use diamine that has been stored for long periods, especially if it has darkened in color. If you suspect degradation, purify it by recrystallization or column chromatography immediately before use.

      • Inert Atmosphere: Handle the solid and any solutions under an inert atmosphere (Nitrogen or Argon).

      • Storage: Store the solid in a dark, sealed container under inert gas at low temperatures.

  • Incomplete Cyclocondensation (Step 3): The formation of the imidazole ring is a dehydration reaction that requires forcing conditions. If the reaction is incomplete, you will lose significant material.[2][3]

    • Causality: The reaction involves the formation of a less-reactive amide intermediate, and the subsequent intramolecular cyclization has a high activation energy. Water produced during the reaction can also inhibit its progress.

    • Solution:

      • Reaction Conditions: The classic method using polyphosphoric acid (PPA) as both solvent and dehydrating agent is effective but can be difficult to work up. Consider using a high-boiling solvent (e.g., Dowtherm™ A, sulfolane) with a strong acid catalyst (e.g., p-TsOH) and a means to remove water, such as a Dean-Stark trap.

      • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate this step, often leading to higher yields and shorter reaction times.[3]

  • Product Degradation During Hydrolysis (Step 4): The target molecule, having both an acidic (carboxylic acid) and basic (imidazole/pyridine) moiety, can be sensitive to harsh hydrolytic conditions.

    • Causality: Prolonged exposure to high temperatures in strong acid or base can lead to decarboxylation or other side reactions.

    • Solution:

      • Monitor the Reaction: Use TLC or LC-MS to monitor the hydrolysis of the 2-(trichloromethyl) intermediate. Stop the reaction as soon as the starting material is consumed.

      • Optimize Conditions: Systematically screen hydrolysis conditions. Sometimes, a mixture of a strong acid in a milder solvent (e.g., H₂SO₄ in acetic acid/water) at a controlled temperature is more effective than refluxing in concentrated HCl.

Q2: The cyclization reaction with 2,3-diamino-5-chloropyridine and lactic acid stalls and gives a complex mixture. How can I improve this?

Answer: This is a classic challenge in imidazopyridine synthesis. The reaction of a diamine with an alpha-hydroxy acid like lactic acid is a variation of the Phillips condensation. Stalling and complex mixture formation typically point to two issues: suboptimal dehydration and side reactions.

  • Mechanism Insight: The reaction proceeds via initial amide formation, followed by cyclization and then an oxidation/dehydration step to form the aromatic imidazole ring. The latter steps are often rate-limiting.

    Mechanism A Diamine + Lactic Acid B Amide Intermediate A->B -H₂O C Cyclized Dihydro-imidazole B->C -H₂O (Intramolecular) D Final Product (after oxidation/dehydration) C->D [O] or -H₂

    Fig 2. Simplified Cyclization Mechanism
  • Troubleshooting Steps:

    • Dehydrating Agent is Key: Standard heating is often insufficient. Polyphosphoric acid (PPA) is commonly used because it acts as both an acid catalyst and a powerful dehydrating agent.

      • Protocol Tip: Add the diamine and lactic acid to PPA at a moderate temperature (e.g., 60-80 °C) to ensure good mixing before ramping up to the target reaction temperature (typically 130-160 °C).

    • Consider an Oxidant: If the reaction stalls at the dihydro-imidazole intermediate, a mild oxidant may be required to facilitate aromatization. In many condensations with aldehydes, air serves this purpose.[2] For this reaction, the high temperature in PPA usually suffices.

    • Alternative C2 Synthon: Lactic acid can be problematic. A more robust method is to use a C2 synthon already at the correct oxidation state, such as an orthoester or a precursor that is easily converted. The use of a 2-(trichloromethyl) group, formed from condensation with trichloroacetic acid or a related species, followed by hydrolysis, is often a more controllable and higher-yielding route.

Q3: My final product is difficult to purify. It seems to be soluble in both acidic and basic aqueous solutions. What is the best purification strategy?

Answer: This behavior is expected and is a key characteristic of your target molecule. It is an amphoteric compound, possessing both acidic and basic functional groups. This property can be leveraged for a highly effective purification method.

  • Leverage the Isoelectric Point: Like an amino acid, your compound will have an isoelectric point (pI), a specific pH at which it has a net-zero charge and is least soluble in aqueous media.

    • Causality: At low pH, the pyridine and imidazole nitrogens are protonated, forming a soluble cation. At high pH, the carboxylic acid is deprotonated, forming a soluble anion. At the pI, the zwitterionic form dominates, which is often poorly soluble.

    • Purification Protocol (Isoelectric Precipitation):

      • Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH). This deprotonates the carboxylic acid, forming the soluble sodium salt.

      • Filter the solution to remove any non-acidic, insoluble impurities.

      • Slowly add dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH.

      • The pure product will precipitate out as you approach its isoelectric point. The goal is to find the pH of maximum precipitation.

      • Isolate the solid by filtration, wash with water, and then a non-polar solvent like diethyl ether to aid drying.

  • Recrystallization: If isoelectric precipitation does not yield sufficient purity, recrystallization is the next step.

    • Solvent Choice: Finding a suitable solvent can be challenging. Highly polar solvents like DMF, DMSO, or water/alcohol mixtures are often required. Experiment with solvent/anti-solvent systems (e.g., dissolve in hot DMF, add water dropwise until cloudy, then cool).

Frequently Asked Questions (FAQs)

  • FAQ1: What are the best conditions for the reduction of 2-amino-5-chloro-3-nitropyridine?

    • Several methods are effective. Catalytic hydrogenation (e.g., H₂, Pd/C) is often the cleanest but requires specialized equipment. A common and robust lab-scale method is reduction with tin(II) chloride (SnCl₂) in concentrated HCl or with iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl).[4][5] The iron/acid method is often preferred for its cost-effectiveness and efficiency.

  • FAQ2: How can I effectively monitor the reaction progress?

    • Thin-Layer Chromatography (TLC): This is the workhorse method. Use a moderately polar mobile phase (e.g., 10% Methanol in Dichloromethane or Ethyl Acetate/Hexane gradients). Staining with potassium permanganate or viewing under UV light should allow you to distinguish the starting materials, intermediates, and the final product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of the masses of the species in your reaction mixture and is invaluable for identifying unexpected side products.

  • FAQ3: Are there any safety considerations I should be aware of?

    • Yes. The starting nitropyridine is potentially explosive and should be handled with care, avoiding shock and high temperatures. Polyphosphoric acid is corrosive and highly viscous, especially when cool; workups involving quenching PPA in water are highly exothermic and must be done cautiously by slowly adding the reaction mixture to ice. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform all operations in a well-ventilated fume hood.

Optimized Experimental Protocols

Protocol 5.1: Synthesis of 2,3-Diamino-5-chloropyridine (from Nitro Precursor)
  • Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-5-chloro-3-nitropyridine (1.0 eq).

  • Reagents: Add ethanol and water (e.g., a 4:1 mixture). To this suspension, add reduced iron powder (e.g., 5.0 eq).

  • Reaction: Add a small amount of concentrated HCl (e.g., 0.1 eq) or ammonium chloride to initiate the reaction.[5] Heat the mixture to reflux (typically ~80-90 °C).

  • Monitoring: Monitor the reaction by TLC until all the starting nitro compound is consumed (usually 2-4 hours).

  • Workup: Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent like water or ethanol/water.

Protocol 5.2: Cyclocondensation & Hydrolysis (Two-Step, One-Pot)
  • Setup: In a flask dried in an oven and cooled under an inert atmosphere, place polyphosphoric acid (PPA) (e.g., 10x the weight of the diamine).

  • Reagents: Begin stirring the PPA and heat to ~80 °C. Add 2,3-diamino-5-chloropyridine (1.0 eq) followed by trichloroacetic acid (1.1 eq) in portions.

  • Cyclization: Slowly increase the temperature to 140-150 °C and hold for 3-5 hours. Monitor by TLC or LC-MS for the disappearance of the diamine and formation of the 2-(trichloromethyl) intermediate.

  • Hydrolysis: After cooling the reaction to below 100 °C, cautiously add a mixture of acetic acid and water (e.g., 1:1). Re-heat the mixture to reflux and maintain for 4-8 hours until the hydrolysis is complete (monitored by LC-MS).

  • Workup & Purification: Carefully pour the cooled reaction mixture onto crushed ice. The crude product will precipitate. Adjust the pH of the slurry to ~4-5 (the approximate pI) with concentrated NaOH solution. Stir for 1 hour, then filter the solid, wash extensively with cold water, and dry under vacuum. Further purification can be achieved via the isoelectric precipitation method described in Q3.

Data Summary Table

StepParameterRecommended ConditionAlternative / Optimization Note
Nitraion ReagentsHNO₃ / H₂SO₄Control temperature carefully (0-10 °C) to avoid over-nitration.
Reduction ReagentsFe / HCl in EtOH/H₂OSnCl₂ in conc. HCl is a good alternative. Catalytic hydrogenation (Pd/C) offers high purity.
Cyclization Solvent/CatalystPolyphosphoric Acid (PPA)Eaton's reagent (P₂O₅ in MsOH) is a more fluid alternative to PPA. Microwave heating can drastically reduce reaction time.[3]
Temperature130 - 160 °CHigher temperatures can increase reaction rate but may also lead to decomposition.
Hydrolysis ReagentsH₂SO₄ / Acetic Acid / H₂ORefluxing in 6M HCl is also common but may require longer reaction times.
Purification MethodIsoelectric PrecipitationAdjusting pH to the point of minimum solubility is highly effective for removing both acidic and basic impurities.

Troubleshooting Flowchart

Troubleshooting Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckDiamine Check Purity of 2,3-diamino-5-chloropyridine. Is it fresh and pale? Problem->CheckDiamine Yes Success Problem Solved Problem->Success No DiamineBad Purify diamine (recrystallize/column) and re-run reaction. CheckDiamine->DiamineBad No DiamineGood Diamine is OK. CheckDiamine->DiamineGood Yes DiamineBad->Start CheckCyclization Analyze Cyclization Step. Was reaction complete? DiamineGood->CheckCyclization CyclizationIncomplete Increase reaction time/temp. Use stronger dehydrating agent (PPA). Consider microwave reactor. CheckCyclization->CyclizationIncomplete No CyclizationGood Cyclization is OK. CheckCyclization->CyclizationGood Yes CyclizationIncomplete->Start CheckHydrolysis Analyze Hydrolysis Step. Any starting material left? Any new impurity spots? CyclizationGood->CheckHydrolysis HydrolysisBad Optimize hydrolysis: Adjust acid concentration/temp. Monitor closely to avoid degradation. CheckHydrolysis->HydrolysisBad Yes CheckHydrolysis->Success No HydrolysisBad->Start

Fig 3. Troubleshooting Decision Tree

References

  • Starcevic, K., et al. (2017).
  • Srinivasulu, R., et al. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Drug Development and Research, 5(2), 278-283. [Link]
  • Kowalska, P., et al. (2017).
  • Various Authors. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • Shultz, M. D., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
  • Wang, L., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4333-4338. [Link]
  • Alichem. (n.d.). This compound CAS NO.933750-74-4. Alichem. [Link]
  • Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Peterson, E. A., & Tieckelmann, H. (1960). 2,3-diaminopyridine. Organic Syntheses, 40, 21. [Link]
  • Google Patents. (n.d.). Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
  • Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine.
  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(4), 1033-1036. [Link]

Sources

Technical Support Center: 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind procedural choices to empower you to troubleshoot effectively and improve your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format. We diagnose the problem, explore the probable causes, and provide actionable solutions grounded in chemical principles.

Question 1: My overall yield is low. How do I identify the problematic step in the synthesis?

A low overall yield in a multi-step synthesis is a common issue. The typical synthetic pathway involves two key transformations: the preparation of the starting diamine and the subsequent cyclization to form the target molecule. A systematic approach is crucial for diagnosis.

Workflow for Diagnosing Yield Loss

G start Low Overall Yield check1 Analyze Yield & Purity of 5-Chloropyridine-2,3-diamine (Starting Material) start->check1 sub_optimal1 Yield is low OR Purity is poor check1->sub_optimal1 No optimal1 Yield >85% AND Purity >98% check1->optimal1 Yes action1 Focus on Step 1: - Nitration of 2-amino-5-chloropyridine - Reduction of the nitro-intermediate (See Question 2) sub_optimal1->action1 check2 Analyze Yield & Purity after Cyclization/Hydrolysis Step optimal1->check2 sub_optimal2 Yield is low OR Product is impure check2->sub_optimal2 No optimal2 Yield is acceptable check2->optimal2 Yes action2 Focus on Step 2: - Condensation Reaction - Ester Hydrolysis Conditions (See Question 3) sub_optimal2->action2 action3 Focus on Final Steps: - Work-up (pH adjustment) - Purification (recrystallization) (See Question 4) optimal2->action3

Caption: A decision tree to systematically troubleshoot yield loss.

Recommended Action: Begin by isolating and characterizing the intermediate, 5-chloropyridine-2,3-diamine . A high-purity, high-yield intermediate is critical. If the yield or purity of the diamine is subpar, focus your optimization efforts there. If the diamine is of good quality, the issue likely lies in the cyclization, hydrolysis, or final purification steps.

Question 2: The yield of my 5-chloropyridine-2,3-diamine intermediate is poor. What are the common causes and solutions?

The synthesis of this key intermediate typically follows a two-step nitration-reduction sequence starting from 2-amino-5-chloropyridine.[1] Yield loss can occur at either stage.

Overall Synthetic Pathway

G A 2-Amino-5-chloropyridine B 2-Amino-5-chloro- 3-nitropyridine A->B Step 1a: Nitration (e.g., HNO3/H2SO4) C 5-Chloropyridine- 2,3-diamine B->C Step 1b: Reduction (e.g., H2, Pd/C) D Ethyl 5-Chloro-1H-imidazo [4,5-b]pyridine-2-carboxylate C->D Step 2a: Cyclization (e.g., Diethyl Oxalate) E Final Product D->E Step 2b: Hydrolysis (e.g., NaOH or LiOH)

Caption: General synthetic route to the target molecule.

Probable Cause A: Incomplete Nitration or Side-Product Formation

The nitration of 2-amino-5-chloropyridine is an electrophilic aromatic substitution. The amino group is strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The reaction must be carefully controlled to achieve selective nitration at the C3 position.

  • Solution:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of nitric acid to sulfuric acid and the substrate.[2] This minimizes the formation of di-nitrated or oxidized byproducts.

    • Stoichiometry: Use a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure complete conversion, but avoid a large excess which can promote side reactions.

Probable Cause B: Inefficient Reduction of the Nitro Group

The reduction of 2-amino-5-chloro-3-nitropyridine to the diamine is the most common point of failure in this step. Incomplete reduction leads to a mixture that is difficult to purify and performs poorly in the subsequent cyclization.

  • Solution:

    • Choice of Reducing Agent: Several methods are effective, but each has its own nuances. Catalytic hydrogenation is often the cleanest method.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the nitro starting material. Do not stop the reaction prematurely.

    • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. A new batch or a pre-activated catalyst may be necessary. Ensure the system is properly purged of air to prevent catalyst poisoning.

Table 1: Comparison of Common Reduction Methods

Reducing AgentTypical ConditionsProsCons
H₂ gas, Pd/C H₂ (balloon or Parr shaker), Methanol or Ethanol, Room TempHigh yield, clean reaction, easy product isolation.[1]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic system, often with heatingInexpensive, does not require special pressure equipment.[1]Can require a large excess of reagent; work-up can be more complex.
Tin(II) Chloride (SnCl₂) Concentrated HCl, Ethanol, often with heatingEffective and reliable method.[2]Generates tin-based waste streams that require proper disposal.
Iron powder / HCl Acetic Acid or acidified Ethanol, RefluxVery low cost, effective for aromatic nitro groups.[2][3]Can be slow; requires filtration of fine iron sludge.
Question 3: My diamine intermediate is pure, but the cyclization and hydrolysis to the final product fails or gives a low yield. What's going wrong?

This step involves the condensation of 5-chloropyridine-2,3-diamine with an oxalic acid equivalent (like diethyl oxalate) to form the imidazole ring, followed by hydrolysis of the resulting ester.

Probable Cause A: Inefficient Cyclocondensation

The formation of the imidazole ring from the diamine and diethyl oxalate requires the removal of two molecules of ethanol and is often the rate-limiting step.

  • Solution:

    • Thermal Conditions: This reaction often requires heat. A common method is to heat the neat reactants or use a high-boiling solvent like ethylene glycol.[4]

    • Dehydrating Agents: In some cases, particularly when using oxalic acid directly, a strong dehydrating agent and catalyst like polyphosphoric acid (PPA) can be used to drive the reaction at elevated temperatures.[5] However, this can be harsh and may lead to degradation.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields by providing rapid, uniform heating.[6]

Probable Cause B: Incomplete Ester Hydrolysis

The saponification of the ethyl ester to the carboxylic acid is the final step. If the reaction is incomplete, you will isolate the ester, the acid, or a mixture of both, complicating purification and lowering the yield of the desired product.

  • Solution:

    • Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can sometimes provide better selectivity and milder conditions.

    • Solvent System: A mixture of THF, methanol, and water is commonly used to ensure solubility of both the ester and the inorganic base.

    • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed. During work-up, carefully acidify the reaction mixture with an acid like HCl to pH ~2-3 to precipitate the carboxylic acid product.[7]

Experimental Protocol: Cyclization and Hydrolysis

  • Cyclization: In a round-bottom flask, combine 5-chloropyridine-2,3-diamine (1.0 eq) and diethyl oxalate (1.5-2.0 eq).

  • Heat the mixture to 120-140 °C and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture. The crude ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate can be purified by recrystallization or carried forward directly.

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF:Methanol:Water.

  • Add LiOH·H₂O (2.0-3.0 eq) and stir at room temperature for 4-12 hours, monitoring by TLC.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl to adjust the pH to ~2-3.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Question 4: I see a product precipitating during the final acidification, but my isolated yield is still low. Where could the product be lost?

The target molecule, this compound, is amphoteric. It has a basic imidazopyridine ring system and an acidic carboxylic acid group. This property is key to its purification but also a potential source of yield loss.

  • Probable Cause: Incorrect pH for Precipitation The product will be soluble in both strongly acidic (protonated pyridine/imidazole) and strongly basic (deprotonated carboxylate) aqueous solutions. Maximum precipitation occurs at the isoelectric point (pI), where the net charge on the molecule is zero.

  • Solution:

    • Precise pH Adjustment: Do not just add acid until a precipitate forms. Use a pH meter and add the acid dropwise. The optimal pH for precipitation is typically between 2 and 4.

    • Avoid Over-acidification: Adding too much acid (e.g., pH < 1) can re-dissolve the product by protonating the heterocyclic ring system.

    • Sufficient Time for Precipitation: After reaching the target pH, allow the solution to stir in an ice bath for at least 30-60 minutes to ensure complete precipitation before filtration.

    • Check the Filtrate: If the yield is still low, take a small sample of the acidic filtrate and add a base to see if more product precipitates. This can indicate that the initial pH was not optimal or that the product has some solubility even at its pI.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter for achieving a high yield? A: The purity of the 5-chloropyridine-2,3-diamine intermediate is arguably the most critical factor. Impurities from the nitration or reduction steps can interfere with the cyclization reaction, leading to significant yield loss and difficult purification.

Q: Can I use oxalic acid directly instead of diethyl oxalate for the cyclization? A: Yes, it is possible to use oxalic acid directly, but this generally requires harsher conditions, such as high temperatures in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.[4][5] This can lead to unwanted side reactions, including potential decarboxylation of the product.[8] The two-step approach using diethyl oxalate followed by hydrolysis is often milder and more reliable.

Q: How should I store the 5-chloropyridine-2,3-diamine intermediate? A: Diamines, in general, can be sensitive to air and light. It is best to store the solid intermediate in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[9]

Q: What analytical methods are best for monitoring the reaction progress? A: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and intermediates and giving a better indication of reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final product and key intermediates.

References

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.).
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]
  • 2,3-DIAMINO-5-CHLOROPYRIDINE. (n.d.). Research Scientific. [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017).
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Trifl
  • This compound. (n.d.). VEGPHARM. [Link]
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2013).
  • Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. (1993).
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. [Link]
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023).
  • Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. (n.d.).
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024).
  • Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. (2021).
  • Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. (2018). Royal Society of Chemistry. [Link]
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2019).

Sources

Technical Support Center: Synthesis of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to build a foundational knowledge for robust process development.

I. Overview of the Core Synthesis

The most prevalent synthetic route to this compound involves the condensation of 2,3-diamino-5-chloropyridine with a suitable C2 synthon, typically a derivative of oxalic acid (e.g., oxalic acid itself, or diethyl oxalate), followed by cyclization.[1] This reaction is generally acid-catalyzed and requires heat to drive the dehydration and subsequent ring closure.

Synthesis_Overview 2,3-diamino-5-chloropyridine 2,3-diamino-5-chloropyridine Intermediate Acyclic Amide Intermediate 2,3-diamino-5-chloropyridine->Intermediate + C2_synthon C2 Synthon (e.g., Oxalic Acid) Target_Molecule 5-Chloro-1H-imidazo[4,5-B]pyridine -2-carboxylic acid Intermediate->Target_Molecule Cyclization (-H2O)

Caption: General synthetic scheme for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my crude product?

A1: Based on the reaction mechanism and typical conditions, the most frequently observed byproducts are:

  • Decarboxylated Product: 5-Chloro-1H-imidazo[4,5-b]pyridine.

  • Incomplete Cyclization Products: Acyclic N-(2-amino-5-chloropyridin-3-yl)oxalamic acid.

  • Starting Material: Unreacted 2,3-diamino-5-chloropyridine.

  • Polymeric Materials: Dark, tar-like substances, especially if the reaction is overheated.

Q2: My reaction turns very dark, and the yield is low. What is happening?

A2: A dark reaction mixture, often described as "tar," is indicative of degradation or polymerization. This is a common issue when reactions are heated too aggressively or for prolonged periods. For some imidazo[4,5-b]pyridine syntheses, maintaining a specific temperature is crucial to avoid degradation.[2] We recommend careful temperature control and monitoring the reaction progress to avoid extended heating times.

Q3: I am observing a significant amount of a less polar impurity by TLC/LC-MS. What could it be?

A3: A common, less polar byproduct is the decarboxylated analog, 5-Chloro-1H-imidazo[4,5-b]pyridine. The loss of the carboxylic acid group significantly reduces the polarity of the molecule. This side reaction is thermally induced and can be exacerbated by high reaction temperatures and extended reaction times.[3]

III. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed analysis of common byproducts, their mechanism of formation, and actionable strategies for their mitigation and removal.

Byproduct 1: Decarboxylation Product
  • Structure: 5-Chloro-1H-imidazo[4,5-b]pyridine

  • Identification: This byproduct will have a higher Rf value on a TLC plate (less polar) and a lower mass in LC-MS analysis (loss of 44 Da, corresponding to CO₂).

  • Mechanism of Formation: The carboxylic acid group at the 2-position of the imidazopyridine ring is susceptible to thermal decarboxylation. The elevated temperatures required for the cyclization step can promote this side reaction.

Decarboxylation Target Target Molecule Byproduct Decarboxylated Byproduct Target->Byproduct Δ (Heat) - CO2

Caption: Thermal decarboxylation of the target molecule.

  • Troubleshooting and Mitigation:

StrategyRationale
Optimize Reaction Temperature Carefully screen reaction temperatures to find the minimum required for efficient cyclization. A temperature gradient study is recommended.
Reduce Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to a satisfactory level.
Use a Milder C2 Synthon Consider using a more reactive oxalic acid derivative that allows for cyclization at a lower temperature.
  • Purification Protocol:

    • Acid-Base Extraction: The target molecule, being a carboxylic acid, can be selectively extracted into a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃). The less acidic decarboxylated byproduct will remain in the organic layer.

    • Recrystallization: If the byproduct is present in smaller amounts, careful recrystallization from a suitable solvent system can be effective.

    • Chromatography: Flash column chromatography can be used, but the similar core structure might make separation challenging. A gradient elution might be necessary.

Byproduct 2: Incomplete Cyclization Intermediate
  • Structure: N-(2-amino-5-chloropyridin-3-yl)oxalamic acid

  • Identification: This intermediate is significantly more polar than the final product due to the free amine and carboxylic acid groups. It will have a low Rf on TLC and a mass corresponding to the addition of the C2 synthon without the loss of water.

  • Mechanism of Formation: The synthesis is a two-step process: initial amide formation followed by cyclization (dehydration). If the reaction conditions are not forcing enough (insufficient heat or catalyst), the reaction can stall at the intermediate stage.[4]

Incomplete_Cyclization Start 2,3-diamino-5-chloropyridine + C2 Synthon Intermediate Acyclic Amide Intermediate Start->Intermediate Amide Formation Product Target Molecule Intermediate->Product Cyclization (-H2O) (Often the rate-limiting step)

Caption: Stalling at the acyclic amide intermediate.

  • Troubleshooting and Mitigation:

StrategyRationale
Increase Reaction Temperature Higher temperatures provide the activation energy needed for the dehydration and cyclization step.
Extend Reaction Time Allow more time for the cyclization to proceed to completion, while monitoring for the formation of the decarboxylated byproduct.
Use a Dehydrating Agent Reagents like polyphosphoric acid (PPA) can be used to facilitate the removal of water and drive the reaction towards the cyclized product.[1]
Ensure Proper pH The reaction is typically acid-catalyzed. Ensure that the catalytic acid is present in the appropriate amount and is not neutralized.
  • Purification Protocol:

    • Precipitation/Filtration: The target product is often a solid that precipitates upon cooling. The more polar intermediate may remain in the mother liquor.

    • Washing: The crude product can be washed with a solvent in which the intermediate is more soluble.

    • Chromatography: Due to the significant polarity difference, separation by column chromatography is usually straightforward.

Byproduct 3: Regioisomers from Subsequent Reactions

While the primary synthesis of the target molecule is not prone to regioisomer formation, any subsequent N-alkylation can lead to a mixture of products.

  • Identification: LC-MS will show multiple peaks with the same mass. 2D NMR techniques like NOESY and HMBC are required for definitive structural assignment.[5]

  • Mechanism of Formation: The imidazo[4,5-b]pyridine core has multiple nitrogen atoms (N1, N3, and the pyridine nitrogen) that can be alkylated. The reaction conditions, such as the base and solvent used, will influence the regioselectivity.[6]

  • Troubleshooting and Mitigation:

StrategyRationale
Choice of Base: The choice of base can influence which nitrogen is deprotonated and subsequently alkylated. A thorough literature search for similar alkylations is recommended.
Solvent Effects: The polarity of the solvent can affect the reaction outcome.
Protecting Groups: In some cases, a protecting group strategy might be necessary to achieve the desired regioselectivity.
  • Purification Protocol:

    • Chromatography: Careful column chromatography is the most common method for separating regioisomers.

    • Recrystallization: If the isomers have significantly different solubilities, fractional recrystallization may be possible.

IV. Summary of Key Parameters and Byproducts

ParameterPotential IssueResulting Byproduct(s)Mitigation Strategy
Temperature Too highDecarboxylation, Degradation (Tar)Optimize temperature, reduce reaction time
Too lowIncomplete CyclizationIncrease temperature, extend reaction time, use dehydrating agent
Reaction Time Too longDecarboxylation, DegradationMonitor reaction progress and stop when complete
pH/Catalyst Sub-optimalIncomplete CyclizationEnsure proper amount of acid catalyst
Starting Material Purity ImpureCorresponding Impurities in ProductUse highly pure 2,3-diamino-5-chloropyridine

V. References

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Osaka University. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PubMed Central. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

  • Preparation of nematocidal sulfonamides. Google Patents.

  • Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. [Link]

  • This compound. ChemSrc. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. MDPI. [Link]

Sources

stability issues of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 933750-74-4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability of this compound in solution.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research.[1][2][3] Its structure, featuring an imidazopyridine core, is analogous to purines and has been explored for various therapeutic applications.[4] However, the presence of a carboxylic acid group on the imidazole ring, combined with the chloro-substituted pyridine ring, can present unique stability challenges in solution. This guide will help you navigate these potential issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are decarboxylation, pH-dependent degradation, and photosensitivity. The carboxylic acid group attached to the heteroaromatic ring system is susceptible to removal under certain conditions, especially with changes in temperature and pH.[5] The imidazopyridine core can also be sensitive to light, potentially leading to photodegradation.[6]

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data is limited, polar aprotic solvents such as DMSO or DMF are generally suitable for initial stock solutions. For aqueous buffers, it is crucial to consider the pH and the potential for pH-dependent degradation. The choice of solvent can significantly impact the stability of carboxylic acids.[7]

Q3: How should I store solutions of this compound?

A3: Stock solutions in anhydrous aprotic solvents like DMSO should be stored at -20°C or -80°C and protected from light.[1] Aqueous solutions are generally less stable and should be freshly prepared whenever possible. If storage of aqueous solutions is necessary, they should be kept at 2-8°C for short periods and shielded from light. Long-term storage of aqueous solutions is not recommended without specific stability data.

Q4: Is this compound sensitive to light?

A4: Yes, imidazopyridine derivatives have been shown to be photosensitive and can undergo photodegradation upon exposure to light, particularly UV light.[6] Therefore, it is essential to protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

Q: I've prepared a fresh solution of this compound, but my experimental results are showing lower activity than expected. What could be the cause?

A: This issue often points to degradation of the compound in your experimental medium. The primary suspect is decarboxylation, which would result in the formation of 5-chloro-1H-imidazo[4,5-b]pyridine, a different chemical entity with likely different biological activity.

  • Underlying Cause: Decarboxylation Heteroaromatic carboxylic acids can be prone to decarboxylation (loss of CO2), a reaction that can be catalyzed by heat and acidic conditions.[5][10] The stability of the resulting carbanion intermediate on the imidazopyridine ring system can influence the rate of this degradation.

  • Troubleshooting Steps:

    • pH of the Medium: Check the pH of your cell culture medium or assay buffer. If the pH is acidic, it could be accelerating the decarboxylation of your compound. Consider adjusting the pH to a more neutral range if your experiment allows.

    • Temperature and Incubation Time: High temperatures and long incubation times can promote thermal degradation, including decarboxylation.[11] If possible, reduce the incubation temperature or shorten the duration of the experiment.

    • Solvent Choice: If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is low and does not significantly alter the pH or stability of the compound in the aqueous environment. The polarity of the solvent can affect the stability of related compounds.[12][13]

    • Fresh Preparations: Always use freshly prepared dilutions from a frozen stock solution for your experiments. Avoid using aqueous solutions that have been stored for extended periods.

Issue 2: Precipitate formation upon dilution in aqueous buffer.

Q: When I dilute my DMSO stock solution of this compound into my aqueous assay buffer, I observe a precipitate. How can I resolve this?

A: Precipitate formation is likely due to the lower solubility of the compound in the aqueous buffer compared to the DMSO stock. The pH of the buffer plays a critical role in the solubility of carboxylic acids.

  • Underlying Cause: pH-Dependent Solubility Carboxylic acids are generally more soluble in their deprotonated (carboxylate) form at higher pH values. At lower pH, the compound will be in its protonated, less polar form, which may have limited aqueous solubility.

  • Troubleshooting Steps:

    • Check Buffer pH: Determine the pH of your aqueous buffer. If it is acidic, the compound is likely in its less soluble protonated form.

    • Adjust Buffer pH: If your experimental conditions permit, try increasing the pH of the buffer. A pH above the pKa of the carboxylic acid group will favor the more soluble carboxylate form.

    • Use of Co-solvents: In some cases, a small percentage of a water-miscible organic co-solvent (like ethanol or a non-ionic surfactant) can be included in the final solution to improve solubility, but this must be compatible with your experimental system.

    • Sonication: Gentle sonication can sometimes help to dissolve a precipitate, but this should be done cautiously to avoid heating the sample, which could lead to degradation.

Issue 3: Appearance of unknown peaks in HPLC or LC-MS analysis over time.

Q: I am analyzing my solution of this compound by HPLC/LC-MS and I see new peaks appearing over time, even when stored in the dark. What are these and how can I prevent them?

A: The appearance of new peaks is a clear indication of chemical degradation. Besides decarboxylation, hydrolysis of the chloro-substituent or other complex reactions could be occurring.

  • Underlying Cause: Chemical Degradation Pathways In addition to decarboxylation, other degradation pathways may be at play. The imidazopyridine ring system itself can be susceptible to hydrolysis under certain pH conditions. While less common, the chloro substituent could potentially undergo nucleophilic substitution, especially in the presence of certain buffer components.

  • Troubleshooting and Investigative Workflow:

    The following workflow can help identify the cause and mitigate the degradation.

    G A Problem: Unknown peaks in HPLC/LC-MS B Step 1: Characterize Degradants Use LC-MS/MS to determine the mass of the new peaks. A->B C Hypothesis 1: Mass loss of 44 Da? (Decarboxylation) B->C D Hypothesis 2: Mass change consistent with hydrolysis or reaction with buffer components? B->D E Solution for Decarboxylation: - Prepare fresh solutions - Avoid acidic pH and high temperatures C->E F Solution for Hydrolysis/Other: - Adjust pH to neutral - Use non-nucleophilic buffers (e.g., phosphate, HEPES) - Store at lower temperatures D->F G Step 2: Perform Forced Degradation Study Expose compound to acid, base, heat, and light to confirm degradation pathways. E->G F->G H Step 3: Develop Stability-Indicating Method Use a validated HPLC method that separates the parent compound from all degradants. G->H

    Caption: Troubleshooting workflow for identifying and mitigating degradation.

    • Forced Degradation Studies: To systematically investigate the stability, you can perform forced degradation studies.[14] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, heat, light) to generate degradation products and understand the degradation pathways.

    • Analytical Method: Ensure your analytical method, such as HPLC, is "stability-indicating." This means it should be able to separate the intact compound from all potential degradation products, allowing for accurate quantification of the parent compound's stability.

Data Summary

ConditionPotential for DegradationPrimary Degradation Pathway(s)Recommended Mitigation
Acidic pH (e.g., < 5) HighDecarboxylation, HydrolysisPrepare solutions fresh, use neutral pH buffers.
Neutral pH (e.g., 6-8) ModeratePhotodegradationProtect from light, store at low temperatures.
Basic pH (e.g., > 9) Moderate to HighPotential for ring opening/hydrolysisUse freshly prepared solutions.
Elevated Temperature (>40°C) HighDecarboxylation, Thermal DegradationAvoid heating, store solutions at recommended low temperatures.
Exposure to Light (UV/Vis) HighPhotodegradationUse amber vials or protect from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Store the stock solution in an amber vial at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Equilibrate the stock solution to room temperature before opening to prevent moisture condensation.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise. This helps to prevent localized high concentrations that could lead to precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizing Potential Degradation

The primary anticipated degradation pathway for this compound is decarboxylation. The following diagram illustrates this process.

Caption: Proposed decarboxylation of this compound.

References

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids. Journal of the American Chemical Society, 137(35), 11340-11348.
  • Merchant, S. S., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(18), 8086-8094.
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids. Organic Letters, 11(24), 5710-5713.
  • Limbach, H. H., et al. (2013). Solvent and H/D isotope effects on the proton transfer pathways in heteroconjugated hydrogen-bonded phenol-carboxylic acid anions observed by combined UV-vis and NMR spectroscopy. Journal of the American Chemical Society, 135(20), 7553-7566.
  • Wikipedia. (n.d.). Decarboxylation. In Wikipedia.
  • Thornton, G. A. (1995). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (Doctoral dissertation, University of California, Berkeley).
  • Khan, I., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 26(21), 6483.
  • Sheehan, S. M., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry.
  • Gomaz, D., et al. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 28(14), 5399.
  • Azzouz, A. S. P., & Al-Niemi, M. M. H. (2008). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. Jordan Journal of Earth and Environmental Sciences, 21(1).
  • Tomaszewska, M., & Kwiecień, H. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4983.
  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Chmiel-Szukiewicz, E., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5029.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • CONICET. (2024). Analytical Methods.
  • Sızır, Ü., Köse, D. A., & Yurdakul, Ö. (2015). Synthesis, spectroscopic and thermal characterization of non-metal cation (nmc) pentaborates salts containing 2-amino-5-nitropyridine and 2-amino-6-methylpyridine as cation. ResearchGate.
  • Reichardt, C. (1988). Solvent effects in organic chemistry — recent developments. Pure and Applied Chemistry, 60(8), 1131-1140.
  • Hranjec, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(21), 6483.
  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 128, 106078.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

Sources

Technical Support Center: Resolving Solubility Challenges for 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid (MW: 197.58 g/mol , Formula: C₇H₄ClN₃O₂)[1][2]. This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for addressing the common experimental challenge of this compound's poor aqueous solubility. Our approach is grounded in first principles of physical chemistry to empower you to not only solve the immediate issue but also to understand the underlying mechanisms.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental properties of the molecule that govern its solubility behavior.

Q1: What are the key physicochemical properties of this compound that cause poor solubility?

A: The solubility challenge is rooted in the molecule's unique structure. It possesses:

  • A Fused Heterocyclic Core: The rigid, planar imidazo[4,5-b]pyridine system has a strong tendency to self-associate and stack in a crystal lattice, which requires significant energy to overcome during dissolution.

  • Amphoteric Nature: The molecule contains both a weakly acidic carboxylic acid group (-COOH) and weakly basic nitrogen atoms within the imidazole and pyridine rings.[3] At physiological pH (~7.4), the compound can exist as a zwitterion, where both the acidic and basic groups are charged. This zwitterionic form can have strong intermolecular electrostatic interactions, further stabilizing the solid state and limiting aqueous solubility.[3]

  • Hydrogen Bonding Capability: The carboxylic acid and imidazole N-H groups are potent hydrogen bond donors and acceptors, leading to strong, stable crystal packing.

Q2: I prepared a 10 mM stock in DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A: This is a classic case of confusing kinetic solubility with thermodynamic solubility.[4]

  • In DMSO: You have created a high-concentration, thermodynamically stable solution because DMSO is a strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule effectively.[3]

  • Upon Dilution: When you introduce this DMSO stock into an aqueous buffer, you are performing a "solvent shift." The environment rapidly becomes predominantly aqueous, a solvent in which the compound's thermodynamic solubility is very low. The solution becomes highly supersaturated, and the excess compound rapidly precipitates out of solution to re-establish its low-solubility equilibrium.[4]

Q3: What is the most direct and effective first step to try for improving this compound's aqueous solubility?

A: Unquestionably, pH adjustment . The compound's amphoteric nature is the key to unlocking its solubility. By shifting the pH of your solvent well away from the compound's isoelectric point (the pH at which it is neutral or zwitterionic), you can force the molecule to exist as a single, charged species (a salt). This charged salt form is significantly more polar and will exhibit much greater solubility in aqueous media due to favorable ion-dipole interactions with water molecules.[3] Solubility is enhanced under both acidic (pH < 3) and basic (pH > 8) conditions.[3]

Section 2: Troubleshooting Workflow & Experimental Protocols

This section provides a logical, step-by-step workflow for systematically resolving solubility issues. The goal is to find a method that is compatible with your specific experimental constraints (e.g., cell viability, enzyme activity, analytical method).

Solubilization Strategy Decision Tree

The following diagram outlines the decision-making process for selecting the appropriate solubilization strategy.

G cluster_0 start Problem: Compound insoluble in aqueous buffer at target [C] ph_check Is the experimental system sensitive to pH changes? start->ph_check ph_adjust Strategy 1: pH-Mediated Solubilization ph_check->ph_adjust  No cosolvent_check Can the system tolerate a small % of organic solvent (e.g., 1-5% DMSO)? ph_check->cosolvent_check  Yes success Success: Compound is soluble and stable for experiment ph_adjust->success cosolvent Strategy 2: Co-Solvent System cosolvent_check->cosolvent  Yes advanced Strategy 3: Advanced Solubilization (e.g., Cyclodextrins) cosolvent_check->advanced  No cosolvent->success advanced->success fail Re-evaluate experiment or consider derivatization advanced->fail:w caption Decision tree for selecting a solubilization method.

Sources

Technical Support Center: Navigating the Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The structural similarity of imidazo[4,5-b]pyridines to purines makes them a privileged core in medicinal chemistry, with applications ranging from oncology to infectious diseases.[1][2][3][4] However, their synthesis, particularly the critical cyclization step, can present several challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles, ensuring the successful and efficient synthesis of your target molecules.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific, hands-on problems you might encounter in the lab. We delve into the root causes of these issues and provide actionable solutions.

Question 1: My cyclization reaction to form the imidazo[4,5-b]pyridine ring is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields in the condensation reaction, typically between a 2,3-diaminopyridine and an aldehyde or carboxylic acid (a Phillips-Ladenburg type condensation), are a frequent challenge.[5] The root cause often lies in one or more of the following factors:

  • Incomplete Reaction: The reaction may not have reached completion. Cyclization reactions often require significant thermal energy to overcome the activation barrier.[6]

  • Sub-optimal pH: The pH of the reaction medium is critical. Condensations involving carboxylic acids generally require acidic conditions to activate the carbonyl group. Conversely, if you are using an aldehyde, the reaction may proceed better under neutral or slightly basic conditions.[6]

  • Water Removal: The condensation reaction to form the imidazole ring liberates water. According to Le Chatelier's principle, the presence of this water can inhibit the reaction equilibrium, preventing it from going to completion.[6]

  • Oxidative Step (for aldehyde precursors): When starting with an aldehyde, the initial condensation forms a dihydroimidazo[4,5-b]pyridine intermediate, which must be oxidized to the final aromatic product. This oxidation step can be a bottleneck if not properly facilitated. Air oxidation is often slow and inefficient.[6]

Troubleshooting Steps:

  • Increase Reaction Temperature and/or Time: Consider switching to a higher-boiling solvent (e.g., DMF, toluene, or xylene) and increasing the reaction temperature.[6][7] Refluxing for an extended period (monitoring by TLC) is a common strategy.[6]

  • Optimize pH: If using a carboxylic acid, ensure acidic conditions are present. A catalytic amount of a mineral acid like HCl or a Lewis acid can be beneficial.[1][8] For aldehyde condensations, you might explore a range of conditions from neutral to basic.

  • Implement Water Removal: For reactions run at high temperatures, a Dean-Stark trap is an effective method for azeotropically removing water.[6] Alternatively, the use of a compatible drying agent can be explored.

  • Facilitate Oxidation: If using an aldehyde, consider adding a mild oxidizing agent to promote the aromatization of the intermediate. Options include using sodium metabisulfite (Na2S2O5) in DMSO or simply ensuring the reaction is open to the air, though this is less controlled.[9]

Question 2: I am observing the formation of a significant side product that I suspect is an N-oxide. How can I prevent this, and can it be reversed?

The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide.[6] This is particularly common when your synthetic route involves an oxidative step or employs strong oxidizing agents.

Prevention and Remediation Strategies:

  • Control of Oxidants: If your synthesis requires an oxidative cyclization, be meticulous about the choice and stoichiometry of your oxidizing agent. Use the mildest effective oxidant and avoid over-addition. Carefully control reaction parameters like temperature and time to minimize over-oxidation.[6]

  • Inert Atmosphere: In reactions that do not require an oxidant but are sensitive to air, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted air oxidation.

Reduction of the N-oxide:

If the N-oxide has already formed, it can often be reduced back to the desired parent heterocycle.

  • Catalytic Hydrogenation: This is a common and effective method. Using a catalyst like Raney Nickel at room temperature and atmospheric pressure can cleanly deoxygenate the N-oxide.[6]

  • Phosphorus Reagents: Reagents such as phosphorus trichloride (PCl3) are also effective for the deoxygenation of pyridine N-oxides.[6]

Question 3: My reaction stalls at the intermediate stage; the final cyclization to form the imidazole ring is not proceeding. How can I drive the reaction to completion?

It's not uncommon to isolate a stable intermediate, such as the product of the initial condensation between the diamine and the carbonyl compound, without subsequent cyclization.[6] This indicates that the energy barrier for the cyclization/dehydration step has not been overcome.

Strategies to Promote Cyclization:

  • Thermal Energy: As with low yields, increasing the thermal energy is the most direct approach. Refluxing in a high-boiling solvent is often necessary to drive the intramolecular cyclization.[6]

  • Acid/Base Catalysis: The cyclization can sometimes be promoted by the addition of a catalytic amount of acid or base, depending on the specific substrate and mechanism. For instance, a catalytic amount of triethylamine can facilitate the cyclization of certain intermediates.[6]

  • Dehydrating Conditions: Since cyclization is a condensation reaction that eliminates water, ensuring its removal is crucial. As mentioned previously, a Dean-Stark apparatus or the addition of dehydrating agents can shift the equilibrium towards the cyclized product.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the imidazo[4,5-b]pyridine synthesis.

What are the most common starting materials for constructing the imidazo[4,5-b]pyridine core?

The most prevalent approach involves the condensation of a 2,3-diaminopyridine derivative with a suitable electrophile.[1] Common choices include:

  • Aldehydes: These react with 2,3-diaminopyridine, often under oxidative conditions, to yield 2-substituted imidazo[4,5-b]pyridines.[1][7]

  • Carboxylic Acids (and their derivatives): This is the basis of the Phillips-Ladenburg synthesis. The reaction is typically carried out at high temperatures, often with acid catalysis.[1][5] Orthoesters can also be used as carboxylic acid equivalents.[1]

  • 2-Chloro-3-nitropyridine: This versatile starting material can undergo a series of reactions, including nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization with an aldehyde or other carbonyl compound.[1][8]

How can I control regioselectivity during post-cyclization modifications, such as N-alkylation?

The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N4) that can be alkylated, often leading to a mixture of regioisomers.[6][9][10] The outcome is highly dependent on the reaction conditions.

  • Understanding the Sites: The N-H proton in the imidazole ring is tautomeric, meaning alkylation can occur at either the N1 or N3 position. The pyridine nitrogen (N4) is also a potential site for alkylation.[6]

  • Solvent and Base Effects: The choice of solvent and base can significantly influence the isomer ratio. For example, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF often favors alkylation on the imidazole ring. The use of phase-transfer catalysis (PTC) conditions with potassium carbonate as the base and a catalyst like tetra-n-butylammonium bromide (TBAB) has also been reported to be effective.[6][11]

  • Screening Conditions: To achieve selectivity for a desired isomer, it is often necessary to screen a variety of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, Dioxane).[6][12]

What are some recommended purification strategies for imidazo[4,5-b]pyridine derivatives?

Purification can be challenging due to the polar nature of the heterocycle.

  • Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol) can be an effective method for obtaining high-purity material.[6][7]

  • Column Chromatography: This is the most common method for purifying imidazo[4,5-b]pyridine derivatives, especially for separating isomers or removing closely related impurities. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute the desired compound.

  • Reverse-Phase HPLC: For highly polar compounds or for achieving very high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.[2]

Data and Protocols

Table 1: General Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis
Starting MaterialsTypical SolventsTemperatureKey Additives/CatalystsReference
2,3-Diaminopyridine + AldehydeDMF, EthanolRefluxOxidizing agent (e.g., Na2S2O5)[7][9]
2,3-Diaminopyridine + Carboxylic AcidFormic Acid, Polyphosphoric AcidHigh Temp/RefluxAcid catalyst[1]
2-Chloro-3-nitropyridine + Amine + AldehydeH2O-IPA, DMSO80 °CZn/HCl for reduction[2][8]
2-Halo-3-aminopyridine + AmideDioxane, t-Butanol85-110 °CPd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos)[1][12]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine and an Aromatic Aldehyde

This protocol is a generalized example and may require optimization for specific substrates.

  • To a solution of 2,3-diaminopyridine (1.0 eq.) in a suitable solvent such as ethanol or DMF, add the desired aromatic aldehyde (1.0-1.1 eq.).[7][10]

  • If an oxidative cyclization is desired, add an oxidizing agent like sodium metabisulfite (Na2S2O5) (0.5-1.0 eq.).[9]

  • Reflux the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid, wash it with a small amount of cold solvent, and dry it.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.[13]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6][7]

Visualizing the Process

Diagram 1: General Synthetic Scheme for Imidazo[4,5-b]pyridines

G cluster_0 Route A: Aldehyde Condensation cluster_1 Route B: Carboxylic Acid Condensation A1 2,3-Diaminopyridine A3 Dihydro-imidazo[4,5-b]pyridine A1->A3 + A2 Aldehyde (R-CHO) A2->A3 A4 2-Substituted Imidazo[4,5-b]pyridine A3->A4 [Oxidation] B1 2,3-Diaminopyridine B3 2-Substituted Imidazo[4,5-b]pyridine B1->B3 + B2 Carboxylic Acid (R-COOH) B2->B3 Heat, -H2O

Caption: Common synthetic routes to the imidazo[4,5-b]pyridine core.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check1 Is the reaction complete by TLC? Start->Check1 Action1 Increase reaction time and/or temperature. Consider a higher boiling solvent. Check1->Action1 No Check2 Is water being effectively removed? Check1->Check2 Yes Action1->Check2 Action2 Use a Dean-Stark trap or add a drying agent. Check2->Action2 No Check3 Is the pH optimal for the reaction? Check2->Check3 Yes Action2->Check3 Action3 Add catalytic acid for carboxylic acid precursors. Screen conditions for aldehyde precursors. Check3->Action3 Unsure Check4 Using an aldehyde? Is oxidation efficient? Check3->Check4 Yes Action3->Check4 Action4 Add a mild oxidizing agent (e.g., Na2S2O5). Check4->Action4 No End Yield Improved Check4->End Yes Action4->End

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health.
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PubMed Central.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar.
  • The Phillips–Ladenburg imidazole synthesis. ResearchGate.
  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.

Sources

Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Amidation of 2-Chloro-3-amino-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common side reactions encountered during the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. Our focus is to provide not just protocols, but a deep mechanistic understanding to empower you to overcome synthetic challenges.

Introduction: The Challenge of 2-Chloro-3-amino-heterocycles

The palladium-catalyzed Buchwald-Hartwig amidation is a cornerstone of modern medicinal chemistry for the formation of C–N bonds. However, when applied to substrates like 2-chloro-3-amino-heterocycles (e.g., pyridines, pyrimidines, pyrazines), researchers often face a unique set of challenges. The proximate amino and heterocyclic nitrogen atoms can act as potent ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the heterocyclic ring can influence the propensity for undesired side reactions. This guide will dissect these issues and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the palladium-catalyzed amination of 2-chloro-3-amino-heterocycles.

FAQ 1: My reaction is sluggish or stalls completely. What is the likely cause?

Answer: The most probable cause is catalyst inhibition or deactivation by the substrate itself. The lone pair of electrons on the 3-amino group and the endocyclic nitrogen of the heterocycle can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1]

Troubleshooting Steps:

  • Ligand Selection is Critical: The key to preventing substrate coordination is to use a ligand that can effectively shield the palladium center. Bulky, electron-rich phosphine ligands are highly recommended.

    • Rationale: The steric bulk of the ligand creates a "pocket" around the palladium atom, making it difficult for the substrate's nitrogen atoms to bind. The electron-donating nature of the ligand increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[2]

    • Recommended Ligands: Consider using sterically demanding biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos .[3] For particularly challenging substrates, more specialized ligands like BippyPhos have shown broad applicability.[4]

  • Increase Catalyst Loading: While not ideal from an atom economy perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.

  • Choice of Palladium Precatalyst: The choice of palladium source can influence the efficiency of generating the active Pd(0) species. Modern palladium precatalysts, such as the G3 or G4 palladacycles, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active catalyst more cleanly and efficiently.

FAQ 2: I am observing a significant amount of hydrodechlorination (replacement of -Cl with -H). How can I minimize this side reaction?

Answer: Hydrodechlorination is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl-palladium intermediate undergoes a competing reaction pathway, often involving a hydride source, before the desired C-N bond formation can take place.

Troubleshooting Steps:

  • Base Selection and Purity: The choice and quality of the base are paramount.

    • Strong, Non-nucleophilic Bases: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred as they are effective at deprotonating the amine without interfering with the catalyst.

    • Base Purity: Ensure the base is anhydrous and of high purity. Trace amounts of hydroxide or moisture in the base can be a source of hydrides, leading to hydrodechlorination.

    • Alternative Bases: If the substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may require higher reaction temperatures and a more active catalyst system.

  • Solvent Choice and Purity:

    • Anhydrous and Degassed Solvents: Use strictly anhydrous and thoroughly degassed solvents. Common solvents for Buchwald-Hartwig amidation include toluene, dioxane, and THF. Oxygen can lead to catalyst decomposition and the formation of palladium black.

    • Solvent as a Hydride Source: Some solvents, particularly alcohols, can act as hydride donors. While some protocols tolerate small amounts of t-BuOH, it's crucial to ensure the primary solvent is not a significant source of hydrides.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.1-1.3 equivalents) can help to favor the desired amination pathway over hydrodechlorination by increasing its concentration in the reaction mixture.

Part 2: In-Depth Technical Guide

This section provides a more detailed look at the mechanistic considerations and offers experimental protocols for optimizing your reaction.

Understanding the Catalytic Cycle and Points of Failure

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to diagnosing and solving problems.

Buchwald_Hartwig_Cycle cluster_side_reactions Side Reactions Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl Catalyst_Inhibition Catalyst Inhibition (Substrate Coordination) Pd0->Catalyst_Inhibition Coordination with 3-amino-heterocycle PdII_Aryl L-Pd(II)(Ar)(Cl) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange (Amine Coordination) PdII_Aryl->Ligand_Exch + HNR'R'' Hydrodechlorination Hydrodechlorination (Hydride Source) PdII_Aryl->Hydrodechlorination + [H-] PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]Cl Ligand_Exch->PdII_Amine Deprotonation Base-mediated Deprotonation PdII_Amine->Deprotonation + Base - Base-H+Cl- PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration of Active Catalyst Product Ar-NR'R'' (Desired Product) Red_Elim->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination and key points of side reactions.
Protocol: General Procedure for Palladium-Catalyzed Amidation of 2-Chloro-3-amino-heterocycles

This protocol provides a starting point for optimization.

Materials:

  • 2-Chloro-3-amino-heterocycle (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloro-3-amino-heterocycle, amine, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Ligand and Base Selection Guide

The following table provides a general guide for selecting ligands and bases based on the electronic nature of the amine coupling partner.

Amine TypeRecommended LigandsRecommended BasesKey Considerations
Primary Aliphatic Amines RuPhos, BrettPhosNaOtBu, LHMDSGenerally reactive, but can be prone to dialkylation.
Secondary Aliphatic Amines XPhos, SPhosNaOtBu, LHMDSSteric hindrance can be a factor.
Aromatic Amines (Anilines) XPhos, BippyPhosCs₂CO₃, K₃PO₄Often require slightly higher temperatures. Weaker bases are often sufficient.
Amides & Carbamates BrettPhos, BippyPhosK₂CO₃, K₃PO₄Can be challenging substrates; may require higher catalyst loading and temperature.

Part 3: Advanced Troubleshooting & Mechanistic Insights

The Role of Heterocycle Electronics

The electronic properties of the heterocyclic ring can significantly impact the reaction outcome.

  • Electron-deficient heterocycles (e.g., pyrazines, pyrimidines) can be more susceptible to nucleophilic attack, which can sometimes compete with the palladium-catalyzed pathway. However, the C-Cl bond in these systems is generally more activated towards oxidative addition.

  • Electron-rich heterocycles (e.g., some substituted pyridines) may undergo oxidative addition more slowly, potentially allowing more time for side reactions like hydrodechlorination to occur.

Troubleshooting Workflow

When faced with a challenging amidation of a 2-chloro-3-amino-heterocycle, a systematic approach to optimization is crucial. The following flowchart illustrates a logical troubleshooting workflow.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Purity (Substrate, Amine, Base, Solvent) Start->Check_Reagents Optimize_Ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos, BrettPhos) Check_Reagents->Optimize_Ligand Reagents OK Optimize_Base Evaluate Base Strength and Purity (NaOtBu vs. Cs2CO3/K3PO4) Optimize_Ligand->Optimize_Base No Improvement Successful_Reaction Successful Reaction Optimize_Ligand->Successful_Reaction Improvement Optimize_Temp Adjust Reaction Temperature (80-120 °C) Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Successful_Reaction Improvement Optimize_Catalyst Increase Catalyst Loading (up to 5 mol%) Optimize_Temp->Optimize_Catalyst No Improvement Optimize_Temp->Successful_Reaction Improvement Optimize_Catalyst->Successful_Reaction Improvement

Figure 2: A systematic workflow for troubleshooting challenging amidation reactions.

References

  • Chemistry LibreTexts. (2023).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Reddit. (2018).
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic letters.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • Wikipedia. (2023).
  • Wu, J., Sun, P., Hong, Y., Yang, H., Xie, M., & Zhang, J. (2022). Palladium-catalyzed interannular C–H amination of biaryl amines.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
  • Fors, B. P., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
  • Mirica Group. (2025). Mononuclear palladium(I) and palladium(III)
  • National Institutes of Health. (2014).
  • National Institutes of Health. (2016).
  • National Institutes of Health. (2022). Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. [Link]
  • PubMed. (2001).
  • PubMed. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. [Link]
  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
  • ResearchGate. (2016). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles)
  • Stahl Research Group. (n.d.). Publications. University of Wisconsin–Madison. [Link]
  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • The Royal Society of Chemistry. (2020).

Sources

challenges in scaling up 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights and practical solutions to common challenges encountered during production. Our goal is to bridge the gap between bench-scale synthesis and robust, scalable manufacturing by explaining the "why" behind the "how."

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most established and industrially viable route involves a two-step process starting from 2,3-diamino-5-chloropyridine. This intermediate is then condensed with a suitable two-carbon electrophile, typically oxalic acid or a derivative, to form the target molecule.

The general synthetic pathway is as follows:

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloro-3-nitropyridine 2-Amino-5-chloro-3-nitropyridine 2-Amino-5-chloropyridine->2-Amino-5-chloro-3-nitropyridine Nitration (HNO₃/H₂SO₄) 2,3-Diamino-5-chloropyridine 2,3-Diamino-5-chloropyridine 2-Amino-5-chloro-3-nitropyridine->2,3-Diamino-5-chloropyridine Reduction (e.g., Fe/HCl, H₂/Pd-C) Target_Molecule 5-Chloro-1H-imidazo[4,5-B]pyridine- 2-carboxylic acid 2,3-Diamino-5-chloropyridine->Target_Molecule Condensation (Oxalic Acid, Δ, H⁺)

Caption: General two-step synthetic workflow.

This approach is favored for its use of readily available starting materials and its relatively straightforward reaction sequence. However, each step presents unique challenges during scale-up, which are addressed in the troubleshooting section below.

Q2: What are the critical quality attributes (CQAs) for the 2,3-diamino-5-chloropyridine intermediate?

The purity of the 2,3-diamino-5-chloropyridine intermediate is paramount for a successful and high-yielding cyclization step. Contaminants from the preceding steps can lead to significant impurity formation in the final product.

Critical Quality AttributeAcceptance CriteriaRationale & Impact on Final Product
Assay (by HPLC) > 99.0%A lower assay indicates the presence of impurities that can compete in the cyclization reaction, leading to difficult-to-remove byproducts.
Residual 2-Amino-5-chloro-3-nitropyridine < 0.1%This nitro-intermediate is highly reactive and can lead to colored impurities and potential safety hazards under heating.
Isomeric Impurities (e.g., dichlorinated pyridines) < 0.2%Dichlorinated impurities can react to form dichlorinated analogs of the final product, which are often challenging to separate[1].
Residual Metals (e.g., Fe, Pd) < 20 ppmResidual reduction catalysts can interfere with the cyclization reaction and contaminate the final active pharmaceutical ingredient (API).

Ensuring these CQAs are met before proceeding with cyclization will significantly streamline the downstream processing and purification of your target molecule.

Q3: Decarboxylation is a recurrent problem. What are the mechanistic drivers, and how can it be minimized?

Decarboxylation, the loss of CO₂, is a primary degradation pathway for many heterocyclic carboxylic acids, including our target molecule. The reaction is typically promoted by heat and strong acidic or basic conditions.

Mechanism: The imidazole ring, particularly when protonated, can stabilize the negative charge that develops on the C2 carbon upon loss of CO₂. This intermediate carbanion is then rapidly quenched by a proton from the solvent or acid catalyst.

To minimize decarboxylation:

  • Temperature Control: The cyclization reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and stop the heating as soon as the reaction is complete.

  • Acid Concentration: While an acid catalyst (like HCl) is often necessary for the condensation with oxalic acid, excessive amounts can accelerate decarboxylation. Stoichiometric or slightly super-stoichiometric amounts are often sufficient.

  • Work-up and Isolation: During work-up, avoid prolonged exposure to high temperatures and extreme pH values. The product should be isolated as quickly as possible once formed.

Troubleshooting Guide

Problem: Low Yield and Incomplete Conversion During Cyclization

Q: My cyclization of 2,3-diamino-5-chloropyridine with oxalic acid is stalling at 60-70% conversion, even after prolonged heating. What are the likely causes and how can I improve the yield?

This is a common issue when scaling up this reaction. Several factors could be at play, often related to reaction conditions and reagent choice.

Possible Causes & Solutions:

  • Insufficient Dehydration: The condensation reaction to form the imidazole ring is a dehydration process. On a larger scale, removing the water formed during the reaction can be less efficient, potentially leading to an unfavorable equilibrium.

    • Solution: Consider using a dehydrating agent like polyphosphoric acid (PPA) as both the catalyst and solvent. PPA is highly effective at promoting this type of cyclization under anhydrous conditions[2]. However, be mindful of the highly exothermic nature of quenching PPA during work-up.

  • Sub-optimal Reagent: Oxalic acid is a solid, and ensuring its homogeneous mixing on a large scale can be difficult. This can lead to localized concentration gradients and incomplete reactions.

    • Solution: Using a more reactive derivative of oxalic acid can be beneficial. Diethyl oxalate, for instance, is a liquid and can improve homogeneity. The reaction would then proceed via an initial acylation followed by cyclization.

  • Product Precipitation: The product, this compound, may have limited solubility in the reaction medium. As it forms, it might precipitate out of the solution, coating the unreacted starting material and preventing further reaction.

    • Solution: Ensure adequate stirring and consider a co-solvent to maintain homogeneity. If using aqueous acid, ensure the concentration is sufficient to keep all components dissolved throughout the reaction.

Start Low Cyclization Yield Cause1 Insufficient Dehydration? Start->Cause1 Cause2 Sub-optimal Reagent? Start->Cause2 Cause3 Product Precipitation? Start->Cause3 Sol1 Use Polyphosphoric Acid (PPA) or Dean-Stark Trap Cause1->Sol1 Yes Sol2 Use Diethyl Oxalate for better homogeneity Cause2->Sol2 Yes Sol3 Improve Agitation & Add Co-solvent Cause3->Sol3 Yes

Caption: Troubleshooting logic for low cyclization yield.

Problem: Identification and Removal of a Persistent Impurity

Q: After my synthesis, I have a persistent impurity with a mass corresponding to the decarboxylated product. How can I confirm its identity and effectively remove it?

The decarboxylated byproduct, 5-Chloro-1H-imidazo[4,5-b]pyridine, is a common process-related impurity. Due to its structural similarity to the desired product, its removal can be challenging.

Identification and Characterization:

  • LC-MS: The most powerful tool for initial identification. The impurity will have a molecular weight that is 44 Da less than the product (loss of CO₂).

  • ¹H NMR: The proton on the C2 carbon of the decarboxylated impurity will appear as a distinct singlet in the aromatic region, which is absent in the spectrum of the desired carboxylic acid.

Purification Strategies:

The key to separation lies in the difference in acidity between the product (a carboxylic acid) and the impurity (a weakly basic imidazole).

  • pH-Modulated Extraction/Precipitation:

    • Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The carboxylic acid product will form a soluble carboxylate salt, while the less acidic, more neutral decarboxylated impurity will have much lower solubility and may precipitate or be extracted into an organic solvent like ethyl acetate.

    • Filter off the impurity (if it precipitates) or perform an extraction.

    • Carefully acidify the aqueous layer with an acid like HCl to a pH of ~3-4. The desired product will precipitate out and can be collected by filtration.

  • Recrystallization:

    • If the impurity level is low (<5%), a carefully chosen recrystallization solvent system may be effective. Due to the product's polar nature, solvents like acetic acid, water, or mixtures of DMF/water or DMSO/water are often good starting points.

Experimental Protocol: Scalable Synthesis

This protocol is a representative method. All steps should be optimized for your specific equipment and scale.

Step 1: Synthesis of 2,3-Diamino-5-chloropyridine
  • Nitration: To a solution of 2-amino-5-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0-5°C, add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 10°C. Stir for 2-3 hours.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., 50% NaOH) to precipitate the crude 2-amino-5-chloro-3-nitropyridine. Filter and wash with water.

  • Reduction: Suspend the crude nitro compound in ethanol or acetic acid. Add a reducing agent such as iron powder (Fe) and a catalytic amount of concentrated HCl[3]. Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Isolation: Cool the reaction, filter off the iron salts, and concentrate the filtrate. Adjust the pH of the residue with a base to precipitate the 2,3-diamino-5-chloropyridine. Recrystallize from a suitable solvent (e.g., toluene/ethanol) to achieve >99% purity.

Step 2: Cyclization to form this compound
  • Reaction Setup: Charge a reactor with 2,3-diamino-5-chloropyridine (1.0 eq) and oxalic acid dihydrate (1.2 eq). Add 4M aqueous hydrochloric acid as the solvent.

  • Heating: Heat the mixture to 95-100°C and maintain for 4-6 hours. The reaction mixture should become a clear solution before the product begins to precipitate. Monitor the reaction by HPLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, then further to 0-5°C.

  • Purification: Filter the resulting solid. To remove acidic impurities, resuspend the crude solid in water, adjust the pH to ~7-8 with a mild base (e.g., sodium bicarbonate), stir, and then re-acidify to pH ~3-4 to precipitate the pure product.

  • Drying: Filter the purified solid, wash with cold water and then with a solvent like acetone to facilitate drying. Dry under vacuum at 50-60°C.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Karim, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.
  • Sroka, W., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
  • Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate.

Sources

Technical Support Center: Method Refinement for 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid Analysis via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid. This molecule, with its unique amphoteric and polar nature, presents specific chromatographic challenges. This guide is designed to provide you with not just solutions, but a foundational understanding of the method development and refinement process, empowering you to resolve issues logically and efficiently.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding method setup for this and structurally similar analytes.

Q1: What is a robust starting point for an HPLC method for this compound?

A1: Given the analyte's polar and ionizable nature, a reversed-phase HPLC (RP-HPLC) method is the most common and accessible approach. The key is to control the analyte's ionization state and minimize undesirable secondary interactions with the stationary phase. A reliable starting point is detailed in the table below.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Expert Notes
HPLC Column Modern, high-purity C18, 150 x 4.6 mm, 3.5 µmA high-purity silica backbone minimizes surface silanol groups, which are a primary cause of peak tailing for basic compounds.[1][2] A particle size of 3.5 µm offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)An acidic mobile phase is critical. It suppresses the ionization of the carboxylic acid group (making the analyte less polar and more retainable) and protonates residual silanols on the column, drastically reducing peak tailing.[2][3]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is generally preferred for its lower viscosity and UV transparency.
Elution Mode GradientStart with a low percentage of organic solvent (e.g., 5-10% B) to ensure retention of this polar molecule, then ramp up to elute the analyte. A gradient provides better peak shape and resolution for complex samples.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-35 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Detection (UV) ~210 nm or ~280-300 nmWhile a specific UV max is not published, related imidazole and pyridine compounds show absorbance at lower wavelengths (~210 nm) and often a secondary max at higher wavelengths.[4] An initial photodiode array (PDA) scan is highly recommended to determine the optimal wavelength.
Injection Vol. 5-10 µLKeep the volume low initially to avoid column overload, which can cause peak distortion.[3][5]
Sample Diluent Starting Mobile Phase Composition (e.g., 95:5 Water:ACN with acid)Injecting the sample in a solvent stronger than the initial mobile phase can cause severe peak distortion. Always aim to dissolve the sample in the mobile phase itself.

Q2: Why is peak tailing the most anticipated problem with this analyte?

A2: Peak tailing is common for molecules containing basic nitrogen groups, like the imidazole and pyridine rings in your analyte.[1][6] The primary cause is secondary ionic interactions between the protonated basic nitrogens of the analyte and negatively charged, ionized silanol groups (-Si-O⁻) on the surface of the silica-based column packing material.[1][2] This interaction provides a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main peak, resulting in a "tail".

Q3: How does mobile phase pH selection influence the separation?

A3: The pH of the mobile phase is arguably the most critical parameter for this analysis because your analyte has both acidic (carboxylic acid) and basic (imidazole/pyridine nitrogens) functional groups.[7][8]

  • At Low pH (e.g., 2.5-3.5): The carboxylic acid group is protonated (-COOH), making it neutral and more hydrophobic, which increases retention in reversed-phase. The nitrogen atoms are protonated (-NH⁺), but more importantly, the acidic silanol groups on the column are also protonated (-Si-OH), which prevents the strong ionic interactions that cause peak tailing.[2][3] This is the recommended pH range for starting.

  • At Mid pH (e.g., 4-7): The analyte may exist in a zwitterionic state, and the silanol groups on the column become ionized (pKa ~4-5), leading to severe peak tailing and potentially poor retention.[1] This range should generally be avoided.

  • At High pH (e.g., >8): The carboxylic acid is deprotonated (-COO⁻), and the nitrogens are neutral. While this can be a valid approach, it requires a special pH-stable column, as traditional silica columns degrade rapidly above pH 8.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during method refinement. The following flowchart provides a high-level decision-making process for troubleshooting.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Identify Primary Chromatographic Issue tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting no_retention Poor or No Retention start->no_retention rt_shift Retention Time Drift start->rt_shift cause_tail_silanol Cause: Silanol Interaction tailing->cause_tail_silanol cause_tail_overload Cause: Column Overload tailing->cause_tail_overload cause_tail_extracol Cause: Extra-Column Volume tailing->cause_tail_extracol cause_front_overload Cause: Column Overload fronting->cause_front_overload cause_front_solvent Cause: Wrong Sample Solvent fronting->cause_front_solvent cause_noret_polarity Cause: Analyte Too Polar no_retention->cause_noret_polarity cause_noret_mp Cause: Mobile Phase Too Strong no_retention->cause_noret_mp cause_rt_ph Cause: Unstable pH rt_shift->cause_rt_ph cause_rt_temp Cause: Temperature Fluctuation rt_shift->cause_rt_temp cause_rt_equil Cause: Insufficient Equilibration rt_shift->cause_rt_equil sol_ph Solution: - Lower Mobile Phase pH to 2.5-3.0 - Increase buffer strength (15-25mM) cause_tail_silanol->sol_ph sol_overload Solution: - Dilute sample - Reduce injection volume cause_tail_overload->sol_overload sol_extracol Solution: - Minimize tubing length/ID - Check fitting connections cause_tail_extracol->sol_extracol cause_front_overload->sol_overload sol_solvent Solution: - Dissolve sample in initial mobile phase conditions cause_front_solvent->sol_solvent sol_mp_strength Solution: - Decrease initial %B (organic) - Consider polar-compatible column (e.g., Phenyl-Hexyl) cause_noret_polarity->sol_mp_strength cause_noret_mp->sol_mp_strength sol_rt Solution: - Use a buffer - Use a column thermostat - Increase equilibration time cause_rt_ph->sol_rt cause_rt_temp->sol_rt cause_rt_equil->sol_rt

Caption: Troubleshooting decision tree for common HPLC issues.

Table 2: In-Depth Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s) & Explanation
Peak Tailing 1. Secondary Silanol Interactions: The most likely cause for this analyte due to its basic nitrogens.[1][5]a. Lower Mobile Phase pH: Adjust the aqueous mobile phase to a pH of 2.5-3.0 with an acid like formic, TFA, or phosphoric acid. This protonates the silanols, neutralizing their negative charge and preventing ionic attraction.[2][3]b. Increase Buffer/Additive Concentration: If using a buffer, increasing its concentration (e.g., to 25 mM) can help mask residual silanol activity.[1][2]c. Use a Modern, End-capped Column: Ensure you are using a high-purity silica column with robust end-capping to minimize available silanols.
2. Column Overload: Injecting too much mass of the analyte saturates the stationary phase.[3][5]a. Dilute the Sample: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, you were overloading the column.b. Reduce Injection Volume: If dilution is not possible, reduce the injection volume.
Peak Fronting 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger (more organic content) than the initial mobile phase.a. Match Sample Diluent to Mobile Phase: Dissolve your sample in the same composition as your starting mobile phase (e.g., 95% Aqueous / 5% ACN). This is a critical and often overlooked step.
2. Column Overload: Severe mass overload can also manifest as fronting.a. Dilute Sample / Reduce Injection Volume: Same as the solution for tailing due to overload.[3]
Poor Retention (Analyte elutes near void volume)1. Analyte is too Polar: The analyte has a low affinity for the nonpolar C18 stationary phase and is swept through the column.a. Decrease Initial Organic Content: Lower the starting percentage of Mobile Phase B in your gradient to 5% or even 2%.b. Use 100% Aqueous Mobile Phase: If retention is still poor, you may need to use a column specifically designed to be stable in 100% aqueous conditions to avoid "phase collapse".[9][10]c. Consider an Alternative Stationary Phase: A Phenyl-Hexyl column can offer different selectivity and enhanced retention for polar compounds due to pi-pi interactions.[9]
Irreproducible Retention Times 1. Unbuffered Mobile Phase: The analyte's retention is highly sensitive to small pH changes. Minor variations in your water source or solvent preparation can cause significant shifts.a. Use a Buffer: Instead of just 0.1% acid, use a formal buffer system like 20 mM potassium phosphate adjusted to your target pH. This will resist pH fluctuations and stabilize retention times. Ensure the buffer is soluble in your organic mobile phase.
2. Insufficient Column Equilibration: The column was not given enough time to stabilize at the initial gradient conditions between runs.a. Increase Equilibration Time: A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column between injections.
3. Temperature Fluctuations: Ambient lab temperature changes can affect retention.a. Use a Column Thermostat: Set a constant column temperature (e.g., 30 °C) to ensure thermal stability.

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a common, simple mobile phase for initial method development. It is compatible with mass spectrometry detectors.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • High-purity Formic Acid (~99% or higher)

  • Sterile, filtered 1L glass bottles for mobile phase

  • 0.45 µm or 0.22 µm membrane filters

Procedure:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water a. Measure approximately 950 mL of HPLC-grade water into a 1L graduated cylinder. b. Carefully add 1.0 mL of formic acid to the water. c. Add water to the 1000 mL mark. d. Transfer the solution to a 1L mobile phase bottle. e. Sonicate for 10-15 minutes to degas the solution. f. Alternative: Filter the solution through a 0.45 µm membrane filter, which also helps with degassing. g. Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in H₂O".

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile a. Measure approximately 950 mL of HPLC-grade ACN into a separate 1L graduated cylinder. b. Carefully add 1.0 mL of formic acid to the ACN. c. Add ACN to the 1000 mL mark. d. Transfer to a separate, clearly labeled 1L mobile phase bottle. e. Sonicate for 10-15 minutes to degas. f. Label the bottle clearly: "Mobile Phase B: 0.1% Formic Acid in ACN".

Self-Validating Check:

  • Before running your samples, run a blank gradient (injecting your mobile phase) to ensure there are no contaminating peaks from your solvents or preparation process. The baseline should be clean and stable.

References

  • HELIX Chromatography.HPLC Methods for analysis of 4-Pyridinecarboxylic acid.Available online
  • SIELC Technologies.HPLC Separation of Pyridinecarboxylic Acids.Available online
  • SIELC Technologies.Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.Available online
  • SIELC Technologies.Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.Available online
  • Waters Corporation.HPLC Troubleshooting Guide.Available online
  • Agilent Technologies, Inc. (2009-03-17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.Available online
  • Taylor, T. (2019-11-12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Available online
  • SIELC Technologies.Picolinic Acid.Available online
  • Benchchem.Troubleshooting Peak Tailing in HPLC Analysis of C.I. Acid Violet 48: A Technical Support Guide.Available online
  • GMP Insiders.Peak Tailing In Chromatography: Troubleshooting Basics.Available online
  • Phenomenex.HPLC Troubleshooting Mini Guide - Peak Issues.Available online
  • Google Patents.
  • PharmaTutor. (2012-10-11).
  • Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC.Available online
  • LCGC International.
  • Moravek.Exploring the Different Mobile Phases in HPLC.Available online
  • Jones Chromatography.THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.Available online
  • ResearchGate. (2017-01-30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??Available online
  • Guidechem.this compound CAS NO.933750-74-4.Available online
  • HELIX Chromatography.HPLC Methods for analysis of Pyridine.Available online
  • PubMed. (2003).
  • Moldb.this compound.Available online
  • Acros Pharmatech.this compound.Available online
  • SynHet.5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine.Available online
  • Sigma-Aldrich.5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid.Available online
  • Sigma-Aldrich.5-Chloro-2-pyridinecarboxylic acid AldrichCPR.Available online
  • ResearchGate. (2025-08-06).
  • ACE Biolabs.com.this compound.Available online
  • ACS Omega. (2018-04-26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.Available online

Sources

Validation & Comparative

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to naturally occurring purines, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4] However, the nuanced yet critical aspect of isomerism within the imidazopyridine family is often a pivotal determinant of biological efficacy. The seemingly subtle shift in the nitrogen atom's position within the pyridine ring can profoundly influence the molecule's interaction with biological targets, leading to marked differences in activity.

This guide provides a comparative analysis of the biological activities of imidazo[4,5-b]pyridine isomers, drawing upon experimental data to elucidate the structure-activity relationships that govern their therapeutic potential. We will delve into specific examples where isomeric forms have been directly compared, offering insights for researchers, scientists, and drug development professionals in navigating the chemical space of these potent heterocycles.

The Critical Influence of Isomerism on Biological Activity

Imidazopyridines can exist in several isomeric forms, with the most studied being imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine.[1][4][5] The spatial arrangement of the nitrogen atoms and the overall electronic distribution of the molecule are dictated by the fusion pattern of the imidazole and pyridine rings. This, in turn, affects the molecule's ability to form hydrogen bonds, engage in pi-stacking interactions, and fit into the binding pockets of enzymes and receptors, ultimately defining its biological activity.

A compelling example of this isomeric differentiation is observed in the context of inotropic agents. A study systematically comparing 2-substituted 1H-imidazo[4,5-b]pyridines with their corresponding 1H-imidazo[4,5-c]pyridine isomers revealed a consistent trend. The 1H-imidazo-[4,5-b] derivatives were found to be consistently more potent in isolated guinea pig papillary muscle preparations, highlighting the advantageous positioning of the nitrogen atoms in the [4,5-b] scaffold for this particular biological function.[2]

Comparative Analysis of Biological Activities

Antiproliferative Activity

The quest for novel anticancer agents has extensively explored the imidazo[4,5-b]pyridine scaffold.[4][6][7][8][9] The position of the nitrogen atom in the pyridine ring has been identified as a key factor influencing the antiproliferative effects of tetracyclic imidazo[4,5-b]pyridine derivatives.[3]

A study on a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives demonstrated that regioisomers with the nitrogen in a specific position within the pyridine nucleus exhibited a noticeable enhancement in activity against human cancer cell lines.[3] For instance, regioisomers 6 , 7 , and 9 showed significantly improved potency, with IC50 values in the nanomolar range (0.3–0.9 µM), compared to their counterparts 10 , 11 , and 13 .[3] This underscores the critical role of the nitrogen's location in dictating the cytotoxic efficacy of these compounds.

Table 1: Comparison of Antiproliferative Activity of Tetracyclic Imidazo[4,5-b]pyridine Regioisomers [3]

CompoundRegioisomer TypeIC50 (µM) on HCT116 cellsIC50 (µM) on MCF-7 cells
6 A0.30.5
10 B>10>10
7 A0.90.8
11 B>10>10
9 A0.40.6
13 B>10>10

Note: Regioisomer types A and B represent different positions of the nitrogen atom in the pyridine ring, as detailed in the source publication.

The proposed mechanism for the enhanced activity of the more potent isomers often involves improved interactions with biological targets such as DNA, RNA, or protein kinases.[3] For some derivatives, moderate to high binding affinities to DNA and RNA have been observed, suggesting these nucleic acids as potential cellular targets.[3]

Antiviral Activity

The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for antiviral drug development, as they can potentially interfere with viral nucleic acid synthesis or other essential enzymatic processes.[2][4]

While direct comparative studies across a broad range of viruses for different isomers are less common, some insights can be gleaned. For instance, a series of imidazo[4,5-c]pyridines were developed and tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[1] Extensive modifications led to a highly active and selective molecule that interacts with the viral RNA-dependent RNA polymerase.[1] In contrast, certain bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives have shown selective but moderate activity against the Respiratory Syncytial Virus (RSV).[4][10]

The differential activity against various viruses highlights the specific structural requirements for potent inhibition, which are influenced by the isomeric form of the imidazopyridine core.

Antibacterial Activity

The antibacterial potential of imidazo[4,5-b]pyridine derivatives has also been investigated, although with varied success. In a study evaluating a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, most of the tested compounds were found to be devoid of significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains.[4] However, one derivative substituted with bromine at the pyridine nucleus and bearing a 2-imidazolinyl group at the phenyl ring showed moderate activity against E. coli.[4]

Another study that combined the 2,6-diarylpiperidin-4-one core with the imidazo[4,5-b]pyridine ring observed that the presence of a chlorine atom at the para position of the phenyl groups and a methyl group at the C5 position enhanced activity against the tested bacterial strains.[1]

Experimental Methodologies for Comparative Analysis

To ensure the reliability and reproducibility of findings when comparing the biological activities of isomers, standardized and robust experimental protocols are paramount.

In Vitro Antiproliferative Assay

A common method to assess the anticancer potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The imidazo[4,5-b]pyridine isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Diagram of the Antiproliferative Assay Workflow

Antiproliferative_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_result Result CellCulture 1. Culture Cancer Cells Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding CompoundAddition 3. Add Imidazopyridine Isomers Seeding->CompoundAddition Incubation 4. Incubate for 48-72h CompoundAddition->Incubation MTT 5. Add MTT Reagent Incubation->MTT Solubilize 6. Solubilize Formazan MTT->Solubilize Read 7. Measure Absorbance Solubilize->Read IC50 8. Calculate IC50 Values Read->IC50

Sources

A Senior Application Scientist's Guide to the Purity Validation of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a procedural step; it is the bedrock of reliable and reproducible downstream data. The presence of undetected impurities can confound biological assays, compromise safety profiles, and invalidate months of research. This guide provides an in-depth, field-proven comparison of analytical methods for validating the purity of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry.[1][2]

We will focus on the robust capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting it not just as a technique, but as a primary analytical method that offers a more complete purity profile than conventional chromatographic approaches.[3][4]

The Unparalleled Advantage of qNMR in Purity Assessment

While High-Performance Liquid Chromatography (HPLC) is a workhorse in quality control, its reliance on response factors and chromophores means it can be blind to certain impurities.[5][6] HPLC may fail to detect water, residual solvents, inorganic salts, or impurities that co-elute or lack a UV-active chromophore.[5]

Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[7] This makes qNMR a primary ratio method of analysis, offering several distinct advantages:

  • Universal Detection: qNMR can detect and quantify any proton-containing molecule in the sample, including residual solvents and organic impurities, often without needing a reference standard for each individual impurity.[4][8]

  • Structural Confirmation: The same experiment provides unequivocal structural confirmation of the main component while simultaneously quantifying it.

  • Non-Destructive: The sample can be fully recovered after analysis, a critical feature when working with precious or mass-limited materials.[9][10]

  • Orthogonality: As a technique, NMR is mechanistically different from chromatography, making it an ideal orthogonal method to confirm purity results from HPLC and provide a more complete picture of the sample's composition.[4][5]

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol details the absolute purity determination of this compound using an internal standard.

Causality Behind the Method

The choice of an internal standard is paramount. It must be of high purity, stable, non-reactive with the analyte, and possess signals that are sharp, well-resolved, and in a region of the spectrum free from any analyte or impurity signals. Maleic acid or 1,4-Dinitrobenzene are excellent candidates. The use of a deuterated solvent, typically DMSO-d₆ for carboxylic acids, solubilizes the analyte and provides a deuterium lock signal for the spectrometer. Crucially, the experiment must be conducted under conditions that allow for full spin-lattice relaxation (T₁) of all relevant protons to ensure the integrated signal areas are truly quantitative.

Step-by-Step Methodology
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into a volumetric flask.

    • Dissolve in a known volume (e.g., 10.0 mL) of DMSO-d₆. Calculate the exact concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial. Record the weight precisely.

    • Accurately transfer a known volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the final solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Critical Parameter Rationale:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ value of the protons in both the analyte and the internal standard (typically d1 ≥ 30 seconds for accurate quantification). This ensures complete signal relaxation.

      • Pulse Angle: Use a 90° pulse to maximize signal intensity for each scan.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

      • Temperature: Maintain a constant, controlled temperature (e.g., 298 K) throughout the experiment.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate at least one well-resolved, non-exchangeable proton signal from the analyte and a known signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Ianalyte & IIS: Integral values for the analyte and internal standard signals.

    • Nanalyte & NIS: Number of protons for the respective integrated signals.

    • MWanalyte & MWIS: Molecular weights of the analyte (197.58 g/mol ) and internal standard.

    • manalyte & mIS: Masses of the analyte and internal standard.

    • PIS: Purity of the internal standard.

Visualizing the qNMR Workflow

The following diagram outlines the logical flow of the quantitative NMR experiment.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (d1, 90° pulse, ns) transfer->setup acquire Acquire FID setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate Method_Selection start Analytical Goal? q1 Need Absolute Quantification without Analyte Standard? start->q1 q2 Need to Detect Non-Chromophoric Impurities? q1->q2 Yes q3 Need Highest Sensitivity for Trace Impurities? q1->q3 No nmr Use qNMR q2->nmr Yes combo Use Orthogonal Methods (qNMR + HPLC/LC-MS) q2->combo No hplc Use HPLC q3->hplc Yes q3->combo No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the definitive purity validation of this compound, quantitative ¹H NMR is an indispensable tool. It provides a direct, accurate, and structurally informative measure of purity that is orthogonal to traditional chromatographic methods. [4][5]While HPLC excels in high-throughput screening and trace analysis, qNMR offers a more complete and trustworthy picture of a sample's true composition, identifying and quantifying components that other methods miss. [5][6]For drug development professionals, integrating qNMR into quality control workflows is a scientifically robust strategy to ensure the integrity of research and the safety of final products.

References

  • Gauthier, T. (2014).
  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid.
  • Southwest Research Institute. (2026).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • Nanalysis Corp. (2020).
  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Santos, M. S., & Colnago, L. A. (2013).
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Chitlange, S. S., et al. (n.d.).
  • Waters Corporation. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. YouTube.
  • LIDE PHARMACEUTICALS LTD. (n.d.). This compound CAS NO.933750-74-4.
  • Moldb. (n.d.). This compound.
  • Bristow, T. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • Johannes Gutenberg-Universität Mainz. (n.d.). Mass Spectrometry.
  • De Nys, H., & Cabooter, D. (2020).
  • Riebe, A., et al. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Hartl, A., et al. (2024).
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63, 385-396.
  • Cretu, C., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • El-Gammal, O. A., et al. (2014). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • ChemSrc. (n.d.). PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum.
  • ChemSpi. (n.d.). This compound.
  • Acros Pharmatech. (n.d.). This compound.
  • Various Authors. (2014-2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).

Sources

A Comparative Guide to Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, imidazopyridines have emerged as a privileged class of compounds due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a comprehensive comparative study of two key isomers: imidazo[4,5-b]pyridines (1-deazapurines) and imidazo[4,5-c]pyridines (3-deazapurines). We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to offer a nuanced understanding of their potential in drug development. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the subtleties of these two important pharmacophores.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

The fundamental difference between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its interaction with biological macromolecules.

dot

Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine.

The positioning of the pyridine nitrogen influences the molecule's dipole moment and basicity. These differences in physicochemical properties can affect solubility, membrane permeability, and metabolic stability, all of which are critical parameters in drug design. While a systematic comparative study of a wide range of derivatives is lacking, the inherent electronic differences suggest that imidazo[4,5-c]pyridines may exhibit distinct pharmacokinetic profiles compared to their imidazo[4,5-b] counterparts.

Comparative Synthesis: Navigating the Routes to Isomeric Scaffolds

The synthetic accessibility of a scaffold is a crucial factor in its viability for drug discovery programs. Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores are typically synthesized through the condensation of an appropriately substituted diaminopyridine with a one-carbon synthon, such as an aldehyde, carboxylic acid, or orthoester.

Imidazo[4,5-b]pyridines are commonly prepared from 2,3-diaminopyridine. A prevalent method involves the Phillips condensation, where the diaminopyridine is reacted with a carboxylic acid or its derivative under acidic conditions and high temperatures.[1] More recent, milder methods utilize aldehydes in the presence of an oxidizing agent or a catalyst.[1]

Imidazo[4,5-c]pyridines , on the other hand, are synthesized from 3,4-diaminopyridine. Similar condensation strategies are employed, with the choice of starting material dictating the final isomeric product.[2]

A direct comparative synthetic strategy is the solid-phase synthesis starting from 2,4-dichloro-3-nitropyridine. This approach allows for the directed synthesis of either isomer by controlling the sequence of nucleophilic substitution and cyclization, offering a versatile platform for generating libraries of both scaffolds.[3]

dot

synthesis_comparison cluster_b Imidazo[4,5-b]pyridine Synthesis cluster_c Imidazo[4,5-c]pyridine Synthesis start_b 2,3-Diaminopyridine product_b Imidazo[4,5-b]pyridine start_b->product_b Condensation reagent_b Aldehyde / Carboxylic Acid reagent_b->product_b start_c 3,4-Diaminopyridine product_c Imidazo[4,5-c]pyridine start_c->product_c Condensation reagent_c Aldehyde / Carboxylic Acid reagent_c->product_c

Caption: General synthetic routes to imidazo[4,5-b] and [4,5-c]pyridines.

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. For instance, palladium-catalyzed cross-coupling reactions have been effectively employed for the late-stage functionalization of pre-formed imidazopyridine cores, enabling the rapid generation of diverse analogues.[1]

Biological Activities: A Comparative Overview

Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have demonstrated a broad spectrum of biological activities. Their purine-like structure allows them to act as ATP-competitive inhibitors of kinases, among other mechanisms.

Anticancer Activity

A significant body of research has focused on the anticancer potential of both isomers. They have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Aurora kinases and cyclin-dependent kinases (CDKs).[1][4]

Imidazo[4,5-b]pyridines: Several derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines. For example, some amidino-substituted imidazo[4,5-b]pyridines have shown sub-micromolar IC50 values against colon carcinoma cells.[5] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the targeting of specific kinases.[1]

Imidazo[4,5-c]pyridines: This isomer has also yielded promising anticancer agents. Notably, derivatives of imidazo[4,5-c]pyridine have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy, with IC50 values in the nanomolar range.[1]

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Imidazo[4,5-b]pyridineAmidino-substitutedColon Carcinoma (SW620)0.4[5]
Imidazo[4,5-b]pyridine2,6-diphenyl substitutedPancreatic Adenocarcinoma (Capan-1)1.50[6]
Imidazo[4,5-c]pyridinePARP inhibitorBreast Adenocarcinoma (MDA-MB-468)0.0086[1]
Imidazo[4,5-c]pyridineN-hydroxycarboximidamideBreast Adenocarcinoma (MCF-7)0.082[1]

Table 1: Comparative Anticancer Activity of Imidazo[4,5-b] and [4,5-c]pyridine Derivatives.

Antiviral Activity

The antiviral potential of both imidazopyridine isomers has also been explored, with notable successes.

Imidazo[4,5-b]pyridines: Certain derivatives have demonstrated selective activity against respiratory syncytial virus (RSV). For instance, a bromo-substituted derivative with an unsubstituted phenyl ring showed an EC50 of 21.0 µM against RSV.[5]

Imidazo[4,5-c]pyridines: This class has yielded inhibitors of the hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV).[1][7] The mechanism of action for some of these compounds is the inhibition of the viral RNA-dependent RNA polymerase.[1]

Compound Class Derivative Virus EC50 (µM) Reference
Imidazo[4,5-b]pyridineBromo-substituted phenylRespiratory Syncytial Virus (RSV)21.0[5]
Imidazo[4,5-c]pyridine2,5-disubstitutedBovine Viral Diarrhea Virus (BVDV)Potent activity reported[1]

Table 2: Comparative Antiviral Activity of Imidazo[4,5-b] and [4,5-c]pyridine Derivatives.

Mechanism of Action: A Deeper Dive into Anticancer Effects

The anticancer activity of imidazopyridine derivatives often stems from their ability to inhibit protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

dot

moa cluster_pathway Cancer Cell Signaling cluster_inhibitors Imidazopyridine Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation Imidazo_b Imidazo[4,5-b]pyridine Derivatives Imidazo_b->CDK Inhibition Imidazo_c Imidazo[4,5-c]pyridine Derivatives Imidazo_c->Akt Inhibition

Caption: Putative anticancer mechanisms of action for imidazopyridine derivatives.

Imidazo[4,5-b]pyridines have been shown to target CDKs, leading to cell cycle arrest, and to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[8] Some derivatives also act as antimitotic agents by inhibiting tubulin polymerization.[9]

Imidazo[4,5-c]pyridines have been identified as inhibitors of protein kinase B (Akt) and PARP.[3] Inhibition of Akt disrupts pro-survival signaling, while PARP inhibition is particularly effective in cancers with deficiencies in DNA repair mechanisms.

Experimental Protocols

To facilitate further research in this area, we provide representative, step-by-step methodologies for the synthesis of a parent compound from each isomeric series and a general protocol for assessing their anticancer activity.

Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • To a solution of 2,3-diaminopyridine (1 mmol) in DMSO (2 mL), add benzaldehyde (1 mmol).

  • Add sodium metabisulfite (1.1 mmol) to the reaction mixture.

  • Heat the mixture at 120 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-imidazo[4,5-b]pyridine.[1]

Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine

Materials:

  • 3,4-Diaminopyridine

  • Benzaldehyde

  • Zinc triflate (Zn(OTf)2)

  • Methanol

Procedure:

  • In a round-bottom flask, combine 3,4-diaminopyridine (1 mmol), benzaldehyde (1.2 mmol), and zinc triflate (30 mol%) in methanol (10 mL).

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield 2-phenyl-1H-imidazo[4,5-c]pyridine.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds represent two closely related yet distinct platforms for the development of novel therapeutics. While both have demonstrated significant potential, particularly in the realms of oncology and virology, the subtle differences in their physicochemical and biological properties underscore the importance of a nuanced approach to their exploration.

The available data suggests that both isomers can yield highly potent compounds, with specific derivatives of imidazo[4,5-c]pyridine showing exceptional potency as PARP inhibitors. However, a lack of direct, head-to-head comparative studies under standardized conditions makes it challenging to definitively declare one scaffold superior to the other.

Future research should focus on the systematic synthesis and evaluation of isomeric pairs of derivatives to elucidate more precise structure-activity relationships and to understand how the position of the pyridine nitrogen influences target engagement and pharmacokinetic properties. Such studies, coupled with advanced computational modeling, will undoubtedly unlock the full therapeutic potential of these versatile heterocyclic systems.

References

  • Biernasiuk, A., et al. (2022).
  • Srinivasulu, R., et al. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Applicable Chemistry, 2(3), 484-489. [Link]
  • Ghanem, N. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 565–576. [Link]
  • Klapars, A., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information.
  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 26(21), 6485. [Link]
  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2945-2953. [Link]
  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information.
  • Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information.
  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]
  • Vranješ, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(18), 4235. [Link]
  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Antimicrobial Efficacy of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the pursuit of novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the heterocyclic compounds, the imidazo[4,5-b]pyridine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive technical assessment of the antimicrobial efficacy of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid analogs, offering a comparative analysis against established antimicrobial agents. We will delve into the experimental methodologies for evaluating antimicrobial potency, discuss structure-activity relationships, and explore the potential mechanisms of action, thereby providing a robust framework for researchers engaged in the discovery of new anti-infective agents.

Introduction: The Promise of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, which includes antiviral, anticancer, and antimicrobial properties.[1] The structural resemblance to endogenous purines allows these compounds to interact with a variety of biological targets. The introduction of a chlorine atom at the C5 position and a carboxylic acid moiety at the C2 position of the imidazo[4,5-b]pyridine ring system presents an interesting avenue for modulating the electronic and steric properties of the molecule, potentially enhancing its antimicrobial activity and pharmacokinetic profile. This guide will focus on the systematic evaluation of analogs based on this core structure.

Assessing Antimicrobial Efficacy: A Methodological Deep Dive

To objectively compare the antimicrobial efficacy of novel compounds, standardized and reproducible experimental protocols are essential. The following sections detail the step-by-step methodologies for determining key antimicrobial parameters, grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The rationale for this specific concentration is to ensure a sufficient bacterial load for visible growth within the incubation period, without being so high as to overwhelm the antimicrobial agent.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound analog and comparator drugs (e.g., Ciprofloxacin, Ampicillin, Fluconazole) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations. This geometric dilution series is crucial for precisely determining the MIC.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) in each plate.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. For azole antifungals like fluconazole against Candida species, a significant reduction in growth (e.g., 50% inhibition) compared to the growth control is often used as the endpoint.[4]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate (35-37°C, 16-48h) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Efficacy Analysis

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazo[4,5-b]pyridine Analogs and Comparator Drugs

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
5-Bromo-imidazo[4,5-b]pyridine Analogues 4 - 328 - >64>64
Ciprofloxacin 0.25 - 2[5][6][7]0.015 - 1[6]N/A
Ampicillin 0.25 - 2[8]2 - 8[8][9][10]N/A
Fluconazole N/AN/A0.25 - 8[11][12][13][14]

Note: Data for 5-Bromo-imidazo[4,5-b]pyridine analogs are presented as a representative range from published studies on similar compounds to provide a basis for comparison. The actual efficacy of this compound and its derivatives would require experimental verification.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial activity of the imidazo[4,5-b]pyridine scaffold is highly dependent on the nature and position of its substituents.

  • Halogenation: The introduction of a halogen atom, such as chlorine or bromine, at the C5 or C6 position can significantly impact antimicrobial potency. Halogens can alter the electronic properties of the ring system and enhance lipophilicity, which may facilitate cell penetration.

  • C2-Substitution: The carboxylic acid group at the C2 position offers a handle for further derivatization into esters or amides, which can modulate the compound's solubility, cell permeability, and target engagement.

  • N-Alkylation: Alkylation at the N1, N3, or N4 positions of the imidazole ring can also influence the biological activity, with different regioisomers exhibiting varying potencies.[15]

Potential Mechanisms of Action

While the precise mechanism of action for many imidazo[4,5-b]pyridine derivatives is still under investigation, their structural similarity to purines suggests that they may interfere with nucleic acid or protein synthesis. Some proposed mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, these compounds may target bacterial type II topoisomerases, leading to the inhibition of DNA replication and repair.[16][17][18][19]

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, akin to the mechanism of beta-lactam antibiotics.[20][21][22][23][24]

  • Inhibition of Ergosterol Biosynthesis: In fungi, imidazo[4,5-b]pyridine analogs could potentially inhibit enzymes involved in the ergosterol biosynthesis pathway, disrupting fungal cell membrane integrity, similar to azole antifungals.[25][26][27][28][29]

Signaling Pathway of a Hypothetical Imidazo[4,5-b]pyridine Antibacterial

Mechanism_Pathway Compound Imidazo[4,5-b]pyridine Analog Target Bacterial DNA Gyrase/ Topoisomerase IV Compound->Target Inhibition DNA_Replication DNA Replication & Repair Target->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Failure leads to

Caption: Hypothetical mechanism of action for an imidazo[4,5-b]pyridine analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data on related analogs suggest that this chemical class possesses the potential for significant antibacterial and antifungal activity. Further research should focus on the synthesis and comprehensive antimicrobial evaluation of a library of derivatives of this core structure to establish a clear structure-activity relationship. Mechanistic studies are also warranted to elucidate the precise molecular targets of these compounds, which will be instrumental in optimizing their efficacy and overcoming existing drug resistance. The systematic approach outlined in this guide provides a robust framework for advancing the discovery and development of this intriguing class of antimicrobial compounds.

References

  • Ali, T.E.S. (2009). Synthesis of some novel pyrazolo [3,4-b]pyridine and pyrazolo [3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4385-4392.
  • Altalbawy, F.M.A. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno [2,3-b]pyridine and Pyrazolo [3,4-b]pyridine Derivatives. International Journal of Molecular Sciences, 14(2), 2967-2979.
  • Altaib, M., et al. (2024). Recent pharmacological insights about imidazole hybrids: a comprehensive review. Medicinal Chemistry Research.
  • EUCAST. (2021). Clinical Breakpoint Tables.
  • Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3215.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Rex, J. H., et al. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and Candida infections. Clinical Infectious Diseases, 24(2), 235-247.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Neu, H. C. (1992). The crisis in antibiotic resistance. Science, 257(5073), 1064-1073.
  • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences, 54(4), 1133-1141.
  • Kincses, A., et al. (2021). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Fromtling, R. A. (1993). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews, 6(2), 187-217.
  • Horowitz, et al. (1962). Antimicrobial cleansing composition.
  • EUCAST. (n.d.). EUCAST Home.
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • Morones-Ramirez, J. R., et al. (2013). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Frontiers in Microbiology, 4, 159.
  • Wikipedia. (n.d.). β-Lactam antibiotic.
  • Rodriguez-Tudela, J. L., et al. (2003). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 47(11), 3599-3604.
  • EUCAST. (2010). EUCAST - standardising antimicrobial susceptibility testing in Europe. SlideShare.
  • ResearchGate. (n.d.). MIC assays on E. coli, S. epidermidis and S. aureus. [Table].
  • Martinez-Alvarez, R., et al. (2023).
  • Aldred, K. J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(8), 11625-11649.
  • Rex, J. H., et al. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1647-1652.
  • LibreTexts Chemistry. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics.
  • Life Worldwide. (n.d.). Azole antifungals.
  • Kincses, A., et al. (2021). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Miller, R. L., et al. (2000). 1H-imidazo[4,5-C]quinolin-4-amines as vaccine adjuvants.
  • Cirz, R. T., et al. (2007). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. Antimicrobial Agents and Chemotherapy, 51(10), 3744-3748.
  • Gloc, M., et al. (2021).
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Paguigan, N. D., et al. (2023). Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. Journal of Microbiology and Biotechnology, 33(9), 1221-1229.
  • MSD Manual Professional Edition. (n.d.). Overview of Beta-Lactams.
  • Matijašić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5035.
  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559.
  • Slideshare. (n.d.). Antifungal Action Mechanisms ofs of Azoles, Caspofungin and Terbinafine.pptx.
  • Unilever PLC. (2016). Antimicrobial cleansing composition.
  • Paguigan, N. D., et al. (2023). Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. Molecules, 28(19), 6825.
  • Urology Textbook. (n.d.).
  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455.
  • Vila, J., et al. (2002). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 2(5), 477-483.
  • AstraZeneca AB. (2000). Imidazo pyridine derivatives which inhibit gastric acid secretion.
  • U.S. Pharmacist. (2008). Candidemia: Optimizing the Dose of Fluconazole.
  • Safdar, A., et al. (2004). Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy, 48(10), 3971-3977.

Sources

A Comprehensive Guide to the Structural Confirmation of Synthesized 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of analytical techniques for verifying the successful synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[3][4][5] Given the potential for isomeric impurities and unexpected reaction pathways during synthesis, a multi-pronged analytical strategy is not just recommended, but essential.

Synthesis Overview

The synthesis of this compound typically involves the condensation of a diaminopyridine precursor with a suitable carboxylic acid or its derivative.[2][6] A common route involves the reaction of 2,3-diamino-5-chloropyridine with an appropriate dicarbonyl compound, followed by oxidation.[7] The precise reaction conditions, including temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.[3] Therefore, robust analytical confirmation is paramount.

Comparative Analysis of Spectroscopic Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and orthogonal approach to structural confirmation.[8] Each technique probes different aspects of the molecule's structure, and their combined data provides a highly confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the aromatic protons on the pyridine ring and the N-H proton of the imidazole ring. The carboxylic acid proton is often broad and may exchange with deuterium in deuterated solvents.[9]

Expected ¹H NMR Data (in DMSO-d₆):

Proton Expected Chemical Shift (ppm) Multiplicity Integration
H-6~8.3d1H
H-7~7.8d1H
N-H (imidazole)~13.5 (broad)s1H
COOH~13.0 (very broad)s1H

Causality: The downfield chemical shifts of the pyridine protons (H-6 and H-7) are due to the electron-withdrawing nature of the nitrogen atoms and the fused imidazole ring. The significant downfield shift of the N-H and COOH protons is a result of their acidic nature and involvement in hydrogen bonding.[9] The coupling between H-6 and H-7 would appear as doublets.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data (in DMSO-d₆):

Carbon Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)~165
C-2~148
C-3a~145
C-5~142
C-7a~130
C-7~120
C-6~115

Causality: The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the heterocyclic system.[10] The carbonyl carbon of the carboxylic acid is characteristically downfield.[11] The carbons of the pyridine and imidazole rings appear in the aromatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[4] For this compound, IR spectroscopy is crucial for confirming the presence of the carboxylic acid and the N-H bond of the imidazole ring.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300-2500Very broad
N-H (Imidazole)~3100Broad
C=O (Carboxylic Acid)~1700Strong, sharp
C=N and C=C (Aromatic)1600-1450Medium to strong

Causality: The broadness of the O-H and N-H stretches is due to extensive hydrogen bonding in the solid state.[9] The strong carbonyl absorption is a hallmark of the carboxylic acid group. The characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the overall molecular structure.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can even determine the elemental composition, further solidifying the structural assignment.

Expected Mass Spectrometry Data:

Ion Expected m/z Notes
[M+H]⁺198.01Molecular formula: C₇H₅ClN₃O₂
[M-H]⁻196.00
Isotopic PatternM+2 peak at ~33% intensity of MConfirms the presence of one chlorine atom

Causality: The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the ³⁷Cl isotope giving rise to an M+2 peak that is approximately one-third the intensity of the M peak (containing ³⁵Cl).[13][14][15][16][17] The molecular ion peak confirms the overall molecular formula.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain clear signals for all carbon atoms.

    • Set the spectral width to cover the range of 0 to 200 ppm.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or KBr pellet.

    • Ratio the sample spectrum against the background to obtain the final absorbance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • For HRMS, use a high-resolution instrument such as a TOF or Orbitrap analyzer to obtain accurate mass measurements.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical flow of the structural confirmation process, highlighting the complementary nature of the different analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Analysis IR IR Spectroscopy Synthesized_Product->IR Analysis MS Mass Spectrometry Synthesized_Product->MS Analysis NMR_Data Proton Connectivity & Carbon Skeleton NMR->NMR_Data Provides IR_Data Functional Group Identification IR->IR_Data Provides MS_Data Molecular Weight & Elemental Formula MS->MS_Data Provides Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure Convergent Evidence IR_Data->Confirmed_Structure Convergent Evidence MS_Data->Confirmed_Structure Convergent Evidence

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

The structural confirmation of a synthesized compound is a critical step in chemical research and drug development. A multi-technique approach, as outlined in this guide, provides a robust and self-validating system for confirming the identity of this compound. By understanding the principles behind each analytical method and interpreting the data in a cohesive manner, researchers can have high confidence in the integrity of their synthesized materials, paving the way for further biological evaluation and development.

References

  • Barańska, A., & Szostak, R. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 84-90. [Link]
  • Aljamali, N. M. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. [Link]
  • Volpi, G., Laurenti, E., & Rabezzana, R. (2024).
  • Akyuz, S., & Sundaraganesan, N. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Structural Chemistry, 20(3), 423-434. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
  • Nowak, M. R., Zdunek, R., Pliński, E., Świątek, P., Strzelecka, M., Malinka, W., & Plińska, S. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(11), 3894. [Link]
  • de Oliveira, B. G., & de Oliveira, R. B. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]
  • 2a biotech. (n.d.). This compound. [Link]
  • Duddeck, H., Dietrich, W., & Tóth, G. (2002). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Acros Pharmatech. (n.d.). This compound. [Link]
  • Chemos GmbH & Co.KG. (n.d.). 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylicacid. [Link]
  • Sławiński, J., & Żołnowska, B. (2017).
  • Sławiński, J., & Żołnowska, B. (2017).
  • Kumar, A., Kumar, S., & Saxena, A. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Heterocyclic Chemistry, 51(S1), E236-E240. [Link]
  • Vul'fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 264. [Link]
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • ResearchGate. (n.d.).
  • Smith, S. H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 108, 117865. [Link]
  • Hranjec, M., Vianello, R., et al. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
  • Aljamali, N. M. (2020). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. International Journal of Research in Pharmaceutical Sciences, 11(1), 843-851. [Link]
  • Aljamali, N. M. (2017). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ACE Biolabs. (n.d.). This compound. [Link]
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. [Link]
  • Guezgouz, K., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3192. [Link]
  • Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
  • LibreTexts Chemistry. (2021). Radicals and Mass Spectrometry (MS). [Link]
  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, showing potential as kinase inhibitors for oncology, anti-inflammatory agents, and treatments for various other conditions.[2][3][4] However, the journey from a promising hit in a high-throughput screen to a validated clinical candidate is fraught with potential pitfalls. Initial findings can be misleading due to assay artifacts, off-target effects, or a lack of physiological relevance.

Therefore, rigorous and multi-faceted cross-validation is not merely a procedural step but the very foundation of scientific integrity in drug discovery.[5][6] This guide provides an in-depth comparison of essential methodologies for cross-validating the experimental findings of imidazo[4,5-b]pyridine compounds, with a particular focus on their role as protein kinase inhibitors. We will explore the causality behind experimental choices, detail self-validating protocols, and emphasize the importance of orthogonal assays to build a robust and trustworthy data package.

The Kinase Inhibitor Drug Discovery Cascade: A Framework for Validation

The development of a kinase inhibitor, including those based on the imidazo[4,5-b]pyridine scaffold, typically follows a multi-stage process known as the discovery cascade. At each stage, the primary goal is to answer specific questions and eliminate compounds that do not meet the required criteria. Cross-validation is embedded within this cascade, ensuring that data from one assay is confirmed by another, often mechanistically different, method.

This workflow ensures that resources are focused on the most promising candidates and that decisions are based on a comprehensive and reliable dataset. The transition from one stage to the next is a critical decision point, and robust, cross-validated data is essential for making the right choice.

cluster_0 Early Discovery cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 In Vivo Validation HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation Initial Hits Biochemical_Assays Biochemical Potency (e.g., IC50) Hit_Confirmation->Biochemical_Assays Confirmed Hits Biophysical_Assays Direct Binding (e.g., Kd) Biochemical_Assays->Biophysical_Assays Orthogonal Confirmation Selectivity_Profiling Kinome Selectivity Biophysical_Assays->Selectivity_Profiling Target_Engagement Cellular Target Engagement (e.g., CETSA) Selectivity_Profiling->Target_Engagement Potent & Selective Leads Downstream_Signaling Phosphorylation Assays (e.g., Western Blot) Target_Engagement->Downstream_Signaling Phenotypic_Assays Cellular Phenotype (e.g., Anti-proliferation) Downstream_Signaling->Phenotypic_Assays PK_PD Pharmacokinetics/ Pharmacodynamics Phenotypic_Assays->PK_PD Cell-Active Leads Efficacy_Models Disease Models PK_PD->Efficacy_Models Preclinical Candidates

Figure 1: A generalized kinase inhibitor discovery workflow.

Part 1: In Vitro Cross-Validation of Target Inhibition

The first critical step after identifying a potential imidazo[4,5-b]pyridine "hit" is to confirm its activity and understand its interaction with the purified target protein, often a kinase. Relying on a single assay format is a significant risk, as different methods have inherent biases. True confidence comes from observing consistent results across orthogonal assays that measure different aspects of inhibitor-target interaction.

The Discrepancy Between Biochemical and Cellular Potency

A common challenge in kinase inhibitor development is the frequent disconnect between a compound's potency in a biochemical assay (against the isolated enzyme) and its effectiveness in a cell-based assay.[7] Many compounds that appear highly potent in biochemical screens fail to show activity in a cellular context.[7] This can be due to several factors, including:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound may be actively transported out of the cell.

  • High Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, whereas the intracellular concentration is in the millimolar range. An ATP-competitive inhibitor must be potent enough to outcompete these high physiological ATP levels.[8]

  • Plasma Protein Binding: In vivo, and in cell culture media containing serum, a compound can bind to proteins like albumin, reducing the free concentration available to interact with the target.

Therefore, it is crucial to employ a combination of biochemical, biophysical, and cellular assays early in the discovery process.

Case Study: Cross-Validating Imidazo[4,5-b]pyridine Inhibitors of p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) is a well-established target for inflammatory diseases, and several imidazo[4,5-b]pyridine series have been developed as potent inhibitors.[9][10][11] Let's consider a hypothetical scenario where we are comparing two lead compounds, IZP-A and IZP-B , from such a program.

Orthogonal Assay Comparison

A robust cross-validation strategy would involve comparing data from at least three different types of in vitro assays:

  • Biochemical Activity Assay: Measures the inhibition of the kinase's catalytic activity (phosphorylation of a substrate).

  • Biophysical Binding Assay: Directly measures the binding affinity between the compound and the kinase, independent of enzymatic activity.

  • Cellular Target Engagement Assay: Confirms that the compound can bind to its target in the complex environment of a living cell.

Assay Type Method Parameter Measured IZP-A IZP-B Rationale & Interpretation
Biochemical TR-FRET Kinase AssayIC₅₀ (Enzymatic Inhibition)15 nM20 nMBoth compounds show potent inhibition of the isolated p38α enzyme. The similar values provide initial confidence in their on-target activity.
Biophysical Surface Plasmon Resonance (SPR)K_D_ (Binding Affinity)25 nM500 nMCritical Divergence: IZP-A shows strong, direct binding, consistent with its IC₅₀. IZP-B, however, binds very weakly, suggesting its activity in the biochemical assay might be an artifact (e.g., aggregation, redox activity).
Cellular NanoBRET™ Target EngagementIC₅₀ (Intracellular Binding)50 nM>10,000 nMValidation: The cellular data confirms the SPR results. IZP-A effectively engages p38α in live cells, albeit with a slight potency shift due to cellular factors. IZP-B fails to engage the target, marking it as a likely false positive.

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; NanoBRET™: NanoLuc® Bioluminescence Resonance Energy Transfer. Data is hypothetical.

This comparison highlights the power of cross-validation. While the initial biochemical screen suggested both compounds were promising, the orthogonal biophysical and cellular assays revealed a critical flaw in IZP-B, saving significant resources that would have been wasted on its further development.

Part 2: Cellular and Functional Cross-Validation

Confirming that a compound binds its target within a cell is a crucial step, but it's not the end of the validation process. The next logical pillar is to demonstrate that this target engagement translates into the desired functional outcome—the modulation of the downstream signaling pathway.

The p38 MAPK Signaling Pathway

Inhibition of p38 MAPK is intended to block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. Validating an inhibitor requires showing that it not only binds p38 but also reduces the phosphorylation of its direct substrates, such as MAPKAPK2 (MK2), and subsequently blocks cytokine production.

LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNFa_mRNA TNF-α mRNA (unstable) MK2->TNFa_mRNA Stabilizes TNFa_Protein TNF-α Protein (Translation) TNFa_mRNA->TNFa_Protein IZP_A IZP-A (Inhibitor) IZP_A->p38 Inhibits

Figure 2: Simplified p38 MAPK signaling pathway.
Experimental Protocol: Western Blot for Downstream Target Modulation

This protocol describes a method to verify that a compound inhibits the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream substrate.

Objective: To determine if IZP-A inhibits lipopolysaccharide (LPS)-induced phosphorylation of MK2 in human monocytic THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • IZP-A (dissolved in DMSO)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 6-well plate at a density of 1x10⁶ cells/well and differentiate into macrophages using PMA for 48 hours.

    • Pre-treat cells with varying concentrations of IZP-A (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway. A non-stimulated control well should also be included.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-MK2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Image the blot using a digital imager.

    • Strip the membrane and re-probe for total-MK2 and GAPDH (as a loading control) to ensure that the observed effects are due to changes in phosphorylation, not total protein levels.

    • Quantify band intensities using densitometry software.

Expected Outcome: A dose-dependent decrease in the phospho-MK2 signal in the IZP-A treated samples compared to the LPS-only control would provide strong evidence of functional target inhibition in a cellular setting.[12]

Conclusion

The validation of experimental findings for imidazo[4,5-b]pyridine compounds, or any drug candidate, is a systematic process of building confidence through layers of orthogonal evidence. This guide has outlined a logical framework, moving from initial biochemical confirmation to direct binding measurements and, finally, to functional cellular outcomes. By embracing a multi-assay approach, researchers can effectively distinguish true, on-target activity from experimental artifacts, ensuring that only the most promising and well-vetted compounds advance toward preclinical and clinical development. This commitment to rigorous cross-validation is the bedrock of successful and trustworthy drug discovery.

References

  • Doherty, J. B., et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters, 18(1), 179-83.
  • Sharma, R., et al. (2020). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of Heterocyclic Chemistry.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Tanaka, T., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1033-1044.
  • Tanaka, T., et al. (2020). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem, 15(1), 68-79.
  • Chaczatrian, K., et al. (2021).
  • BenchChem. (2025).
  • Perk, A. A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(21), 6433.
  • Reaction Biology. (2022).
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Glicksman, M. A. (2010). Target Identification and Validation in Drug Discovery: Methods and Protocols. Methods in Molecular Biology.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
  • Sygnature Discovery. (n.d.). Target Validation.
  • Vidović, D., et al. (2014).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5-10.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16639-16703.
  • Natarajan, S. R., & Doherty, J. B. (2005). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry, 5(10), 987-1003.
  • Howard, S., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28.
  • Barlaam, B., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8710-8728.
  • Gorgani, N. N., et al. (2025). The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. International Journal of Molecular Sciences, 26(21), 15873.

Sources

The Impact of 5-Position Chlorination on the Bioactivity of 1H-imidazo[4,5-b]pyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of heterocyclic chemistry, the imidazo[4,5-b]pyridine scaffold stands out as a privileged structure. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory effects.[1][2][3] A key strategy in optimizing the therapeutic potential of this scaffold is the strategic placement of substituents to modulate its physicochemical properties and target engagement. This guide provides an in-depth comparison of the bioactivity of 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid and its parent compound, 1H-imidazo[4,5-b]pyridine-2-carboxylic acid, offering insights into the profound influence of a single chlorine atom.

While direct, head-to-head comparative studies of these two specific molecules are not extensively available in the public domain, a comprehensive analysis of the structure-activity relationships (SAR) within the broader imidazo[4,5-b]pyridine class allows for a scientifically grounded extrapolation of their potential bioactivities.

Understanding the Core Moiety: 1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

The parent compound, 1H-imidazo[4,5-b]pyridine-2-carboxylic acid, combines the purine-like core with a carboxylic acid group at the 2-position. This carboxylic acid moiety can serve as a crucial interaction point with biological targets, often acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions. The overall biological activity of this core structure is influenced by the electronic properties and steric profile of the entire molecule.

The Influence of 5-Position Chlorination: A Game of Electronegativity and Lipophilicity

The introduction of a chlorine atom at the 5-position of the pyridine ring in this compound is a subtle yet impactful modification. This single substitution can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Predicted Impact on Bioactivity:
Feature1H-imidazo[4,5-b]pyridine-2-carboxylic acid (Parent Compound)This compound (Chlorinated Analog)Rationale for Predicted Difference
Lipophilicity (LogP) LowerHigherThe addition of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and access to intracellular targets.
Electronic Properties Electron-donating character from the pyridine nitrogen.Electron-withdrawing effect of the chlorine atom at the 5-position.The chlorine atom's inductive effect can alter the pKa of the imidazole and pyridine nitrogens, potentially influencing target binding affinity.
Target Engagement Primarily driven by the imidazo[4,5-b]pyridine core and the 2-carboxylic acid group.The chlorine atom can form specific halogen bonds with certain amino acid residues in a target protein's binding pocket, potentially leading to enhanced potency and selectivity.
Metabolic Stability May be susceptible to oxidation on the pyridine ring.The chlorine atom can block a potential site of metabolism, leading to a longer half-life in vivo.

Comparative Bioactivity Profile: Insights from Related Analogs

While direct comparative data is lacking for the two primary compounds, studies on related imidazo[4,5-b]pyridine derivatives provide valuable insights into the likely impact of 5-position chlorination.

Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold is a known pharmacophore for antimicrobial agents.[1][2] Halogenation has been shown to be a viable strategy for enhancing the antimicrobial potency of various heterocyclic compounds. For instance, studies on other halogenated imidazo[4,5-b]pyridine derivatives have demonstrated improved activity against a range of bacterial and fungal pathogens.[4] The increased lipophilicity of the chlorinated compound may facilitate its passage through microbial cell walls and membranes, leading to higher intracellular concentrations and enhanced efficacy.

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6] The introduction of a halogen atom can significantly influence the kinase inhibitory profile. For example, a bromo-substituted imidazo[4,5-b]pyridine derivative was identified as a p21-activated kinase 4 (PAK4) inhibitor.[7] The chlorine atom in this compound could potentially engage in specific interactions within the ATP-binding pocket of a kinase, leading to enhanced affinity and selectivity compared to the non-halogenated parent compound.

Experimental Workflows for Direct Comparison

To definitively elucidate the bioactivity differences between these two compounds, a series of head-to-head experimental evaluations are necessary. Below are detailed protocols for assessing their potential antimicrobial and kinase inhibitory activities.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the two compounds against a panel of relevant microbial strains.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of both compounds in DMSO Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare 10 mg/mL stock solutions of this compound and 1H-imidazo[4,5-b]pyridine-2-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Preparation of Media: Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Preparation of Inoculum: Culture the desired microbial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Include a growth control (MHB with inoculum, no compound) and a sterility control (MHB only).

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compounds against a specific protein kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serially dilute compounds in assay buffer Reaction_Setup Add kinase, substrate, and compound to a 384-well plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Reaction_Setup Reaction_Initiation Initiate reaction by adding ATP Reaction_Setup->Reaction_Initiation Reaction_Incubation Incubate at room temperature for 1 hour Reaction_Initiation->Reaction_Incubation Detection_Reagent Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP Reaction_Incubation->Detection_Reagent Luminescence_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Detection_Reagent->Luminescence_Generation Signal_Measurement Measure luminescence using a plate reader Luminescence_Generation->Signal_Measurement IC50_Calculation Calculate IC50 values from dose-response curves Signal_Measurement->IC50_Calculation

Sources

A Comparative Performance Analysis of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid Against Standard Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and less toxic treatments. Within this landscape, the structural motif of imidazo[4,5-b]pyridine has emerged as a promising scaffold for the development of novel anticancer agents, owing to its structural similarity to purine bases.[1][2] This structural analogy allows compounds of this class to interact with a variety of biological targets crucial for cancer cell proliferation and survival. Several derivatives of imidazo[4,5-b]pyridine have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast, colon, and leukemia.[3][4][5] Notably, some compounds within this family have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated target in oncology.[3]

This guide focuses on a specific, yet under-characterized derivative, 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid . While the broader class of imidazo[4,5-b]pyridines shows promise, a comprehensive, data-driven comparison of this particular compound against established, standard-of-care anticancer drugs is essential to ascertain its therapeutic potential. This document provides a framework for such a comparative analysis, outlining the requisite experimental protocols and data presentation formats for a rigorous evaluation. The insights gleaned from such a study are intended to guide further preclinical and clinical development efforts for this and related compounds.

Comparative In Vitro Efficacy Assessment

A foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of clinically relevant human cancer cell lines.[6][7] This section outlines a series of in vitro assays designed to compare the performance of this compound with standard chemotherapeutic agents.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and standard drugs (e.g., Doxorubicin for breast cancer, 5-Fluorouracil for colon cancer) is prepared in the culture medium. The growth medium is replaced with the drug-containing medium, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values (Hypothetical Data)

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound5.28.7
Doxorubicin0.81.5
5-Fluorouracil12.54.1

Workflow for In Vitro Comparative Studies

G cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, HCT116) seed Seed Cells in 96-well Plates start->seed prepare_test Prepare Serial Dilutions of This compound prepare_std Prepare Serial Dilutions of Standard Drugs (Doxorubicin, 5-FU) treat Treat Cells and Incubate for 48-72h prepare_test->treat prepare_std->treat mtt MTT Assay for Cell Viability treat->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis compare Comparative Analysis of Test vs. Standard Drugs ic50->compare apoptosis_analysis->compare cell_cycle_analysis->compare

Caption: Workflow for the in vitro comparison of anticancer compounds.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how this compound exerts its cytotoxic effects, further mechanistic studies are crucial.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the test compound and standard drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells are treated as described for the apoptosis assay.

  • Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a solution containing Propidium Iodide and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative In Vivo Efficacy Assessment

While in vitro assays provide valuable initial data, in vivo studies in animal models are indispensable for evaluating the therapeutic potential of a compound in a more complex biological system.[11][12][13] The subcutaneous xenograft model is a widely used preclinical model for assessing the efficacy of anticancer drugs.[13]

Subcutaneous Xenograft Model

Experimental Protocol

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (vehicle control, this compound, and a standard drug like 5-Fluorouracil).

  • Drug Administration: The test compound and standard drug are administered to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Data Presentation: Tumor Growth Inhibition (Hypothetical Data)

Treatment GroupAverage Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500-
This compound (50 mg/kg)75050
5-Fluorouracil (20 mg/kg)60060

Workflow for In Vivo Comparative Studies

G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Endpoint Analysis cluster_3 Data Evaluation implant Subcutaneous Implantation of Human Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_test Administer 5-Chloro-1H-imidazo [4,5-B]pyridine-2-carboxylic acid randomize->treat_test treat_std Administer Standard Drug randomize->treat_std treat_vehicle Administer Vehicle Control randomize->treat_vehicle measure Monitor Tumor Growth and Body Weight Regularly treat_test->measure treat_std->measure treat_vehicle->measure endpoint Terminate Study at Predefined Endpoint measure->endpoint excise Excise and Weigh Tumors endpoint->excise tgi Calculate Tumor Growth Inhibition (TGI) excise->tgi toxicity Assess Toxicity (Body Weight, Clinical Observations) excise->toxicity compare Comparative Efficacy and Safety Analysis tgi->compare toxicity->compare G compound This compound cdk9 CDK9/Cyclin T1 (P-TEFb) compound->cdk9 Inhibition polII RNA Polymerase II cdk9->polII Phosphorylation transcription Transcriptional Elongation polII->transcription mcl1_mrna Mcl-1 mRNA transcription->mcl1_mrna of anti-apoptotic genes mcl1_gene Mcl-1 Gene mcl1_protein Mcl-1 Protein mcl1_mrna->mcl1_protein Translation apoptosis Apoptosis mcl1_protein->apoptosis Inhibition

Caption: Proposed mechanism of action via CDK9 inhibition.

Further investigations should include Western blot analysis to measure the levels of phosphorylated RNA polymerase II and Mcl-1 protein in treated cells to validate this proposed mechanism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound against standard anticancer drugs. The outlined in vitro and in vivo experimental protocols, coupled with the proposed mechanistic studies, will enable a robust assessment of its therapeutic potential. The hypothetical data presented herein serves as a template for the expected outcomes of such a study. A thorough investigation following this guide will provide the necessary data to determine if this compound warrants further development as a novel anticancer agent.

References

  • Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Di Nicolantonio, F., & Bertotti, A. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 17(13), 1242-1256.
  • Mishra, A. P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 1-12.
  • Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Tumor Models in Cancer Research (pp. 113-138). Humana Press.
  • Kamal, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Antkowiak, W. Z., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5648.
  • Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • de la Cruz, J. F., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Therapy, 3(2), 123-129.
  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Puskullu, M. O., et al. (2013). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Archiv der Pharmazie, 346(12), 855-863.
  • Brehove, M., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 1(4), 251-259.
  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12052.
  • Hegedűs, L., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(16), 8758.
  • National Cancer Institute. (n.d.). History of the NCI-60 screen and COMPARE algorithm.
  • Islam, M. R., & Iskender, G. (2021). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Journal of Clinical Pharmacology, 61(S1), S29-S43.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9928069.
  • Acros Pharmatech. (n.d.). This compound.
  • Temple, C., Jr, et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050.
  • Gilligan, P. J., et al. (2009). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 856-860.
  • Kumar, A., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Heterocyclic Chemistry, 51(S1), E1-E4.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds like 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid. This molecule, a member of the versatile imidazopyridine family, holds significant potential due to the biological activity inherent in its heterocyclic structure.[1][2][3][4] However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.

Improper disposal of such specialized research chemicals poses a significant risk to both human health and the environment.[5] As a chlorinated organic acid, this compound warrants a rigorous and informed disposal protocol. This guide provides direct, step-by-step logistical and safety information, grounded in established chemical waste management principles, to ensure your laboratory operations remain safe, compliant, and environmentally responsible.

Part 1: Hazard Characterization and Regulatory Imperative

The structure combines a chlorinated pyridine ring, an imidazole ring, and a carboxylic acid functional group. Analogues with these features are classified as irritants and can be harmful.[6][7] Therefore, it is prudent to handle this compound as a hazardous substance.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[8][9] This compound would likely be classified as hazardous waste based on the Toxicity characteristic, given its biological activity and the potential for environmental harm.[5][9][10] All waste generated must be managed in accordance with federal, state, and local regulations.[5][8]

Inferred Hazard Profile Summary

The following table summarizes the likely hazards based on analogous compounds. This information should be used to inform handling and personal protective equipment (PPE) selection.

Hazard Class GHS Pictogram Signal Word Inferred Hazard Statement Supporting Analogues
Serious Eye Damage/Irritation DangerH318/H319: Causes serious eye damage/irritation.Pyridine-2-carboxylic acid, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid[6]
Skin Irritation WarningH315: Causes skin irritation.7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid[6], 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid[7]
Acute Oral Toxicity WarningH302: Harmful if swallowed.Pyridine-2-carboxylic acid
Respiratory Irritation WarningH335: May cause respiratory irritation.7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid[6]
Aquatic Hazard (No Pictogram)(No Signal)H402: Harmful to aquatic life.Pyridine-2-carboxylic acid

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The overriding principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[11] The following protocol outlines the necessary steps for safely managing and disposing of this compound and its associated waste.

Step 1: Point-of-Generation Waste Segregation

Proper segregation is the most critical step in preventing hazardous reactions and ensuring compliant disposal. Never mix different waste types.

  • Establish Designated Waste Containers: Before starting your experiment, prepare separate, clearly labeled hazardous waste containers for each waste stream you will generate.

  • Solid Waste vs. Liquid Waste: At a minimum, segregate solid and liquid wastes.

    • Solid Waste: Includes unused/expired chemical, contaminated gloves, weigh paper, pipette tips, and any other solid labware that has come into contact with the chemical.

    • Liquid Waste: Includes any solutions containing the dissolved compound, as well as the first rinse from cleaning contaminated glassware.

Step 2: Container Selection and Labeling
  • Container Material: Use containers made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap.

  • Proper Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • All other components in the container (e.g., "Methanol," "Water").

    • The approximate percentage of each component.

    • The relevant hazard pictograms (Corrosion, Exclamation Mark).

    • The date you first added waste to the container (Accumulation Start Date).

Step 3: Managing Specific Waste Streams

A. Unused or Expired Solid Chemical:

  • Procedure: Place the original container with the unused chemical inside a larger, sealable plastic bag or a secondary container. Affix a hazardous waste label to the outer container. This ensures containment in case the primary container is compromised.

B. Contaminated Solid Labware (Non-Sharps):

  • Procedure: Collect all contaminated items such as gloves, wipes, and plasticware in a designated, lined solid waste container.

  • Causality: These items are considered hazardous waste as they are contaminated with the chemical. Disposing of them in the regular trash can lead to environmental contamination and expose custodial staff to unnecessary risks.[5]

C. Contaminated Liquid Solutions:

  • Procedure: Pour liquid waste into a dedicated liquid hazardous waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Segregation Rationale: It is best practice to segregate halogenated waste streams from non-halogenated ones. The chlorine atom in this compound places it in the halogenated organic waste category. This is because halogenated waste often requires high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins.[12] Mixing it with non-halogenated solvents complicates and increases the cost of disposal.

D. "Empty" Glassware and Containers:

  • Procedure: A container that held a hazardous chemical is not truly empty until it has been properly decontaminated.[11]

    • Rinse the container with a suitable solvent (e.g., methanol or ethanol) three times.

    • Crucially, this rinsate is now hazardous waste. [11] It must be collected and added to your designated liquid hazardous waste container.

    • After triple rinsing, deface the original label on the container to prevent misuse, and dispose of the glass in the appropriate laboratory glass waste receptacle.

Part 3: Final Disposal and Emergency Spill Procedures

Institutional Protocol is Paramount

All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or its equivalent.[10]

  • Storage: Store sealed and labeled hazardous waste containers in a designated, secondary containment area near the point of generation. This area should be away from drains and incompatible materials.

  • Request Pickup: Once your container is full (or after a set accumulation time, typically 90 days), follow your institution's procedure to request a waste pickup from EHS.

  • Ultimate Disposal: EHS will consolidate the waste and send it to a licensed hazardous waste disposal facility. For chlorinated organic compounds like this, the most common method is high-temperature incineration, which breaks the compound down into simpler, less harmful substances like carbon dioxide, water, and hydrochloric acid, which is then scrubbed from the exhaust.[12]

Emergency Spill Response (Small-Scale Solid Spill)

In the event of a small spill of solid this compound in a controlled laboratory setting:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Containment: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[13]

  • Clean-up: Carefully sweep the material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust.[7]

  • Dispose: Place the spilled material and all cleaning materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of these wipes as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor or EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound cluster_generation Point of Generation cluster_streams Waste Stream Identification & Segregation cluster_solid_types Solid Waste Types cluster_liquid_types Liquid Waste Types cluster_procedure Containment & Labeling Protocol cluster_disposal Final Disposition start Waste Generated (Solid or Liquid) solid Solid Waste start->solid liquid Liquid Waste start->liquid bulk Unused/Expired Bulk Chemical solid->bulk contaminated_solid Contaminated Labware (Gloves, Tips, Wipes) solid->contaminated_solid solutions Contaminated Solutions (Halogenated) liquid->solutions rinsate Glassware Rinsate liquid->rinsate container Select Appropriate, Labeled Waste Container bulk->container contaminated_solid->container solutions->container rinsate->container store Store in Secondary Containment Area container->store pickup Request EHS Waste Pickup store->pickup facility Transport to Licensed Disposal Facility (e.g., Incineration) pickup->facility

Caption: Decision workflow for proper segregation and disposal.

References

  • Pharmaceutical Waste.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • Chapter 8: Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • This compound.
  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
  • CID 160849382 | C12H10N6.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
  • 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]
  • 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde.
  • GHS Hazardous Chemical Inform
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: Home. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling, use, and disposal of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid (CAS No. 933750-74-4). As a chlorinated heterocyclic carboxylic acid, this compound requires stringent safety measures to mitigate risks to laboratory personnel. The procedures outlined below are designed to ensure both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. While specific toxicological data for this exact compound is limited, a risk assessment can be conducted by examining its structural analogues and functional groups. The primary hazards are associated with its acidic nature and the presence of a chlorinated pyridine ring, which can impart irritant and potentially toxic properties.

Based on safety data for similar compounds like other chlorinated pyridines and imidazo[1,2-a]pyridine derivatives, the anticipated GHS hazard classifications for this compound are summarized below.[1][2][3][4]

Hazard CategoryPotential Hazard StatementRationale & Recommended PPE
Skin Contact H315: Causes skin irritation.[3][4][5]The acidic nature and chlorinated heterocyclic structure can cause local irritation upon contact.
Eye Contact H319: Causes serious eye irritation.[3][4][5] H318: May cause serious eye damage.As a powder, the compound can easily become airborne and contact the eyes, causing significant irritation or damage.
Inhalation H335: May cause respiratory irritation.[3][4][5][6]Fine powders can be readily inhaled, leading to irritation of the respiratory tract.
Ingestion H302: Harmful if swallowed.[7]Accidental ingestion could lead to systemic toxicity.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are engineering solutions that isolate the hazard.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particulates and to contain any potential spills.[8]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before commencing work. The work should be conducted at least 6 inches inside the sash.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[6][8][11]Nitrile provides good resistance against a range of organic compounds and acidic solutions. Double-gloving is highly recommended, especially during transfers of the solid, to prevent contamination of the inner glove.[12] Gloves must be inspected for defects before use and changed immediately if contamination is suspected or every 30-60 minutes during extended handling.[6][12]
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[6]Safety goggles provide a seal around the eyes to protect against dust and splashes.[9] A face shield offers an additional layer of protection for the entire face.[11]
Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.[6]This prevents skin contact on the arms and torso. Ensure the lab coat is not worn outside of the laboratory to prevent cross-contamination.
Footwear Fully enclosed, chemical-resistant shoes.[6]Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection Generally not required if work is performed within a certified fume hood.If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.[1][6][9] Adherence to your institution's respiratory protection program is required.

Standard Handling Protocol: A Step-by-Step Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[6]

A. Preparation and Pre-Handling

  • Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.[6]

  • Assemble Materials: Before retrieving the chemical, gather all necessary equipment, including spatulas, weigh boats, solvents, glassware, and labeled waste containers.[6]

  • Verify Controls: Confirm that the fume hood is operational and that the eyewash/shower station is unobstructed.

  • Don PPE: Put on all required PPE as detailed in the table above, following the correct donning sequence.

B. Weighing and Solution Preparation

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Transfer Solid: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

  • Record Weight & Close Container: Securely close the primary container immediately after dispensing.

  • Dissolution: Add the solid to the solvent in the reaction vessel. Use a small amount of solvent to rinse the weigh boat to ensure a complete transfer.

C. Post-Handling and Decontamination

  • Decontaminate: Thoroughly clean all non-disposable equipment and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (outer gloves, face shield, lab coat, goggles, inner gloves).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination was suspected.[6]

G cluster_prep A. Pre-Handling cluster_handling B. Handling (in Fume Hood) cluster_post C. Post-Handling prep1 Designate Area in Fume Hood prep2 Assemble All Materials prep1->prep2 prep3 Verify Engineering Controls prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 h1 Weigh Solid Compound prep4->h1 h2 Securely Close Stock Container h1->h2 h3 Transfer Solid to Solvent h2->h3 post1 Decontaminate Equipment & Work Area h3->post1 post2 Dispose of Waste Properly post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard workflow for handling this compound.

Emergency and Disposal Plans

A. Spill Response Immediate and correct response to a spill is critical to prevent exposure and further contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Cleanup (Small Spill in Fume Hood):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled hazardous waste container.[10]

    • Decontaminate the area with a suitable solvent.

  • Cleanup (Large Spill):

    • Evacuate the lab and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.[10]

G spill Spill Occurs alert Alert Personnel in Area spill->alert location Spill Inside Fume Hood? size Spill is Small & Contained? location->size Yes evacuate Evacuate Area Prevent Re-entry location->evacuate No size->evacuate No cleanup Wear Full PPE Cover with Absorbent Collect Waste Decontaminate Area size->cleanup Yes alert->location call_ehs Call EH&S Emergency Line evacuate->call_ehs

Caption: Emergency response decision tree for a chemical spill.

B. First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

C. Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10][13] The storage area should be clearly labeled.

  • Disposal: All contaminated waste, including used gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6] Dispose of all waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.[2][5]

References

  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. (n.d.). BenchChem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • This compound CAS NO.933750-74-4. (n.d.). LIDE PHARMACEUTICALS LTD.
  • Safety Data Sheet for Pyridine-2-carboxylic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet for Imidazo[1,2-a]pyridine. (2024). Sigma-Aldrich.
  • Protective Equipment. (n.d.). American Chemistry Council.
  • Safety Data Sheet for Imidazo[1,2-a]pyridine-3-carboxylic acid. (2023). Fisher Scientific.
  • Safety Data Sheet for Quinoline-5-carboxylic acid. (2025). Fisher Scientific.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Safety Data Sheet for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate. (2024). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • Safety Data Sheet for 2,2'-Bipyridine-5,5'-dicarboxylic Acid. (2025). Cayman Chemical.
  • Preparation of chlorinated pyridines. (n.d.). Google Patents.
  • Safety Data Sheet for Imidazo[1,2-a]pyridine-5-carboxylic acid. (2025). ChemScene.
  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. (n.d.). Google Patents.
  • This compound. (n.d.). Acros Pharmatech.
  • Safety Data Sheet for Pyridine. (n.d.). Carl ROTH.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine. (n.d.). SynHet.
  • 5-Chloro-2-pyridinecarboxylic acid. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. (2023). Apollo Scientific.
  • Imidazo(4,5-b)pyridine. (n.d.). PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.